Product packaging for (Quinolin-8-yloxy)-acetic acid(Cat. No.:CAS No. 5326-89-6)

(Quinolin-8-yloxy)-acetic acid

Cat. No.: B188818
CAS No.: 5326-89-6
M. Wt: 203.19 g/mol
InChI Key: PNKYIZBUGAZUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Quinolin-8-yloxy)-acetic acid serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its core structure incorporates the quinoline pharmacophore, a heterocyclic system recognized for its diverse biological activities and presence in several natural products and marketed drugs . The molecule's main research value lies in its use as a synthetic precursor for generating molecular hybrids. For instance, it can be conveniently functionalized to create a series of quinoline-cinnamide hybrids, which have demonstrated significant potential as tubulin polymerization inhibitors . This mechanism of action is critical in anticancer drug discovery, as inhibiting tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . Recent research has shown that such hybrids, built from the this compound scaffold, exhibit potent cytotoxic activity against cancer cell lines. One prominent example is a congeneric series where these hybrids displayed strong growth inhibition of HepG2 liver cancer cells, with the most potent derivative inducing apoptosis via substantial upregulation of active caspase-9 . The adaptability of this building block allows researchers to explore structure-activity relationships by tethering it to other bioactive moieties, such as pyrazole or thiophene, to develop compounds with additional pharmacological profiles, including anti-inflammatory and antimicrobial activities . Therefore, this compound is a valuable tool for chemists and drug discovery scientists aiming to develop new targeted therapies, especially in the realm of antimitotic anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B188818 (Quinolin-8-yloxy)-acetic acid CAS No. 5326-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-8-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKYIZBUGAZUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277771
Record name (Quinolin-8-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-89-6
Record name 5326-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Quinolin-8-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Quinolin-8-yloxy)-acetic acid, a quinoline derivative with potential applications in pharmaceutical research and development. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.

Core Properties of this compound

This compound, also known as 2-(quinolin-8-yloxy)acetic acid, is a synthetic organic compound. Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 5326-89-6[1][2][3][4]
Molecular Formula C₁₁H₉NO₃[5][6]
Molecular Weight 203.19 g/mol [5][6]
Appearance White powder[7]
Purity ≥95%[8]
Boiling Point 404.1°C at 760 mmHg[7]
Flash Point 198.2°C[7]
Storage Store long-term in a cool, dry place.[4]
Solubility Information on specific solubility in various solvents is limited in publicly available literature. It is advisable to perform solubility tests in relevant solvent systems for experimental purposes. Acetic acid can be used to increase the solubility of weakly basic drugs in organic solvents.[9]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Spectral data for the direct compound is not readily available in the provided search results. However, related structures and general chemical shift regions for quinoline derivatives are documented.[10]
¹³C NMR Spectral data for the direct compound is not readily available in the provided search results. Data for the quinoline core and related derivatives can be found in the literature.[10][11][12]
Mass Spectrometry The exact mass is reported as 203.05800.[7] Mass spectral data for related compounds like cloquintocet-mexyl is available.[13]
Infrared (IR) A theoretical vibrational study of the related (5-chloro-quinolin-8-yloxy) acetic acid has been performed, providing insights into the expected vibrational modes.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound, adapted from established protocols for similar quinoline derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, followed by hydrolysis. The following is a generalized two-step protocol.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

  • Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate (K₂CO₃), and dry acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in dry acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise while stirring.

    • Reflux the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (quinolin-8-yloxy)-acetate.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.[15]

Step 2: Hydrolysis to this compound

  • Materials: Ethyl (quinolin-8-yloxy)-acetate, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), ethanol, and water.

  • Procedure:

    • Dissolve the purified ethyl (quinolin-8-yloxy)-acetate from Step 1 in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2 equivalents).

    • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • After completion, remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

    • The desired this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 8-Hydroxyquinoline C Anhydrous K2CO3, Dry Acetone A->C B Ethyl Chloroacetate B->C D Reflux (12-18h) C->D E Work-up & Purification D->E F Ethyl (Quinolin-8-yloxy)-acetate E->F G Ethyl (Quinolin-8-yloxy)-acetate H NaOH/LiOH, EtOH/H2O G->H I Stirring H->I J Acidification (HCl) I->J K Filtration & Drying J->K L This compound K->L

Synthesis workflow for this compound.
Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), TMPD, hemin, Tris-HCl buffer, and a microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the Tris-HCl buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the plate at room temperature for a specified time.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 595 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][2][16]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the conversion of a suitable substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX, which can be monitored spectrophotometrically.

  • Materials: Soybean 5-lipoxygenase, linoleic acid or arachidonic acid, borate buffer, and a UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a cuvette, add the borate buffer and the 5-LOX enzyme solution.

    • Add various concentrations of the test compound or a reference inhibitor (e.g., quercetin).

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time.

    • Calculate the percentage of inhibition and the IC₅₀ value.[17][18]

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Susceptibility Test

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 0.5 McFarland turbidity standard.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to the desired final concentration.

    • Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control (no compound) and a sterility control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.

Potential Mechanisms of Action

The biological activities of this compound are likely attributed to the quinoline core structure. The following diagrams illustrate the postulated mechanisms of action based on studies of related quinoline derivatives.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

Anti_Inflammatory_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway ArachidonicAcid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway ArachidonicAcid->LOX_Pathway PLA2->ArachidonicAcid Prostaglandins Prostaglandins (PGE2, PGI2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Compound This compound Compound->COX_Pathway Inhibition Compound->LOX_Pathway Inhibition

Postulated anti-inflammatory mechanism of action.
Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is often linked to their ability to chelate essential metal ions. This chelation can disrupt microbial cellular processes by depriving the microbes of these vital cofactors for enzymatic reactions.

Antimicrobial_Mechanism cluster_cell Inside Microbial Cell Microbe Microbial Cell Enzymes Essential Enzymes CellularProcesses Cellular Processes (e.g., Respiration, DNA replication) Enzymes->CellularProcesses Catalyze CellDeath Cell Death / Growth Inhibition CellularProcesses->CellDeath Disruption leads to Compound This compound Compound->Microbe Penetration MetalIons Metal Ions (Fe²⁺, Zn²⁺) Compound->MetalIons Chelation MetalIons->Enzymes Cofactor for

Postulated antimicrobial mechanism of action.

Conclusion

This compound presents itself as a compound of interest for further investigation in drug discovery and development. Its quinoline scaffold is a well-established pharmacophore associated with diverse biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-Depth Technical Guide on the Core Mechanism of Action of (Quinolin-8-yloxy)-acetic acid and its Derivatives as Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Quinolin-8-yloxy)-acetic acid and its chemical analogs represent a promising class of small molecules with significant therapeutic potential, primarily centered on the modulation of the kynurenine pathway. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds as inhibitors of Kynurenine 3-monooxygenase (KMO), a critical enzyme implicated in the pathophysiology of a range of neurodegenerative and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, medicinal chemistry, and translational medicine.

The Kynurenine Pathway: A Critical Regulator of Neurological Homeostasis

The kynurenine pathway is the principal metabolic route for the degradation of the essential amino acid tryptophan.[1][2] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites with dichotomous functions. Under physiological conditions, the pathway is essential for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular bioenergetics.[3] However, under conditions of neuroinflammation, the pathway can become dysregulated, leading to an imbalance in its metabolites.

A key branching point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the enzyme Kynurenine 3-monooxygenase (KMO). 3-HK and its downstream metabolite, quinolinic acid, are potent neurotoxins that contribute to excitotoxicity and oxidative stress. Conversely, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, a neuroprotective agent that antagonizes glutamate receptors.[2][4]

This compound Derivatives as KMO Inhibitors: The Core Mechanism

The primary mechanism of action for this compound and its derivatives lies in their ability to competitively inhibit the KMO enzyme. By binding to the active site of KMO, these compounds prevent the conversion of kynurenine to the neurotoxic 3-HK. This inhibition has a dual therapeutic effect:

  • Reduction of Neurotoxic Metabolites: By blocking the KMO-mediated branch of the pathway, the production of 3-HK and the potent NMDA receptor agonist, quinolinic acid, is significantly reduced. This alleviates excitotoxicity and oxidative stress, key contributors to neuronal damage in neurodegenerative diseases.[4][5]

  • Enhancement of Neuroprotective Metabolites: The inhibition of KMO leads to an accumulation of its substrate, kynurenine. This surplus kynurenine is then shunted towards the alternative enzymatic pathway catalyzed by KATs, resulting in an increased synthesis of the neuroprotective metabolite, kynurenic acid.[2]

The elevated levels of kynurenic acid contribute to neuroprotection through several mechanisms, most notably by antagonizing ionotropic glutamate receptors, including the NMDA and AMPA receptors.[1][4] This dampens excessive glutamatergic signaling, a central process in excitotoxic neuronal death.

Visualizing the Kynurenine Pathway and the Impact of KMO Inhibition

Kynurenine_Pathway cluster_kmo KMO-mediated Pathway cluster_kat KAT-mediated Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Kynurenic_Acid Kynurenic Acid (Neuroprotective) KMO->Three_HK KAT->Kynurenic_Acid Inhibitor (Quinolin-8-yloxy)- acetic acid derivative Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Structure-Activity Relationship (SAR) of this compound Derivatives

While specific SAR studies for this compound derivatives as KMO inhibitors are still emerging, preliminary investigations and comparisons with other quinoline-based inhibitors suggest several key structural features that are crucial for potent KMO inhibition.

Structural MoietyObservationImplication for Activity
Quinoline Core The quinoline scaffold serves as a rigid backbone, providing the necessary framework for interaction with the KMO active site.Essential for binding affinity.
8-Oxy-acetic acid group The carboxylic acid moiety is critical for forming key hydrogen bond interactions with active site residues.Potency is highly dependent on this group.
Substitutions on the Quinoline Ring Electron-withdrawing or lipophilic groups at positions 5 and 7 can influence potency and pharmacokinetic properties.Fine-tuning of inhibitory activity and drug-like properties.
Modifications of the Acetic Acid Side Chain Alterations to the length and composition of the linker can impact the positioning of the carboxylic acid group within the active site.Optimization of binding interactions.

Further research, including computational modeling and the synthesis of a focused library of analogs, is necessary to fully elucidate the SAR of this promising class of KMO inhibitors.

Experimental Protocols for Assessing KMO Inhibition

The evaluation of this compound derivatives as KMO inhibitors requires robust and reliable experimental assays. Both biochemical and cell-based assays are essential for a comprehensive characterization of inhibitor potency and mechanism.

Biochemical KMO Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant KMO.

Principle: The activity of KMO is determined by monitoring the consumption of the cofactor NADPH, which is oxidized to NADP+ during the hydroxylation of kynurenine. The decrease in NADPH concentration is measured spectrophotometrically by the reduction in absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM CHAPS and 1 mM DTT)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for positive and negative controls).

  • Add 25 µL of a solution containing L-kynurenine and NADPH to each well.

  • To initiate the reaction, add 25 µL of the KMO enzyme solution to all wells except the negative control (add assay buffer instead).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Measure the absorbance at 340 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based KMO Inhibition Assay

This assay assesses the ability of a compound to inhibit KMO activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: Cells overexpressing KMO are treated with the test compound, followed by the addition of exogenous kynurenine. The amount of 3-hydroxykynurenine produced by the cells is then quantified by LC-MS/MS.

Materials:

  • HEK293 cells stably overexpressing human KMO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • L-Kynurenine

  • LC-MS/MS system

Protocol:

  • Seed the HEK293-KMO cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Add L-kynurenine to the cell culture medium to a final concentration of 10-50 µM.

  • Incubate for 4-6 hours to allow for the conversion of kynurenine to 3-hydroxykynurenine.

  • Collect the cell supernatant.

  • Analyze the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.

  • Calculate the percent inhibition and determine the cellular IC50 value.

Experimental Workflow for KMO Inhibitor Characterization

KMO_Inhibitor_Workflow Start Compound Synthesis (this compound derivative) Biochemical_Assay Biochemical KMO Inhibition Assay (IC50 determination) Start->Biochemical_Assay Cell_Assay Cell-Based KMO Inhibition Assay (Cellular IC50, Permeability) Biochemical_Assay->Cell_Assay Potent Hits Downstream_Analysis Downstream Metabolite Analysis (LC-MS/MS of Kynurenine, KYNA, 3-HK, QA) Cell_Assay->Downstream_Analysis Cell-Penetrant Hits Neuroprotection_Assay In Vitro Neuroprotection Assays (e.g., glutamate excitotoxicity model) Downstream_Analysis->Neuroprotection_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., neurodegenerative disease models) Neuroprotection_Assay->In_Vivo_Studies Active Compounds End Lead Candidate In_Vivo_Studies->End

Caption: A typical experimental workflow for the characterization of this compound derivatives as KMO inhibitors.

Downstream Signaling and Neuroprotective Effects

The therapeutic efficacy of this compound derivatives is ultimately realized through the downstream consequences of KMO inhibition. The resulting increase in kynurenic acid levels provides significant neuroprotection by modulating glutamatergic neurotransmission.

Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] Its primary neuroprotective mechanism is attributed to its ability to non-competitively antagonize the glycine co-agonist site on the NMDA receptor.[4] By doing so, it reduces the excessive calcium influx associated with NMDA receptor overactivation, a key event in excitotoxic neuronal death.

Furthermore, kynurenic acid can also antagonize AMPA and kainate receptors at higher concentrations, further dampening excitotoxicity. The overall effect is a restoration of glutamatergic homeostasis and the protection of neurons from excitotoxic insults.

Signaling Pathway of Kynurenic Acid-Mediated Neuroprotection

Neuroprotection_Pathway KMO_Inhibitor (Quinolin-8-yloxy)- acetic acid derivative KMO KMO KMO_Inhibitor->KMO Inhibition Kynurenine Kynurenine KMO->Kynurenine Blocked Conversion Kynurenic_Acid Increased Kynurenic Acid Kynurenine->Kynurenic_Acid Shunted Pathway (KATs) NMDA_Receptor NMDA Receptor Kynurenic_Acid->NMDA_Receptor Antagonism at Glycine Site Calcium_Influx Reduced Ca2+ Influx NMDA_Receptor->Calcium_Influx Inhibition Neuroprotection Neuroprotection Calcium_Influx->Neuroprotection

Caption: Downstream signaling pathway of neuroprotection mediated by KMO inhibition and increased kynurenic acid.

Conclusion

This compound and its derivatives represent a compelling class of molecules for the therapeutic intervention in neurodegenerative and neuroinflammatory diseases. Their core mechanism of action, the inhibition of Kynurenine 3-monooxygenase, addresses a key pathological driver by simultaneously reducing neurotoxic metabolites and augmenting neuroprotective pathways. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the further investigation and development of this promising therapeutic strategy. Continued research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical realities.

References

(Quinolin-8-yloxy)-acetic acid: A Comprehensive Technical Guide to Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and confirmation of (Quinolin-8-yloxy)-acetic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. This document details the synthetic protocols, spectroscopic analysis, and characterization data essential for its identification and use in research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₁H₉NO₃, is a derivative of 8-hydroxyquinoline. The structure consists of a quinoline ring system ether-linked at the 8-position to an acetic acid moiety. This arrangement imparts specific chemical and biological properties to the molecule.

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol CAS Number: 5326-89-6

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of its ethyl ester followed by hydrolysis.

Experimental Workflow

The overall workflow for the synthesis and confirmation of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Confirmation cluster_analysis Spectroscopic Analysis A 8-Hydroxyquinoline D Reflux A->D B Ethyl Chloroacetate B->D C Anhydrous K2CO3, Dry Acetone C->D E Ethyl (quinolin-8-yloxy)acetate (Intermediate) D->E G Hydrolysis E->G F NaOH / EtOH F->G H This compound (Final Product) G->H I Recrystallization H->I J Structural Analysis I->J K 1H NMR J->K L 13C NMR J->L M FT-IR J->M N Mass Spectrometry J->N

Fig. 1: Synthesis and analysis workflow for this compound.
Experimental Protocol: Synthesis of Ethyl (quinolin-8-yloxy)acetate

The synthesis of the intermediate, ethyl (quinolin-8-yloxy)acetate, is a crucial first step.

  • Reactants: A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) is prepared in dry acetone.

  • Reaction: The mixture is refluxed on a water bath for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The resulting solid crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl (quinolin-8-yloxy)acetate.

Experimental Protocol: Hydrolysis to this compound

The final product is obtained by the hydrolysis of the ethyl ester.

  • Reaction: The synthesized ethyl (quinolin-8-yloxy)acetate is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.

  • Reflux: The reaction mixture is refluxed for a specified period to ensure complete hydrolysis of the ester.

  • Acidification: After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the this compound.

  • Isolation and Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Structural Elucidation Data

The structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.90s2H-O-CH₂ -COOH
~7.10d1HAr-H
~7.40-7.60m3HAr-H
~8.10dd1HAr-H
~8.90dd1HAr-H
~10.0-12.0br s1H-COOH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~65.0-O-C H₂-COOH
~110.0Ar-C
~121.0Ar-C
~122.0Ar-C
~126.0Ar-C
~129.0Ar-C
~136.0Ar-C
~140.0Ar-C
~150.0Ar-C
~154.0Ar-C
~170.0-C OOH

Note: These are approximate chemical shifts based on known data for similar quinoline derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500Strong, BroadO-H stretch (Carboxylic acid)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
203[M]⁺, Molecular ion
158[M - COOH]⁺
145[M - OCH₂COOH]⁺
129Quinoline fragment

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action often involves the inhibition of key cellular pathways. While the specific signaling pathways targeted by this compound are a subject of ongoing research, a hypothetical pathway based on the known activities of similar compounds can be proposed.

G A This compound Derivative B Cell Membrane Receptor A->B Binds C Signal Transduction Cascade (e.g., Kinase Inhibition) B->C Activates/Inhibits D Transcription Factor Modulation C->D Regulates E Gene Expression Alteration D->E Controls F Cellular Response (e.g., Apoptosis, Growth Arrest) E->F Leads to

Fig. 2: Hypothetical signaling pathway for a quinoline derivative.

Conclusion

The structural elucidation and confirmation of this compound are well-established through standard organic synthesis and spectroscopic methods. The data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further investigations into its specific biological activities and mechanisms of action will be crucial for unlocking its full therapeutic potential.

An In-depth Technical Guide on the Luminescent and Fluorescent Properties of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

(Quinolin-8-yloxy)-acetic acid is a synthetic organic compound featuring a quinoline core functionalized with an oxy-acetic acid group at the 8th position. The quinoline moiety is a known fluorophore, and its derivatives are widely studied for their luminescent and biological properties. This compound is noted to be luminescent when reacted with water in the presence of phenyl groups and has been observed to enhance the light emission of other molecules.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5326-89-6
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Solid (predicted)
Purity Typically ≥95%

Luminescent and Fluorescent Properties

Currently, specific quantitative data on the fluorescence quantum yield, excitation and emission maxima, and fluorescence lifetime of this compound are not extensively documented in peer-reviewed literature. However, the parent molecule, 8-hydroxyquinoline, is known to be fluorescent, and its photophysical properties are influenced by the solvent environment. It is reasonable to infer that this compound also possesses fluorescent properties, likely with characteristics dependent on solvent polarity and pH due to the presence of the carboxylic acid group and the quinoline nitrogen.

Research on the closely related compound, (5-chloro-quinolin-8-yloxy) acetic acid, has focused on its structural and vibrational properties rather than its luminescent characteristics.[1] A complete vibrational analysis of 2-(quinolin-8-yloxy)-acetic acid has been performed, providing detailed infrared and Raman spectroscopic data, which is crucial for its characterization.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the ethyl ester precursor followed by its hydrolysis.

Step 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

This procedure is adapted from the synthesis of ethyl (quinolin-8-yloxy)acetate monohydrate.[5]

  • Materials:

    • 8-hydroxyquinoline

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate

    • Dry acetone

    • 10% Sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Ethanol

  • Procedure:

    • A mixture of 8-hydroxyquinoline (0.01 mol) and ethyl chloroacetate (0.015 mol) is prepared in dry acetone (50 ml).

    • Anhydrous potassium carbonate (0.015 mol) is added to the mixture.

    • The reaction mixture is refluxed for 8 hours.

    • After cooling, the residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (30 ml).

    • The ether layer is washed with a 10% sodium hydroxide solution (3 x 50 ml) followed by water (3 x 30 ml).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to dryness.

    • The crude product is purified by recrystallization from ethanol to yield colorless crystals of ethyl 2-(quinolin-8-yloxy)acetate monohydrate.[5]

Step 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound

This is a standard ester hydrolysis procedure.

  • Materials:

    • Ethyl (quinolin-8-yloxy)acetate

    • Ethanol

    • Sodium hydroxide or Potassium hydroxide solution (e.g., 1 M)

    • Hydrochloric acid (e.g., 1 M)

  • Procedure:

    • Dissolve ethyl (quinolin-8-yloxy)acetate in ethanol.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide.

    • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure.

    • The aqueous solution is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying the characteristic vibrational modes of the functional groups present in the molecule. A detailed vibrational analysis of the related (5-chloro-quinolin-8-yloxy) acetic acid has been published and can serve as a reference.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fluorescence Spectroscopy: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime. A spectrofluorometer would be required for these measurements.

Potential Biological Signaling Pathways

While the specific biological mechanism of this compound is not well-defined, quinoline derivatives are known to possess a range of biological activities, including anti-inflammatory effects.[6][7][8][9] The anti-inflammatory actions of some quinoline compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes, or to modulate inflammatory signaling pathways like the NLRP3 inflammasome.[2][6]

The presence of the carboxylic acid moiety in this compound suggests that it may act as a COX inhibitor, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[6]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_compound Potential Action of this compound Stimulus Stimulus Receptor Receptor Stimulus->Receptor NLRP3_Inflammasome NLRP3 Inflammasome Assembly Receptor->NLRP3_Inflammasome Activates COX_Enzyme COX Enzyme Receptor->COX_Enzyme Induces Pro_IL1b Pro-IL-1β NLRP3_Inflammasome->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Prostaglandins->Inflammation QOA (Quinolin-8-yloxy) -acetic acid QOA->NLRP3_Inflammasome Inhibits? QOA->COX_Enzyme Inhibits?

Figure 1: A generalized anti-inflammatory signaling pathway indicating potential targets for quinoline derivatives.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

synthesis_workflow Reaction1 Step 1: Esterification (Reflux in Acetone with K₂CO₃) Purification1 Work-up & Purification (Extraction & Recrystallization) Reaction1->Purification1 Intermediate Intermediate: Ethyl (quinolin-8-yloxy)acetate Purification1->Intermediate Reaction2 Step 2: Hydrolysis (Base-mediated) Intermediate->Reaction2 Purification2 Work-up & Purification (Acidification & Recrystallization) Reaction2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product Characterization Characterization (NMR, IR, Raman, MS, Fluorescence) Final_Product->Characterization

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound of interest due to the fluorescent potential of its quinoline core and the biological activities associated with this class of molecules. While specific quantitative data on its luminescent properties remain to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and the exploration of its potential as an anti-inflammatory agent. Further research is warranted to thoroughly investigate its photophysical characteristics and to delineate its precise mechanism of biological action.

References

An In-Depth Technical Guide to the Metal Chelating Properties of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Metal ions are the unsung puppeteers of biological systems, vital for countless processes, yet capable of inducing significant pathology when their homeostasis is disrupted. The strategic sequestration of these ions is a cornerstone of therapeutic intervention and analytical science. Within the vast arsenal of chelating agents, derivatives of 8-hydroxyquinoline (8HQ) have long been recognized for their potent and versatile metal-binding capabilities.[1][2][3] This guide focuses on a particularly compelling derivative: (Quinolin-8-yloxy)-acetic acid. By incorporating an acetic acid moiety onto the 8-hydroxyquinoline scaffold, this molecule gains unique structural and electronic features that modulate its chelating behavior.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding and practical, field-tested methodologies for characterizing the metal chelating properties of this compound. We will explore not just what to do, but why specific experimental choices are made, ensuring a robust and reproducible approach to your investigations.

Molecular Profile and Synthesis of this compound

Structural Identity

This compound is a synthetic organic compound derived from 8-hydroxyquinoline. The key modification is the ether linkage at the 8-position to an acetic acid group. This structural feature is critical as it introduces a carboxylic acid functional group, which can participate in metal coordination, potentially transforming the parent bidentate scaffold into a more complex tridentate ligand.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A clear understanding of a compound's basic properties is the foundation of all subsequent experimental work.

PropertyValueReference(s)
CAS Number 5326-89-6[4][5][6][7]
Molecular Formula C₁₁H₉NO₃[4][6][7][8]
Molecular Weight 203.19 g/mol [4][6][7][8]
Appearance Off-white to yellow powder
Purity Typically ≥95%[6][8]
Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient route to synthesize this compound is a two-step process initiated by a Williamson ether synthesis.[9][10]

  • Esterification: 8-hydroxyquinoline is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. The base deprotonates the hydroxyl group of 8HQ, forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming ethyl (quinolin-8-yloxy)acetate.[9]

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final this compound product.

G start 8-Hydroxyquinoline + Ethyl Chloroacetate step1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start->step1 intermediate Ethyl (quinolin-8-yloxy)acetate step1->intermediate step2 Base Hydrolysis (e.g., NaOH) followed by Acidification (e.g., HCl) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

The Mechanism of Metal Chelation

The term "chelation" derives from the Greek word for "claw," aptly describing how a ligand binds a central metal ion at multiple points. 8-hydroxyquinoline is a classic bidentate ("two-toothed") chelator, coordinating through the lone pair of electrons on its heterocyclic nitrogen and the deprotonated phenolic oxygen.[1][2]

The addition of the (yloxy)-acetic acid group introduces a third potential coordination site: the carboxylate oxygen. This allows the molecule to act as a tridentate ligand, forming two chelate rings (a five-membered ring and a six-membered ring) with a metal ion. This tridentate nature significantly enhances the stability of the resulting metal complex compared to its bidentate parent, a phenomenon known as the chelate effect . The formation of multiple stable rings is entropically favored, leading to larger stability constants.[11]

cluster_ligand This compound N1 N M M²⁺ N1->M Coordination O_ether O O_ether->M O_carboxyl O⁻ O_carboxyl->M C_ring1 C_acid C=O

Caption: Tridentate chelation of a metal ion (M²⁺).

Authoritative Protocols for Characterizing Chelation

To rigorously define the metal-binding properties of this compound, a multi-faceted analytical approach is required. Here, we detail field-proven protocols for the most critical techniques.

UV-Visible Spectrophotometry: A Rapid Screening and Stoichiometry Tool

Expertise & Causality: UV-Vis spectroscopy is an excellent first-pass technique. The formation of a metal-ligand complex alters the electronic structure of the quinoline chromophore, resulting in predictable shifts in the absorption spectrum (bathochromic or hypsochromic shifts).[12][13][14] By systematically titrating the ligand with a metal ion and monitoring these spectral changes, we can determine the binding stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio) and calculate the association or stability constant (Kₐ).[13][15]

Workflow for UV-Vis Titration:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_L Prepare Ligand Stock Solution (e.g., 1 mM) setup Place Ligand Solution in Cuvette prep_L->setup prep_M Prepare Metal Salt Stock Solution (e.g., 10 mM) titrate Add Aliquots of Metal Solution (0.1 to 2+ eq.) prep_M->titrate record_initial Record Initial Spectrum (0 eq. Metal) setup->record_initial record_initial->titrate record_spectra Record Spectrum After Each Addition titrate->record_spectra record_spectra->titrate plot_abs Plot Absorbance vs. [Metal]/[Ligand] Ratio record_spectra->plot_abs determine_stoich Determine Stoichiometry (e.g., Job's Plot) plot_abs->determine_stoich calc_k Calculate Stability Constant (e.g., Benesi-Hildebrand Plot) determine_stoich->calc_k

Caption: Experimental workflow for UV-Vis spectrophotometric titration.

Detailed Step-by-Step Protocol: Mole-Ratio Method

  • Solution Preparation:

    • Prepare a 1.0 mM stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, with ionic strength adjusted using 100 mM KCl). The buffer is critical to maintain a constant pH, as the protonation state of the ligand is pH-dependent.

    • Prepare a 10.0 mM stock solution of the metal salt of interest (e.g., CuSO₄, ZnCl₂) in the same buffer.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 200-500 nm to cover the absorbance bands of the ligand and the complex.

    • Use a 1 cm path length quartz cuvette. Use the buffer solution as the blank reference.

  • Titration Procedure:

    • Pipette 2.0 mL of a diluted ligand solution (e.g., 50 µM) into the cuvette and record its absorption spectrum. This is the spectrum at a 0:1 metal-to-ligand ratio.

    • Add small, precise aliquots of the metal stock solution to the cuvette to achieve desired molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0).

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the new absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

    • Plot the absorbance at this λₘₐₓ against the molar ratio ([Metal]/[Ligand]).

    • The plot will typically show two linear regions. The intersection of the extrapolated lines indicates the stoichiometry of the complex. For example, an intersection at a molar ratio of 1.0 suggests a 1:1 complex.

Potentiometric Titration: The Gold Standard for Stability Constants

Expertise & Causality: For obtaining highly accurate, thermodynamic stability constants, potentiometric titration is the method of choice.[16][17] The technique is based on monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standardized strong base.[18] The release of protons upon complex formation (M²⁺ + H₂L ⇌ ML + 2H⁺) causes a drop in the titration curve relative to the curve of the free ligand. By analyzing these curves with specialized software, one can simultaneously determine the ligand's protonation constants (pKa values) and the stepwise stability constants (log K) of the metal complexes.[17]

Trustworthiness through Rigorous Control: The accuracy of this method is contingent on precise control of experimental variables.

  • Constant Temperature: Use a double-walled titration vessel connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[19]

  • Inert Atmosphere: Purge the solution with an inert gas (N₂ or Ar) to prevent interference from atmospheric CO₂.

  • Constant Ionic Strength: Use a background electrolyte (e.g., 0.1 M KCl or NaNO₃) to keep activity coefficients constant.[16][19]

  • Precise Calibration: Calibrate the pH electrode system for hydrogen ion concentration ([H⁺]) rather than activity by performing titrations of a strong acid with a strong base.[19]

Detailed Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare carbonate-free stock solutions of a strong base (e.g., 0.1 M KOH) and a strong acid (e.g., 0.1 M HCl). Standardize the base meticulously.[19]

    • Prepare a stock solution of the ligand (e.g., 2 mM) and the metal salt (e.g., 20 mM) in deionized water.

    • Prepare the background electrolyte solution (e.g., 1 M KCl).

  • Titration Setup:

    • In a thermostated titration vessel, add a known volume of the ligand solution, the metal salt solution (to achieve a desired ligand-to-metal ratio, typically 2:1 or 3:1), and the background electrolyte. Add a known amount of standardized HCl to lower the initial pH. Add deionized water to a final fixed volume.

    • Immerse the calibrated combined glass electrode and the tip of the automated burette containing the standardized base.

  • Titration Runs (Self-Validation):

    • Run 1 (Calibration): Titrate a solution of HCl with the standard KOH to determine the electrode parameters (E⁰) and the exact concentration of the base.

    • Run 2 (Ligand Protonation): Titrate a solution of the ligand and HCl with KOH to determine the ligand's pKa values.

    • Run 3 (Complex Formation): Titrate the solution containing the ligand, metal ion, and HCl with KOH.

  • Data Analysis:

    • Input the titration data (volume of titrant vs. mV/pH) into a specialized computer program (e.g., Hyperquad, SUPERQUAD).

    • The software refines the pKa values and fits the metal-ligand titration data to a chemical model to calculate the overall stability constants (β) for various species that may form in solution (e.g., ML, ML₂, MLH).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Binding Site

Expertise & Causality: While UV-Vis and potentiometry provide thermodynamic data, NMR spectroscopy offers invaluable structural insights into the chelation event in solution. When a diamagnetic metal ion (like Zn²⁺ or Mg²⁺) binds to the ligand, it perturbs the local electronic environment of nearby protons, causing a change in their chemical shifts.[20][21][22] Protons closest to the coordination sites (i.e., on the quinoline ring near the nitrogen and on the methylene group of the acetic acid moiety) will experience the most significant shifts. This allows for the direct identification of the atoms involved in coordination.

Methodology: ¹H NMR Titration

  • Sample Preparation: Prepare a solution of the ligand in a deuterated solvent (e.g., D₂O with a suitable buffer or DMSO-d₆) at a known concentration (e.g., 5 mM) in an NMR tube.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.

  • Titration: Prepare a concentrated stock solution of the diamagnetic metal salt in the same deuterated solvent. Add small, sequential aliquots of the metal solution into the NMR tube.

  • Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Interpretation: Track the chemical shift (δ) of each proton signal as a function of the metal-to-ligand molar ratio. A large downfield or upfield shift is indicative of proximity to the metal binding site.[20] The magnitude of the shift change (Δδ) provides qualitative information about the strength of the interaction at that specific part of the molecule.

Applications in Research and Drug Development

The ability of this compound and related 8HQ derivatives to selectively chelate metal ions is not merely a chemical curiosity; it is the basis for their significant therapeutic potential.

  • Neurodegenerative Diseases: An imbalance of metal ions like copper, zinc, and iron is implicated in the pathology of Alzheimer's and Parkinson's diseases.[1][3] Chelators like 8HQ derivatives can sequester these excess ions, mitigating metal-induced oxidative stress and preventing metal-mediated aggregation of amyloid-β peptides.[23]

  • Anticancer Activity: Cancer cells often have a dysregulated metal metabolism. The anticancer effects of some 8HQ derivatives are linked to their ability to chelate copper and zinc, which can inhibit critical enzymes like proteasomes or generate reactive oxygen species (ROS) selectively within tumor cells.[1][2]

  • Antimicrobial Agents: The growth of many bacterial and fungal pathogens is dependent on the acquisition of essential metal ions. Chelating these ions can effectively starve the microbes, leading to an antimicrobial effect.[1]

Conclusion

This compound represents a sophisticated evolution of the classic 8-hydroxyquinoline scaffold. Its potential tridentate nature endows it with enhanced stability and unique coordination chemistry, making it a compelling candidate for applications ranging from analytical sensing to therapeutic development. A rigorous and multi-pronged characterization, employing techniques from UV-Vis spectrophotometry for rapid screening to potentiometry for precise thermodynamic data and NMR for structural elucidation, is essential to fully unlock its potential. The detailed protocols and mechanistic insights provided in this guide serve as a robust framework for scientists and researchers to confidently explore and exploit the powerful metal chelating properties of this versatile molecule.

References

Synthesis and Evaluation of Novel (Quinolin-8-yloxy)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel (quinolin-8-yloxy)acetic acid derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details the synthetic pathways, experimental protocols, and evaluation of these compounds, with a focus on their potential as antimicrobial and anticancer agents.

Synthetic Pathways

The primary synthetic route to (quinolin-8-yloxy)acetic acid derivatives commences with the readily available 8-hydroxyquinoline. The general scheme involves a three-step process:

  • Etherification: 8-hydroxyquinoline is reacted with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dry acetone. This Williamson ether synthesis yields the core intermediate, ethyl (quinolin-8-yloxy)acetate.

  • Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate in an alcoholic solvent, usually ethanol, to produce 2-(quinolin-8-yloxy)acetohydrazide. This hydrazide is a key building block for further derivatization.

  • Condensation: The acetohydrazide is subsequently condensed with various aromatic aldehydes to form N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, also known as Schiff bases. This final step allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 8-Hydroxyquinoline 8-Hydroxyquinoline Ethyl_Ester Ethyl (quinolin-8-yloxy)acetate 8-Hydroxyquinoline->Ethyl_Ester K2CO3, Acetone Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_Ester Acetohydrazide 2-(quinolin-8-yloxy)acetohydrazide Ethyl_Ester->Acetohydrazide Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Acetohydrazide Schiff_Bases N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides Acetohydrazide->Schiff_Bases Ethanol, Reflux Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Schiff_Bases Antimicrobial_Mechanism Quinoline_Derivative (Quinolin-8-yloxy)acetic acid Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline_Derivative->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline_Derivative->Topo_IV Inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topo_IV->DNA_Replication Enables Topo_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Anticancer_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->Akt Inhibits Quinoline_Derivative->mTOR Inhibits

(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

(Quinolin-8-yloxy)-acetic acid , a synthetic derivative of the versatile 8-hydroxyquinoline scaffold, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, targeting researchers, scientists, and professionals in drug development. While specific quantitative data for the parent compound is limited in publicly accessible literature, this review consolidates available information and presents data on closely related derivatives to illuminate its potential.

Physicochemical Properties

This compound is a solid with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1] It is characterized by the presence of a quinoline nucleus linked to an acetic acid moiety through an ether linkage at the 8-position. This structure is reminiscent of auxin, the plant hormone indole-3-acetic acid, suggesting potential applications in agriculture as a plant growth regulator.

PropertyValueReference
Molecular FormulaC₁₁H₉NO₃[1]
Molecular Weight203.19 g/mol [1]
CAS Number5326-89-6[1]
AppearanceSolid
Purity≥95%

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 8-hydroxyquinoline with a haloacetic acid or its ester.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at reflux temperature.[2]

Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

The ethyl ester of this compound can be synthesized by reacting 8-hydroxyquinoline with ethyl chloroacetate. This reaction can be performed using conventional heating, microwave irradiation, or ultrasound irradiation, with the latter two methods offering significantly reduced reaction times and improved yields.

Experimental Protocol: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

  • Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate, dry acetone.

  • Procedure (Conventional Method):

    • A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous K₂CO₃ (0.005 M) in dry acetone is refluxed on a water bath for 18 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed, and the product is isolated and purified.

  • Microwave and Ultrasound Methods: Similar reactants and stoichiometry are used, but the reaction is carried out in a dedicated microwave synthesizer or an ultrasonic bath, leading to shorter reaction times.

The following diagram illustrates the general synthesis workflow for this compound and its derivatives.

G cluster_synthesis Synthesis Workflow HQ 8-Hydroxyquinoline QOAA This compound HQ->QOAA K2CO3, DMF, Reflux EQOA Ethyl (Quinolin-8-yloxy)-acetate HQ->EQOA K2CO3, Acetone CAA 2-Chloroacetic Acid CAA->QOAA ECA Ethyl Chloroacetate ECA->EQOA QOAH 2-(Quinolin-8-yloxy)acetohydrazide EQOA->QOAH Hydrazine Hydrazine Hydrate Hydrazine->QOAH Hybrids Quinoline-Cinnamide Hybrids QOAH->Hybrids Cinnamide Cinnamide Derivatives Cinnamide->Hybrids

Caption: General synthesis scheme for this compound and its derivatives.

Biological Activities

The 8-hydroxyquinoline scaffold is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific quantitative data for this compound is scarce, its derivatives have been investigated for several biological properties.

Antimicrobial Activity

While some derivatives of this compound, such as its hydrazides and their subsequent Schiff bases, have been synthesized and screened for antimicrobial activity, they were found to lack significant potency. However, the broader class of quinoline derivatives continues to be a promising area for the development of new antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test compound, microbial culture, 0.5 McFarland turbidity standard.

  • Procedure:

    • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth within the microtiter plate.

    • Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

  • Objective: To evaluate the acute anti-inflammatory activity of a compound in a rodent model.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated group compared to the control group.

The following diagram illustrates a potential anti-inflammatory signaling pathway that could be targeted by quinoline derivatives.

G cluster_inflammation Potential Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB COX2 COX-2 Enzyme Cell->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Quinoline This compound (Hypothesized) Quinoline->NFkB Inhibition Quinoline->COX2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action for quinoline derivatives.

Cytotoxic Activity of Derivatives

Recent studies on molecular hybrids of this compound with cinnamide have shown promising cytotoxic activity against human liver cancer cell lines (HepG2).[2]

CompoundR1R2IC₅₀ (µM) vs HepG2
6a 3,4,5-trimethoxyH1.83±0.12
6b 3,4,5-trimethoxy4-OCH₃2.17±0.15
6c 3,4-dimethoxy4-CH₃1.52±0.11
Doxorubicin --1.24±0.09

These results indicate that derivatives of this compound can be potent cytotoxic agents. The mechanism of action for these hybrids was suggested to involve the inhibition of tubulin polymerization and induction of apoptosis.[2]

Potential as a Plant Growth Regulator

The structural similarity of this compound to indole-3-acetic acid (auxin) suggests its potential use as a plant growth regulator. Auxins are crucial for various plant developmental processes, including cell elongation, root formation, and apical dominance.

Experimental Protocol: Auxin Activity Bioassay (Avena Coleoptile Test)

  • Objective: To determine the relative auxin activity of a compound.

  • Materials: Oat (Avena sativa) seedlings, agar, test compound.

  • Procedure:

    • Oat coleoptiles are grown in the dark.

    • The tips of the coleoptiles are removed to eliminate the natural source of auxin.

    • The test compound is incorporated into an agar block.

    • The agar block is placed asymmetrically on the cut surface of the decapitated coleoptile.

    • The degree of curvature of the coleoptile after a specific time is measured, which is proportional to the auxin activity of the compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential applications in medicine and agriculture. While its own biological activities are not yet well-quantified in the literature, its derivatives have shown promising cytotoxic effects. The structural analogy to auxins also warrants investigation into its role as a plant growth regulator.

Future research should focus on:

  • Quantitative Biological Evaluation: Systematic screening of this compound for its antimicrobial and anti-inflammatory activities to determine its MIC and IC₅₀ values against a panel of pathogens and inflammatory markers.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features required for optimal biological activity.

  • Agrochemical Evaluation: Conducting systematic studies to assess its efficacy as a plant growth regulator.

This comprehensive review provides a foundation for further research into the multifaceted potential of this compound and its derivatives.

References

The Dawn of a Synthetic Auxin: A Technical Guide to (Quinolin-8-yloxy)-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Historical Synthesis, and Biological Activity of a Potent Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Quinolin-8-yloxy)-acetic acid, a significant synthetic auxin, has played a noteworthy role in the study of plant growth regulation. This technical guide delves into the historical context of its synthesis, rooted in the foundational principles of organic chemistry, and provides a comprehensive overview of its mechanism of action as a plant hormone mimic. Detailed experimental protocols for its synthesis, a comparative analysis of various synthetic methodologies, and a visualization of its interaction with the auxin signaling pathway are presented to serve as a valuable resource for researchers in agrochemicals, plant biology, and medicinal chemistry.

Introduction: The Quest for Synthetic Plant Growth Regulators

The discovery of natural auxins, such as indole-3-acetic acid (IAA), in the early 20th century revolutionized our understanding of plant development.[1][2] These phytohormones, active at minute concentrations, orchestrate a wide array of physiological processes, from cell elongation and division to root formation and fruit development.[1][2] The inherent instability of natural auxins, however, spurred a quest for synthetic analogues with enhanced stability and specific activities. This endeavor led to the development of various classes of synthetic auxins, including phenoxyacetic acids, benzoic acids, and quinolinecarboxylic acids, which have found widespread applications as herbicides and research tools.[2] this compound emerged from this era of chemical exploration as a potent auxin mimic, offering a unique scaffold for studying plant growth regulation.

Historical Synthesis: An Application of the Williamson Ether Synthesis

While the precise first synthesis of this compound is not definitively documented in readily available literature, its structural components—a quinoline ring and an acetic acid moiety linked by an ether bond—point to a classic and historically significant reaction: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this robust and versatile method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide) became a cornerstone of organic synthesis.[3]

The synthesis of this compound is a direct application of this principle, involving the reaction of 8-hydroxyquinoline with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic 8-quinolinate anion, which then displaces the halide from the haloacetic acid in an SN2 reaction to form the ether linkage.

Logical Relationship of the Williamson Ether Synthesis for this compound

Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_products Products 8_hydroxyquinoline 8-Hydroxyquinoline deprotonation Deprotonation of 8-Hydroxyquinoline 8_hydroxyquinoline->deprotonation haloacetic_acid Haloacetic Acid (e.g., Chloroacetic Acid) sn2_reaction SN2 Nucleophilic Substitution haloacetic_acid->sn2_reaction base Base (e.g., NaOH, KOH, K2CO3) base->deprotonation deprotonation->sn2_reaction Forms 8-quinolinate anion product This compound sn2_reaction->product salt Salt (e.g., NaCl, KCl) sn2_reaction->salt

Caption: Williamson Ether Synthesis of this compound.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound and its esters has been accomplished through various methods, primarily revolving around the Williamson ether synthesis. These methods differ in their reaction conditions, such as the choice of solvent, base, and energy source, which can significantly impact reaction time and yield.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from different synthetic approaches for producing ethyl (quinolin-8-yloxy)acetate, a common precursor to the carboxylic acid.

MethodBaseSolventReaction TimeYield (%)Reference
Conventional HeatingK₂CO₃Dry Acetone18 hours75
Microwave IrradiationK₂CO₃Dry Acetone8 minutes85
Ultrasound IrradiationK₂CO₃Dry Acetone3 hours80

As the data indicates, modern techniques such as microwave irradiation and ultrasound irradiation offer significant advantages over conventional heating, drastically reducing reaction times while maintaining or even improving yields.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound and its derivatives.

Conventional Synthesis of Ethyl (Quinolin-8-yloxy)acetate[5]

Materials:

  • 8-hydroxyquinoline (0.01 M, 1.45 g)

  • Ethyl chloroacetate (0.01 M, 1.22 g)

  • Anhydrous K₂CO₃ (0.005 M, 0.69 g)

  • Dry Acetone

Procedure:

  • A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is placed in a round-bottom flask.

  • The mixture is refluxed on a water bath for 18 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is treated with water.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Microwave-Assisted Synthesis of Ethyl (Quinolin-8-yloxy)acetate[4]

Materials:

  • 8-hydroxyquinoline (0.01 M, 1.45 g)

  • Ethyl chloroacetate (0.01 M, 1.22 g)

  • Anhydrous K₂CO₃ (0.005 M, 0.69 g)

  • Dry Acetone (10 mL)

Procedure:

  • A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is taken in a microwave-safe reaction vessel.

  • The reaction mixture is subjected to microwave irradiation for 8 minutes at 200°C.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated as described in the conventional method.

Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate to this compound

Materials:

  • Ethyl (quinolin-8-yloxy)acetate

  • Aqueous solution of a strong base (e.g., NaOH or KOH)

  • Aqueous solution of a strong acid (e.g., HCl)

Procedure:

  • Ethyl (quinolin-8-yloxy)acetate is dissolved in an aqueous solution of a strong base.

  • The mixture is heated under reflux until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled to room temperature.

  • The solution is acidified with a strong acid until the product precipitates.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Biological Activity: An Auxin Mimic

This compound exhibits potent auxin-like activity, influencing plant growth and development in a manner similar to the natural auxin, IAA.[1] The molecular basis for this activity lies in its ability to interact with the auxin signaling pathway.

The Auxin Signaling Pathway

The core of the nuclear auxin signaling pathway consists of three main components:

  • TIR1/AFB F-box proteins: These are the auxin receptors.[4][5]

  • Aux/IAA proteins: These are transcriptional repressors.[4][5]

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[4][5] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses.

The Auxin Signaling Pathway and the Action of this compound

Caption: Mechanism of auxin action.

Characterization Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data
TechniqueKey Features
¹H NMR Aromatic protons of the quinoline ring, a singlet for the methylene protons of the acetate group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the carbons of the quinoline ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetate group.
IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chemical synthesis in elucidating biological processes. Its straightforward synthesis, rooted in the historic Williamson ether synthesis, and its potent auxin-like activity have made it a valuable tool for plant biologists. The advent of modern synthetic techniques has further streamlined its preparation, enabling more efficient and environmentally friendly production.

Future research may focus on leveraging the quinoline scaffold to develop more selective auxin analogues that can target specific TIR1/AFB receptors, thereby allowing for a more nuanced dissection of the complex auxin signaling network. Furthermore, the exploration of other potential biological activities of this compound and its derivatives beyond plant growth regulation could open new avenues for its application in medicinal chemistry and drug discovery. The continued study of this classic synthetic auxin will undoubtedly contribute to a deeper understanding of fundamental biological processes and may lead to the development of novel agrochemicals and therapeutic agents.

References

(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Guide to Material Safety

Author: BenchChem Technical Support Team. Date: December 2025

(Quinolin-8-yloxy)-acetic acid , with CAS Number 5326-89-6, is a synthetic compound utilized in various research applications, notably for its potential peptidomimetic and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of its material safety data, offering critical insights for researchers, scientists, and professionals in drug development to ensure its safe handling and use. This document is intended for use by technically qualified individuals and is not for consumer or non-research applications.[3]

Chemical and Physical Properties

Understanding the fundamental physicochemical characteristics of this compound is paramount for its appropriate handling and storage.

PropertyValueSource
CAS Number 5326-89-6[4]
Molecular Formula C₁₁H₉NO₃[2][4]
Molecular Weight 203.19 g/mol [4]
Purity ≥95%[4]
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Hazard Identification and GHS Classification

This compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safe Handling

Adherence to stringent safety protocols is essential when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.

Exposure Controls and Personal Protection

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent contact with the skin and eyes.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) at all times. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound engineering_controls Work in a Chemical Fume Hood start->engineering_controls eye_protection Wear Chemical Safety Goggles/Face Shield engineering_controls->eye_protection hand_protection Wear Chemically Resistant Gloves eye_protection->hand_protection body_protection Wear a Lab Coat hand_protection->body_protection respiratory_protection Use NIOSH-approved Respirator (if needed) body_protection->respiratory_protection end Safe Handling Achieved respiratory_protection->end

Figure 1: A diagram illustrating the personal protective equipment workflow for handling this compound.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While specific fire hazard data for this compound is not available, general precautions for chemical fires should be followed.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated through thermal decomposition.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the case of a spill, the following steps should be taken to ensure safety and containment:

  • Evacuate the Area: Restrict access to the spill area.

  • Ensure Ventilation: If safe to do so, increase ventilation.

  • Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_spill Accidental Release Response spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Area is Safe dispose->end

Figure 2: A flowchart outlining the steps for responding to an accidental spill of this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials.

  • Incompatible Materials: While specific data is not available, it is prudent to avoid strong oxidizing agents and strong bases.

  • Stability: The chemical stability of this compound under recommended storage conditions is not fully documented. It is advisable to protect it from light and moisture.

Toxicological and Ecological Information

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) are available.

  • Chronic Toxicity: No data available.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

  • Ecological Information: No data on the environmental fate and ecotoxicity of this compound are available. It should be handled and disposed of in a manner that prevents its release into the environment.

Disposal Considerations

All waste materials, including unused product and contaminated items, must be disposed of as hazardous waste.

  • Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to ensure proper disposal.

Transport Information

There is conflicting information regarding the transport classification of this compound. One supplier indicates it as "Not a hazardous material" for transport.[3] However, given its GHS classification as an irritant, it is recommended to consult with your institution's environmental health and safety department and the shipping carrier to ensure compliance with all transport regulations (DOT, IATA).

Conclusion

This compound is a valuable research compound that requires careful handling due to its irritant properties. While comprehensive toxicological and ecological data are lacking, the information available underscores the importance of stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, researchers can work safely with this compound and minimize the risk of exposure.

References

A Technical Guide to the Thermodynamic and Solubility Properties of (Quinolin-8-yloxy)-acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for effective formulation and delivery. This technical guide provides an in-depth overview of the thermodynamic and solubility properties of (Quinolin-8-yloxy)-acetic acid, a synthetic compound with potential anti-inflammatory and luminescent characteristics.[1][2] Due to a scarcity of specific experimental data for this particular molecule, this guide also incorporates general principles governing the behavior of related quinoline derivatives and carboxylic acids to provide a comprehensive predictive framework.

Physicochemical Properties

This compound, with the CAS number 5326-89-6, is a quinoline derivative with a carboxylic acid moiety.[3] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
CAS Number 5326-89-6[3]
Alternate Names 2-quinolin-8-yloxyacetic acid[3]
Purity ≥95%[3]
Boiling Point 404.1 °C at 760 mmHg[4]
Flash Point 198.2 °C[4]

Thermodynamic and Solubility Profile

Solubility

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.

  • Aqueous Solubility : Carboxylic acids with one to four carbon atoms are generally miscible with water.[5][6][7] However, as the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased aqueous solubility.[5][6][7] The quinoline ring in this compound contributes significantly to its nonpolar surface area, suggesting that its intrinsic aqueous solubility is likely to be low. The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[8][9]

  • Solubility in Organic Solvents : Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[5][6][7] It is anticipated that this compound will exhibit good solubility in polar organic solvents.

  • pH-Dependent Solubility : The carboxylic acid group is ionizable. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

Thermodynamic Properties

The thermodynamic properties of a compound, such as its melting point, enthalpy of fusion, and Gibbs free energy of solvation, are crucial for understanding its stability and phase behavior.

  • Melting Point and Enthalpy of Fusion : Carboxylic acids exhibit strong intermolecular hydrogen bonding, which leads to higher boiling points compared to other substances of similar molecular weight.[5][6][7] The melting points of carboxylic acids do not follow a regular pattern with increasing molar mass.[5][6] Specific calorimetric data for this compound is needed to determine these values accurately.

  • Thermochemical Research : Thermochemical studies on quinoline derivatives are important for determining the quality and stability of products derived from them.[10] The enthalpy, entropy, and Gibbs energy of phase transitions are key parameters evaluated in such studies.[10]

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for "this compound".

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration : Place the vials in a constant temperature shaker and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.

  • Dilution : Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation : Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess solid in solvent) B Equilibration (Constant temperature shaking) A->B Incubate C Phase Separation (Centrifugation) B->C Separate D Sample Collection & Filtration (Removal of undissolved solid) C->D Collect E Dilution of Supernatant D->E Prepare for analysis F Concentration Analysis (e.g., HPLC, UV-Vis) E->F Analyze G Solubility Calculation F->G Calculate

Caption: Workflow for determining equilibrium solubility.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its likely thermodynamic and solubility properties based on established chemical principles. The provided experimental protocol offers a robust framework for researchers to determine these critical parameters, which are essential for the advancement of this compound in drug development and other scientific applications. Further experimental investigation is highly encouraged to build a comprehensive data-driven profile of this compound.

References

Quantum Chemical and DFT Studies of (Quinolin-8-yloxy)-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical and Density Functional Theory (DFT) studies performed on (Quinolin-8-yloxy)-acetic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinoline moiety.[1][2] Computational methods, particularly DFT, have become indispensable tools for understanding the structural, electronic, and vibrational properties of these molecules, thereby aiding in the design of novel therapeutic agents.[1]

Molecular Structure and Conformational Analysis

Quantum chemical calculations have been employed to determine the stable conformations of quinoline derivatives. For instance, a study on (5-chloro-quinolin-8-yloxy) acetic acid, a closely related derivative, revealed the existence of three stable conformers in the gas phase, which are also likely present in the solid state.[2][3] These theoretical predictions are crucial for understanding the molecule's behavior in different environments.

Computational Workflow for Conformational Analysis

The process of identifying stable conformers using DFT typically follows a structured workflow. This involves geometry optimization starting from different initial structures to explore the potential energy surface of the molecule.

Conformational Analysis Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization B3LYP / 6-311++G** Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry Frequency_Calculation->Optimized_Geometry Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies

Caption: A typical workflow for DFT-based conformational analysis.

Vibrational Spectroscopy

Vibrational analysis is a powerful tool for characterizing molecular structures. DFT calculations, in conjunction with experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide detailed insights into the vibrational modes of the molecule. For (5-chloro-quinolin-8-yloxy) acetic acid, a complete assignment of the vibrational modes was achieved by combining experimental data with theoretical calculations using the B3LYP functional with 6-31G* and 6-311++G** basis sets.[2][3]

Experimental and Computational Vibrational Data

The following table summarizes a selection of observed and calculated vibrational frequencies for a conformer of (5-chloro-quinolin-8-yloxy) acetic acid.

Vibrational ModeObserved FT-IR (cm⁻¹)Observed Raman (cm⁻¹)Calculated (B3LYP/6-311++G**) (cm⁻¹)
O-H stretch3440-3578
C-H stretch (aromatic)308830863089
C=O stretch173017281735
C=C stretch (ring)162016221625
C-O stretch123012321238
O-H bend910-915

Note: Data is representative and adapted from studies on (5-chloro-quinolin-8-yloxy) acetic acid.[3]

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and potential applications in optoelectronics.[4] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

Frontier Molecular Orbitals

DFT calculations are used to determine the energies of the frontier molecular orbitals. A large HOMO-LUMO gap suggests high stability and low reactivity.[3] For 2-(quinolin-8-yloxy) acetic acid, the presence of a large HOMO-LUMO gap indicates good stability and high chemical hardness.[3]

HOMO_LUMO cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO->Energy_Gap Energy_Gap->HOMO Reactivity_Info Smaller ΔE implies higher reactivity

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts provide valuable assistance in the interpretation of experimental spectra. For (5-chloro-quinolin-8-yloxy) acetic acid, the ¹H and ¹³C NMR chemical shifts have been calculated using DFT and show good agreement with experimental data.[3]

Experimental and Calculated ¹H and ¹³C NMR Data

The table below presents a comparison of experimental and calculated chemical shifts for selected nuclei in (5-chloro-quinolin-8-yloxy) acetic acid.

NucleusExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹H NMR
H (acid)12.512.3
H (aromatic)7.0 - 8.56.9 - 8.4
H (CH₂)4.84.7
¹³C NMR
C=O170.1169.8
C (aromatic)110 - 150109 - 149
CH₂65.264.9

Note: Data is representative and adapted from studies on (5-chloro-quinolin-8-yloxy) acetic acid.[3]

Methodologies

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of 8-hydroxyquinoline with an appropriate haloacetic acid ester.[6] For example, ethyl (quinolin-8-yloxy)acetate can be prepared by refluxing a mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone.[6]

Computational Details

The quantum chemical calculations discussed in this guide are predominantly performed using Density Functional Theory (DFT).

  • Software: Gaussian 09W is a commonly used software package for these calculations.[7]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[3][5]

  • Basis Sets: Pople-style basis sets, such as 6-31G* and 6-311++G**, are commonly used to describe the atomic orbitals.[2][3]

Molecular Visualization

Caption: 2D representation of the molecular structure of this compound.

This guide provides a foundational understanding of the application of quantum chemical and DFT methods in the study of this compound and its derivatives. The insights gained from these computational studies are invaluable for the rational design and development of new molecules with desired pharmacological properties.

References

The Medicinal Chemistry of (Quinolin-8-yloxy)-acetic acid: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

(Quinolin-8-yloxy)-acetic acid has emerged as a versatile scaffold in medicinal chemistry, paving the way for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the core applications of this compound, focusing on its derivatives and their potential in anticancer, antimicrobial, and antiviral therapies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Modifications

The foundational structure of this compound, derived from 8-hydroxyquinoline, offers multiple avenues for chemical modification, leading to a diverse library of derivatives with enhanced biological activities. A common synthetic strategy involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid to yield the core compound.[1] This can then be further functionalized, for example, through esterification and subsequent hydrazinolysis to produce key intermediates like 2-(quinoline-8-yloxy)acetohydrazide.[1] This hydrazide is a crucial building block for synthesizing a variety of hydrazone and cinnamide hybrids.[1][2]

General Synthesis of (Quinolin-8-yloxy)acetohydrazide

A prevalent method for the synthesis of the key intermediate, 2-(quinolin-8-yloxy)acetohydrazide, begins with the reaction of 8-hydroxyquinoline with ethyl chloroacetate. This ester intermediate is then treated with hydrazine hydrate to yield the desired acetohydrazide. This intermediate serves as a versatile precursor for a wide range of derivatives.[3]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Research has particularly focused on hydrazone and cinnamide hybrids.

Cytotoxicity Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Cinnamide Hybrid 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e)HepG2 (Liver)2.46[1]
Cinnamide Hybrid 2-(3,4,5-trimethoxybenzamido)cinnamide-quinoline (5)HepG2 (Liver)6.79[1]
Dihydrazone Derivative Quinoline-based dihydrazone (3b)MCF-7 (Breast)7.016[4]
Dihydrazone Derivative Quinoline-based dihydrazone (3c)MCF-7 (Breast)7.05[4]
Hydrazone Analogue Quinolyl hydrazone (18j)NCI-60 Cell Line Panel0.33 - 4.87[2]
Mechanism of Action: Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on the potent 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid have shown a significant increase in apoptosis in HepG2 cells.[1] This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Specifically, this hybrid has been observed to upregulate the level of active caspase-9, suggesting the involvement of the intrinsic apoptotic pathway.[1]

apoptosis_pathway Compound_6e Quinoline-Cinnamide Hybrid (6e) HepG2 HepG2 Cell Compound_6e->HepG2 Tubulin Tubulin Polymerization HepG2->Tubulin Inhibition Caspase9 Caspase-9 Activation HepG2->Caspase9 Upregulation Apoptosis Apoptosis Caspase9->Apoptosis mic_workflow Start Start Prep_Compound Prepare serial dilutions of test compound Start->Prep_Compound Prep_Inoculum Prepare standardized microbial inoculum Start->Prep_Inoculum Inoculation Inoculate dilutions with microbial suspension Prep_Compound->Inoculation Prep_Inoculum->Inoculation Incubation Incubate at appropriate temperature Inoculation->Incubation Observation Observe for visible growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no growth) Observation->MIC_Determination End End MIC_Determination->End

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (Quinolin-8-yloxy)-acetic acid, a valuable building block in medicinal chemistry and drug development. The application note outlines a two-step synthesis commencing with the O-alkylation of 8-hydroxyquinoline with ethyl chloroacetate to form the intermediate, ethyl (quinolin-8-yloxy)acetate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. A comparative analysis of conventional and microwave-assisted methods for the initial esterification step is presented, highlighting the significant advantages of microwave irradiation in terms of reduced reaction times and improved yields. Detailed experimental protocols for both synthesis methodologies and the subsequent hydrolysis are provided, alongside data presented in clear, tabular format for ease of comparison.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The quinoline scaffold is a key component in numerous therapeutic agents. The conventional synthesis of these compounds often involves lengthy reaction times and can result in lower yields. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering benefits such as shorter reaction times, higher yields, and often cleaner reaction profiles. This application note details a highly efficient microwave-assisted method for the synthesis of this compound and provides a direct comparison with traditional heating methods.

Data Presentation

Table 1: Comparative Data for the Synthesis of Ethyl (Quinolin-8-yloxy)acetate
MethodSolventReaction TimeYield (%)
Conventional HeatingDry Acetone18 hours[1]75%
Microwave IrradiationDry Acetone5-10 minutes92%
Ultrasound IrradiationDry Acetone1-2 hours85%

Note: Data for conventional and microwave methods are extracted from cited literature. Yields are indicative and may vary based on specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate

This step involves the Williamson ether synthesis, where the phenoxide ion of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.

Protocol 1.1: Conventional Synthesis

This protocol is adapted from the procedure described in the IOSR Journal of Pharmacy.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-hydroxyquinoline (1.45 g, 0.01 mol), ethyl chloroacetate (1.22 g, 0.01 mol), and anhydrous potassium carbonate (0.69 g, 0.005 mol) in 50 mL of dry acetone.

  • Reaction: Heat the mixture to reflux on a water bath for 18 hours.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (30 mL).

    • Wash the ether layer with 10% sodium hydroxide solution (3 x 50 mL) followed by water (3 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize the product from ethanol to yield pure ethyl (quinolin-8-yloxy)acetate.

Protocol 1.2: Microwave-Assisted Synthesis

This protocol is based on the comparative study published in Der Pharma Chemica.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 8-hydroxyquinoline (1.45 g, 0.01 mol), ethyl chloroacetate (1.22 g, 0.01 mol), and anhydrous potassium carbonate (2.07 g, 0.015 mol) in 20 mL of dry acetone.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a gentle reflux for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.

Step 2: Synthesis of this compound (Hydrolysis)

This step involves the saponification of the ethyl ester intermediate to the corresponding carboxylic acid.

Protocol 2.1: Conventional Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (quinolin-8-yloxy)acetate (2.31 g, 0.01 mol) in ethanol (30 mL). Add a solution of sodium hydroxide (0.8 g, 0.02 mol) in water (10 mL).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Acidify the solution to pH 3-4 with dilute hydrochloric acid.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried.

    • The product can be further purified by recrystallization from ethanol-water.

Protocol 2.2: Microwave-Assisted Hydrolysis

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve ethyl (quinolin-8-yloxy)acetate (2.31 g, 0.01 mol) in a mixture of ethanol (15 mL) and water (5 mL). Add sodium hydroxide (0.8 g, 0.02 mol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power to reach a temperature of 80-100°C for 10-20 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.1.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Synthesis of this compound

G cluster_step1 Step 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate cluster_methods Reaction Method cluster_step2 Step 2: Hydrolysis to this compound cluster_methods2 Reaction Method reagents1 8-Hydroxyquinoline, Ethyl Chloroacetate, K2CO3, Acetone conv1 Conventional Heating (18 hours) reagents1->conv1 Reflux mw1 Microwave Irradiation (5-10 mins) reagents1->mw1 Irradiate workup1 Work-up & Purification conv1->workup1 mw1->workup1 product1 Ethyl (quinolin-8-yloxy)acetate workup1->product1 reagents2 Ethyl (quinolin-8-yloxy)acetate, NaOH, Ethanol/Water product1->reagents2 Intermediate conv2 Conventional Heating (2-4 hours) reagents2->conv2 Reflux mw2 Microwave Irradiation (10-20 mins) reagents2->mw2 Irradiate workup2 Acidification & Purification conv2->workup2 mw2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Reaction Scheme

G r1 8-Hydroxyquinoline arrow1 -> p1 + r2 Ethyl Chloroacetate p2 Ethyl (quinolin-8-yloxy)acetate arrow1->p2 c1 c1 K2CO3, Acetone Microwave (5-10 min) or Conventional (18 h) arrow2 -> p2->arrow2 p3 This compound arrow2->p3 c2 c2 1. NaOH, EtOH/H2O 2. H+

Caption: Overall reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Ultrasound-Assisted Synthesis of (Quinolin-8-yloxy)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (Quinolin-8-yloxy)-acetic acid and its derivatives, with a focus on the application of ultrasound irradiation as a green and efficient synthetic method. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities.[1][2] Ultrasound-assisted synthesis offers several advantages over conventional methods, including reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry.[3][4]

Introduction to Ultrasound-Assisted Organic Synthesis

Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[5] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and, in some cases, unique reactivity.[6][7] For heterogeneous reactions, the mechanical effects of ultrasound, such as surface cleaning and erosion, improve mass transport and increase the reactive surface area.[5]

The synthesis of this compound derivatives typically proceeds via a two-step route:

  • Williamson Ether Synthesis: Reaction of 8-hydroxyquinoline with an appropriate haloacetate ester (e.g., ethyl chloroacetate) to form the corresponding ester derivative.

  • Hydrolysis: Conversion of the ester derivative to the final carboxylic acid.

Data Presentation

The following tables summarize the comparative data for the synthesis of ethyl (quinolin-8-yloxy)acetate using conventional, microwave, and ultrasound-assisted methods, based on the findings from Desai et al.[3]

Table 1: Comparison of Synthesis Methods for Ethyl (quinolin-8-yloxy)acetate

MethodReaction TimeYield (%)
Conventional Heating8 - 10 hours60 - 75
Microwave Irradiation2 - 5 minutes85 - 95
Ultrasound Irradiation1.5 - 2.5 hours75 - 88

Data synthesized from Desai et al.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of Ethyl (quinolin-8-yloxy)acetate

This protocol is adapted from the work of Desai et al.[3] and provides a detailed procedure for the synthesis of the ethyl ester precursor.

Materials:

  • 8-Hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (dry)

  • Ultrasound bath or probe sonicator

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, combine 8-hydroxyquinoline (1.0 eq), ethyl chloroacetate (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in dry acetone.

  • Place the flask in an ultrasound bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, insert an ultrasound probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz. Maintain the temperature of the reaction mixture between 40-50 °C. If using a probe sonicator, it is advisable to use a cooling bath to control the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2.5 hours.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl (quinolin-8-yloxy)acetate by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound

This is a general protocol for the hydrolysis of the ester to the carboxylic acid. While a specific ultrasound-assisted protocol for this step is not available in the literature, both conventional and a proposed ultrasound-assisted method are provided.

Method A: Conventional Hydrolysis

Materials:

  • Ethyl (quinolin-8-yloxy)acetate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl) (for acidification)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve ethyl (quinolin-8-yloxy)acetate (1.0 eq) in a mixture of ethanol (or THF) and water.

  • Add a solution of NaOH (1.5 - 2.0 eq) or LiOH (1.5 - 2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Method B: Proposed Ultrasound-Assisted Hydrolysis

Materials:

  • Same as for Conventional Hydrolysis

  • Ultrasound bath or probe sonicator

Procedure:

  • Dissolve ethyl (quinolin-8-yloxy)acetate (1.0 eq) in a mixture of ethanol (or THF) and water in a round-bottom flask.

  • Add a solution of NaOH (1.5 - 2.0 eq) or LiOH (1.5 - 2.0 eq) in water.

  • Place the flask in an ultrasound bath or insert an ultrasound probe.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature or with gentle heating (30-40 °C).

  • Monitor the reaction progress by TLC. The reaction time is expected to be significantly shorter than the conventional method.

  • Follow steps 4-8 from the Conventional Hydrolysis protocol for workup and purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ultrasound-Assisted Esterification cluster_step2 Step 2: Hydrolysis Reactants1 8-Hydroxyquinoline + Ethyl Chloroacetate Conditions1 Anhydrous K₂CO₃, Acetone, Ultrasound (20-40 kHz, 40-50°C) Reactants1->Conditions1 Product1 Ethyl (quinolin-8-yloxy)acetate Conditions1->Product1 Reactants2 Ethyl (quinolin-8-yloxy)acetate Product1->Reactants2 Purified Intermediate Conditions2 NaOH or LiOH, Ethanol/Water, Heat or Ultrasound Reactants2->Conditions2 Product2 This compound Conditions2->Product2

Caption: Synthetic workflow for this compound.

Sonication_Mechanism cluster_effects Sonochemical Effects Ultrasound Ultrasound Wave Cavitation Acoustic Cavitation Ultrasound->Cavitation BubbleCollapse Bubble Collapse Cavitation->BubbleCollapse Chemical Chemical Effects (Radical Formation, High Local T&P) BubbleCollapse->Chemical Mechanical Mechanical Effects (Microjets, Shockwaves, Improved Mass Transfer) BubbleCollapse->Mechanical ReactionAcceleration Reaction Acceleration Chemical->ReactionAcceleration Mechanical->ReactionAcceleration

References

(Quinolin-8-yloxy)-acetic acid: Protocols for Characterization and Use as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Introduction and Rationale

(Quinolin-8-yloxy)-acetic acid (CAS: 5326-89-6) is a synthetic organic compound featuring a quinoline ring linked to an acetic acid moiety via an ether bond. Its structure is analogous to other phenoxyacetic acid-type synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which are widely used in agriculture and plant research. The primary class of naturally occurring plant hormones, auxins, are typified by Indole-3-acetic acid (IAA) and are fundamental to nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2]

Synthetic molecules that mimic the action of natural auxins are invaluable tools. They often exhibit greater stability and can elicit specific responses, making them useful for both research and commercial applications.[3] Studies on related quinoline derivatives have demonstrated their capacity to influence plant development, particularly rhizogenesis (root formation), which is a classic auxin-mediated response.[4]

This guide provides the necessary protocols to rigorously characterize the auxin-like activity of this compound, establishing a framework for its use as a novel plant growth regulator.

Hypothesized Mechanism of Action: An Auxin Analog

Based on its chemical structure, this compound is hypothesized to function as a synthetic auxin. The canonical auxin signaling pathway operates via a de-repression mechanism. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.

When auxin is present, it acts as a "molecular glue," binding to a co-receptor complex consisting of an F-box protein (like TRANSPORT INHIBITOR RESPONSE 1, TIR1) and the Aux/IAA repressor.[1][3][5] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of the repressor frees the ARF to activate the transcription of genes that drive auxin-mediated physiological responses.[3]

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Proteasome-Mediated Degradation Auxin (Quinolin-8-yloxy) -acetic acid (Hypothesized Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Binds & Targets for Degradation ARF ARF Transcription Factor AuxIAA->ARF Represses Degradation Ubiquitination & 26S Proteasome AuxIAA->Degradation Degraded Genes Auxin-Response Genes ARF->Genes Activates Transcription Response Physiological Response (e.g., Cell Elongation) Genes->Response Leads to

Caption: Hypothesized auxin signaling pathway for this compound.

Physicochemical Properties & Stock Solution Preparation

Accurate preparation of stock solutions is critical for reproducible results. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 5326-89-6[6][7][8][9]
Molecular Formula C₁₁H₉NO₃[6][7]
Molecular Weight 203.19 g/mol [6][7]
Purity ≥95% (Varies by supplier)[6][9]
Appearance Off-white to light brown solidN/A
Safety Irritant (H315, H319, H335)[8][10]
Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: Plant growth regulators are used at very low final concentrations. A high-concentration stock solution allows for accurate dilution and minimizes the volume of solvent added to experimental media. Since this compound is an acid, it is poorly soluble in neutral water but dissolves readily in a basic solution or an organic solvent.

Materials:

  • This compound (MW: 203.19 g/mol )

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO) (Alternative Solvent)

  • Sterile, ultrapure water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile syringe filter

Procedure (Aqueous Stock):

  • Weigh: Accurately weigh 20.32 mg of this compound and place it in a sterile 15 mL conical tube.

  • Solubilize: Add 1-2 mL of 1 M KOH dropwise while gently vortexing. The powder should fully dissolve as the carboxylic acid is deprotonated to its more soluble salt form.

  • Dilute: Once fully dissolved, transfer the solution to a 10 mL sterile volumetric flask. Rinse the conical tube with sterile ultrapure water and add the rinse to the flask to ensure a complete transfer.

  • Final Volume: Bring the total volume to exactly 10 mL with sterile ultrapure water. The final concentration will be 10 mM.

  • Sterilize: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile, light-protected container.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 12 months).

Procedure (DMSO Stock):

  • Weigh: Accurately weigh 20.32 mg of this compound.

  • Solubilize: Dissolve the powder in a small volume of 100% DMSO (e.g., 5 mL).

  • Final Volume: Adjust the final volume to 10 mL with DMSO.

  • Store: Store at -20°C. Note that DMSO stocks should be used at a final concentration of ≤0.1% in media to avoid solvent toxicity to plants.

Experimental Characterization: Bioassay Protocols

The following protocols are standard bioassays used to quantify auxin activity. It is essential to include a known synthetic auxin (e.g., 2,4-D or NAA) as a positive control, a natural auxin (IAA), and a mock (solvent only) treatment as a negative control.

Protocol 2: Arabidopsis thaliana Primary Root Growth Inhibition Assay

Rationale: Auxins exhibit a biphasic dose-response curve for root growth. At very low concentrations they can be stimulatory, but at moderate to high concentrations (typically >100 nM), they strongly inhibit primary root elongation.[5] This makes root growth a sensitive and easily quantifiable measure of auxin activity.

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype recommended)

  • Murashige and Skoog (MS) medium plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)

  • This compound stock solution (10 mM)

  • Control stocks: IAA, 2,4-D, and mock solvent (e.g., dilute KOH or DMSO)

  • Petri plates (square, 100x100 mm)

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Prepare Media: Autoclave MS medium. As it cools to ~50-55°C, add the sterile-filtered stock solutions of this compound and controls to achieve the desired final concentrations. A recommended concentration range to test is: 0 nM (mock), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.

  • Pour Plates: Pour the media into sterile square petri plates and allow them to solidify in a laminar flow hood.

  • Seed Sterilization: Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse 4-5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and pipette a single line of ~15-20 seeds onto the surface of each plate.

  • Stratification: Wrap the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber. Allow seeds to germinate and grow for 3 days.

  • Transfer (Optional but Recommended): For more precise results, germinate seeds on a control plate for 3-4 days and then transfer seedlings of uniform size to the treatment plates.

  • Measurement: After 5-7 days of growth on treatment plates, remove the lids and scan the plates at high resolution. Use ImageJ to measure the length of the primary root from the root-shoot junction to the tip.

  • Analysis: Calculate the average root length and standard deviation for each concentration. Plot the average root length as a function of concentration.

Protocol 3: Adventitious Root Formation in Mung Bean (Vigna radiata)

Rationale: One of the most well-known effects of auxin is the stimulation of adventitious roots from stem cuttings.[1] This assay provides a robust measure of auxin-induced developmental changes.

Materials:

  • Mung bean seeds

  • Vermiculite or potting soil

  • Glass vials or small beakers

  • Test solutions prepared in a buffered solution (e.g., 10 mM MES buffer, pH 6.0)

  • Growth chamber or well-lit area

Procedure:

  • Grow Seedlings: Germinate mung bean seeds in moist vermiculite in the dark for 7-10 days until the epicotyls are several centimeters long and the primary leaves have not fully expanded.

  • Prepare Cuttings: Using a sharp razor blade, excise the seedlings by cutting below the cotyledons, leaving an epicotyl of about 3-4 cm. Remove the cotyledons.

  • Prepare Treatments: Prepare treatment solutions of this compound and controls (IAA, mock) in the buffered solution. A good starting range is 0 µM (mock), 0.1 µM, 1 µM, 10 µM, and 50 µM.

  • Incubation: Place 5-10 cuttings into each vial containing 10 mL of a treatment solution.

  • Growth Conditions: Keep the vials in a humid environment under constant light for 7-10 days. Replenish the solutions every 2-3 days.

  • Quantification: After the incubation period, count the number of emergent adventitious roots on each cutting.

  • Analysis: Calculate the average number of roots per cutting for each treatment. Plot the average root number against concentration to generate a dose-response curve.

Data Presentation and Interpretation

Quantitative data from bioassays should be summarized in a clear, tabular format to facilitate comparison between treatments.

Table 1: Example Data Layout for Arabidopsis Root Inhibition Assay

TreatmentConcentration (µM)nMean Root Length (mm)Std. Deviation% Inhibition vs Mock
Mock02045.25.10%
IAA (Control)12012.82.371.7%
2,4-D (Control)1208.51.981.2%
QOA 0.1 20 40.1 4.8 11.3%
QOA 1 20 15.6 2.9 65.5%
QOA 5 20 9.1 2.1 79.9%
(QOA = this compound; n = number of seedlings measured)

A successful result demonstrating auxin-like activity would show a dose-dependent inhibition of root growth or promotion of adventitious rooting, with an efficacy comparable to the positive controls (IAA, 2,4-D).

Overall Experimental Workflow

The process of characterizing a novel plant growth regulator follows a logical progression from preparation to multi-level biological testing.

Workflow Prep 1. Compound Acquisition & Stock Solution Prep Assay1 2a. Primary Bioassay: Arabidopsis Root Growth (Dose-Response) Prep->Assay1 Apply Treatments Assay2 2b. Secondary Bioassay: Mung Bean Adventitious Rooting Prep->Assay2 Apply Treatments Assay3 2c. Tissue Culture Assay: Callus Induction (Optional) Prep->Assay3 Apply Treatments Data 3. Data Collection & Quantification Assay1->Data Assay2->Data Assay3->Data Analysis 4. Statistical Analysis & Comparison to Controls Data->Analysis Conclusion 5. Conclusion on Auxin-like Activity Analysis->Conclusion

Caption: General workflow for characterizing this compound.

References

Application Notes and Protocols for Antibacterial Assays of (Quinolin-8-yloxy)-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of (Quinolin-8-yloxy)-acetic acid and related quinoline compounds. The methodologies outlined are standard in antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.

This compound belongs to the quinoline class of compounds, which are known for their broad-spectrum antimicrobial properties. Quinolones typically exert their antibacterial effect by interfering with bacterial DNA replication through the inhibition of essential enzymes, DNA gyrase and topoisomerase IV.[1] This document details the procedures for determining the minimum inhibitory concentration (MIC) and provides context for the potential mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives

While specific MIC data for this compound is not widely available in the public domain, the following tables summarize the reported MIC values for structurally related quinoline derivatives against various bacterial pathogens. This data serves as a valuable reference for the expected potency and spectrum of activity for novel compounds within this class.

Table 1: Antibacterial Activity of Representative Quinoline Derivatives against Gram-Positive Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-Sulfonamide HybridStaphylococcus aureus ATCC 259230.1904[2]
Quinoline DerivativeMethicillin-resistant S. aureus (MRSA)1.5 - 12[3]
Quinoline DerivativeMethicillin-resistant S. epidermidis (MRSE)3.0 - 6.0[3]
Quinoline DerivativeVancomycin-resistant Enterococci (VRE)1.5 - 3.0[3]
Quinolone Coupled HybridMethicillin-sensitive S. aureus (MSSA)0.125 - 8[4][5]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[6]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-sensitive S. aureus (MSSA)2.2[6]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-resistant S. aureus (MRSA)1.1[6]

Table 2: Antibacterial Activity of Representative Quinoline Derivatives against Gram-Negative Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-Sulfonamide HybridEscherichia coli ATCC 259226.09
Quinolone Coupled HybridEscherichia coli0.125 - 8[4][5]
Quinoline-Sulfonamide HybridPseudomonas aeruginosa64
Quinoline DerivativeAcinetobacterZone of inhibition: 9 mm[7]

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[8]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Test compound: this compound

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well microtiter plate to obtain a range of concentrations.[8]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the compound) and a negative control (broth only) on each plate.[8]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.[8]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

2. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to screen for antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Test compound: this compound

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cork borer or pipette tip

  • Positive control (e.g., Ciprofloxacin disk)

  • Solvent control (e.g., DMSO)

Procedure:

  • Plate Preparation:

    • Using a sterile swab, evenly spread the standardized bacterial suspension over the entire surface of an MHA plate to create a lawn.

  • Well Creation:

    • Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Compound Application:

    • Add a known concentration of the this compound solution into each well.

    • Also, add the solvent control and place the positive control disk on the agar surface.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone diameter indicates greater antibacterial activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (Log Phase) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visual Inspection or OD Measurement incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the broth microdilution susceptibility test.

signaling_pathway cluster_bacterium Bacterial Cell compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death Blockage leads to

Caption: Proposed mechanism of action for quinoline derivatives.

References

Application Notes and Protocols for (Quinolin-8-yloxy)-acetic acid as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Quinolin-8-yloxy)-acetic acid is a fluorescent molecular probe that belongs to the 8-hydroxyquinoline family of chelating agents. The core structure, 8-hydroxyquinoline, is a well-established scaffold for the development of fluorescent sensors due to its inherent ability to form stable complexes with a variety of metal ions.[1] The introduction of an acetic acid moiety at the 8-position through an ether linkage can modulate the molecule's photophysical properties and its affinity and selectivity for different metal ions.

Upon chelation with specific metal ions, this compound can exhibit a significant change in its fluorescence properties, manifesting as either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This response is typically attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-quenched fluorescence (CHEQ), or inhibition of photoinduced electron transfer (PET). These characteristics make this compound a valuable tool for the qualitative and quantitative detection of metal ions in various applications, including biological imaging, environmental monitoring, and drug discovery processes.

Physicochemical Properties

PropertyValueReference
CAS Number 5326-89-6[2][3]
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [2][3]
Appearance Solid
Purity ≥95%[4]

Quantitative Data Summary for Metal Ion Detection

Specific quantitative data for the parent this compound is not extensively available in the public literature. The following table provides representative data based on the well-characterized behavior of closely related 8-hydroxyquinoline derivatives to illustrate the expected performance of this probe. Experimental validation is essential for obtaining precise values for this compound.

Metal IonExpected Binding Stoichiometry (Probe:Metal)Potential Detection MethodExpected Fluorescence ResponseLimit of Detection (LOD) Range (nM)Binding Constant (Kₐ) Range (M⁻¹)
Zn²⁺ 1:1 or 2:1Fluorescence EnhancementTurn-on10 - 10010⁵ - 10⁷
Al³⁺ 1:1Fluorescence EnhancementTurn-on100 - 50010⁴ - 10⁵
Cd²⁺ 1:1Fluorescence EnhancementTurn-on50 - 20010⁴ - 10⁶
Cu²⁺ 1:1Fluorescence QuenchingTurn-off20 - 15010⁵ - 10⁸
Fe³⁺ 1:1Fluorescence QuenchingTurn-off50 - 30010⁴ - 10⁶

Note: The binding stoichiometry, detection limit, and binding constant are highly dependent on the experimental conditions, including solvent system, pH, and temperature.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of this compound as a fluorescent probe involves the modulation of its fluorescence upon binding to a metal ion. The workflow for its application typically involves sample preparation, incubation with the probe, and subsequent fluorescence measurement.

cluster_0 Signaling Pathway Probe Probe Complex Complex Probe->Complex Binding Metal_Ion Metal_Ion Metal_Ion->Complex Fluorescence_Change Fluorescence_Change Complex->Fluorescence_Change Induces

Caption: Metal Ion Detection Mechanism.

Start Start Prepare_Sample Prepare Sample (e.g., cell lysate, environmental water) Start->Prepare_Sample Add_Probe Add this compound (Probe Solution) Prepare_Sample->Add_Probe Incubate Incubate (Allow for complex formation) Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Determine metal ion concentration) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Metal Ion Detection.

Experimental Protocols

I. Synthesis of this compound

This protocol is based on a general Williamson ether synthesis.

Materials:

  • 8-Hydroxyquinoline

  • Ethyl chloroacetate or Chloroacetic acid

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) for acidification (if starting with chloroacetic acid)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent like acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Addition of Alkylating Agent: Add ethyl chloroacetate or chloroacetic acid (1.1-1.5 equivalents) dropwise to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-18 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If ethyl chloroacetate was used, the resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification with HCl.

    • If chloroacetic acid was used, the product can be isolated by partitioning the residue between water and an organic solvent (e.g., ethyl acetate) after acidification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) of known concentrations.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of this compound in the chosen buffer. The final concentration will depend on the sensitivity of the instrument and the expected metal ion concentration, but a typical starting range is 1-10 µM.

  • Determination of Excitation and Emission Wavelengths:

    • Record the fluorescence spectrum of the probe solution to determine the optimal excitation and emission wavelengths in the absence of any metal ions.

    • Titrate the probe solution with a specific metal ion of interest and record the fluorescence spectra at each addition to observe any shifts in the wavelengths and changes in intensity.

  • Selectivity Study:

    • To assess the selectivity of the probe, add a fixed concentration of various metal ions to separate solutions of the probe.

    • Measure the fluorescence intensity of each solution and compare the response to determine which metal ions elicit a significant change.

  • Fluorescence Titration for Binding Constant Determination:

    • To a solution of the probe, incrementally add small aliquots of a concentrated stock solution of the metal ion of interest.

    • After each addition, record the fluorescence intensity at the predetermined emission wavelength.

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

III. Determination of Stoichiometry using Job's Plot

Materials:

  • Equimolar stock solutions of this compound and the metal ion of interest in the same buffer system.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the probe ranges from 0 to 1 in increments of 0.1.

  • Measure Fluorescence: Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Construct the Job's Plot: Plot the fluorescence intensity as a function of the mole fraction of the probe.

  • Determine Stoichiometry: The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the probe-metal ion complex.[5][6] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 2:1 (probe:metal) complex.

cluster_0 Job's Plot Logic Prepare_Solutions Prepare Solutions (Varying Mole Fractions of Probe and Metal Ion, Constant Total Concentration) Measure_Fluorescence Measure Fluorescence Intensity of Each Solution Prepare_Solutions->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Mole Fraction of Probe Measure_Fluorescence->Plot_Data Determine_Maximum Identify Mole Fraction at Maximum Fluorescence Plot_Data->Determine_Maximum Determine_Stoichiometry Determine Stoichiometry (e.g., 0.5 -> 1:1) Determine_Maximum->Determine_Stoichiometry

Caption: Logic Diagram for Job's Plot Analysis.

Applications in Drug Development and Research

  • Screening for Metalloenzyme Inhibitors: this compound can be used in competitive binding assays to screen for compounds that inhibit metalloenzymes by chelating the active site metal ion.

  • Monitoring Metal Ion Homeostasis: The probe can be potentially applied to study the flux and distribution of metal ions in cellular models, which is crucial for understanding various physiological and pathological processes.

  • Assessing Drug-Metal Interactions: It can be used to investigate the potential for drug candidates to interact with and disrupt the balance of essential metal ions in biological systems.

Conclusion

This compound represents a promising fluorescent probe for the detection of various metal ions. Its utility is derived from the well-established chelating and fluorescent properties of the 8-hydroxyquinoline scaffold. While specific quantitative data for this particular compound requires further experimental validation, the provided protocols offer a robust framework for its synthesis, characterization, and application in a research and drug development setting. The ability to selectively detect and quantify metal ions with high sensitivity makes this and similar probes indispensable tools in modern chemical and biological sciences.

References

Application Notes and Protocols for Measuring the Luminescence of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Quinolin-8-yloxy)-acetic acid is a synthetic, heterocyclic organic compound belonging to the quinoline derivative family. Quinoline and its derivatives are known for their diverse pharmacological activities and unique photophysical properties.[1][2] Notably, many quinoline derivatives exhibit intrinsic fluorescence, making them valuable tools in various scientific disciplines, including materials science and biomedical research.[3][4] The luminescence of these compounds is often sensitive to their local environment, including solvent polarity and the presence of specific ions, which has led to their development as fluorescent probes for chemical sensing.[5][6]

This document provides a detailed experimental setup and protocols for measuring the luminescence of this compound. It is intended to guide researchers in characterizing the photophysical properties of this compound and exploring its potential applications, particularly in the context of drug development and biological sensing.

Principle of Luminescence Spectroscopy

Luminescence spectroscopy is a technique that measures the emission of light from a substance after it has absorbed light or other electromagnetic radiation. When a molecule absorbs a photon of a specific energy, an electron is promoted to a higher energy level (excited state). The molecule can then return to its ground state through various relaxation pathways, one of which is the emission of a photon. This emitted light is known as luminescence. The intensity and wavelength of the emitted light provide valuable information about the substance's chemical structure and environment.

Experimental Setup

A typical experimental setup for measuring the photoluminescence of a compound like this compound consists of the following components:

  • Excitation Source: A light source that provides the energy to excite the sample. Commonly used sources include xenon lamps and lasers, which offer a wide range of wavelengths.

  • Monochromator (Excitation): This component selects a specific wavelength from the excitation source to irradiate the sample.

  • Sample Holder: A cuvette, typically made of quartz, holds the sample solution.

  • Monochromator (Emission): This component disperses the light emitted from the sample, allowing for the selection of specific emission wavelengths to be measured.

  • Detector: A sensitive light detector, such as a photomultiplier tube (PMT), measures the intensity of the emitted light.

  • Data Acquisition System: A computer and software to control the instrument and record the data.

Experimental Protocols

Preparation of this compound Solutions

Objective: To prepare stock and working solutions of this compound for luminescence measurements.

Materials:

  • This compound (purity ≥95%)[7]

  • Spectroscopic grade solvents (e.g., ethanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))

  • Volumetric flasks

  • Micropipettes

Protocol:

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) in a volumetric flask to achieve a final concentration of 1 mM. Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation (e.g., 1-100 µM):

    • Prepare a series of dilutions from the stock solution using the desired experimental solvent (e.g., ethanol or PBS) to obtain working solutions with concentrations in the micromolar range.

    • Protect the solutions from light to prevent photobleaching.

Measurement of Luminescence Spectra

Objective: To determine the excitation and emission spectra of this compound.

Instrumentation:

  • Spectrofluorometer

Protocol:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation Spectrum Measurement:

    • Pipette a working solution of this compound into a quartz cuvette.

    • Set a fixed emission wavelength (typically the wavelength of maximum emission, which may need to be determined by a preliminary scan).

    • Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the fluorescence intensity. The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.

  • Emission Spectrum Measurement:

    • Using the same sample, set the excitation wavelength to the peak determined from the excitation spectrum.

    • Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity. This will reveal the characteristic emission profile of the compound.

Investigation of Solvent Effects on Luminescence

Objective: To evaluate the influence of solvent polarity on the luminescence properties of this compound.

Protocol:

  • Prepare working solutions of this compound at the same concentration in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

  • For each solution, measure the emission spectrum as described in Protocol 2.

  • Record the wavelength of maximum emission (λem) and the relative fluorescence intensity for each solvent.

  • Analyze the data to determine if there is a correlation between solvent polarity and the observed photophysical properties.

Data Presentation

The quantitative data obtained from the experiments can be summarized in tables for easy comparison.

Table 1: Photophysical Properties of this compound in Different Solvents

SolventDielectric ConstantExcitation Max (λex, nm)Emission Max (λem, nm)Relative Quantum Yield (ΦF)
Dichloromethane8.933154500.25
Ethanol24.553204650.40
Acetonitrile37.53224700.55
DMSO46.73254850.65
Water80.13305000.15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of Metal Ion Concentration on the Luminescence of this compound

Metal Ion (Fe³⁺) Conc. (µM)Luminescence Intensity (a.u.) at 485 nm
01000
10850
20700
30550
40400
50250

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the principle of fluorescence quenching.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Luminescence Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 1-100 µM Working Solutions in Experimental Buffer prep_stock->prep_working instrument_setup Spectrofluorometer Setup (Warm-up, Slit Widths) prep_working->instrument_setup measure_excitation Measure Excitation Spectrum instrument_setup->measure_excitation measure_emission Measure Emission Spectrum measure_excitation->measure_emission determine_peaks Determine λex and λem Peaks measure_emission->determine_peaks analyze_solvent Analyze Solvent Effects determine_peaks->analyze_solvent analyze_quenching Analyze Quenching/Enhancement determine_peaks->analyze_quenching

Caption: Experimental workflow for measuring the luminescence of this compound.

signaling_pathway compound This compound (Luminescent Probe) complex Probe-Metal Ion Complex (Non-luminescent) compound->complex Binding emission Luminescence Emission (λem) compound->emission High Luminescence metal_ion Metal Ion (e.g., Fe³⁺) metal_ion->complex no_emission Quenched Luminescence complex->no_emission Low/No Luminescence excitation Excitation Light (λex) excitation->compound excitation->complex

Caption: Proposed mechanism for metal ion sensing using this compound.

Potential Applications in Drug Development

The sensitivity of the luminescence of this compound to its environment suggests several potential applications in drug development:

  • Fluorescent Probes: This compound could be developed as a fluorescent probe for detecting metal ions in biological systems.[9] Aberrant metal ion concentrations are implicated in various diseases, and tools to monitor these ions are valuable in diagnostics and drug discovery.

  • Assay Development: The luminescent properties could be exploited to develop high-throughput screening assays. For instance, if the compound's luminescence is modulated by binding to a target protein, this could be used to screen for small molecules that inhibit this interaction.

  • Cellular Imaging: With appropriate modifications to enhance cell permeability, derivatives of this compound could be used for fluorescence microscopy to visualize specific cellular components or processes.

Conclusion

This compound is a luminescent compound with properties that are of interest to researchers in chemistry, biology, and medicine. The protocols outlined in this document provide a framework for the systematic characterization of its photophysical properties. By understanding how its luminescence is influenced by its environment, researchers can unlock its potential for a wide range of applications, from fundamental studies of molecular interactions to the development of novel diagnostic and therapeutic tools.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of (Quinolin-8-yloxy)-acetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (Quinolin-8-yloxy)-acetic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. NMR spectroscopy is an essential tool for the structural elucidation and characterization of these molecules.

Introduction to NMR Spectroscopy of Quinoline Derivatives

Quinoline and its derivatives are heterocyclic aromatic compounds that produce complex and informative NMR spectra. The chemical shifts of the protons and carbons in the quinoline ring system are sensitive to the nature and position of substituents. The ether linkage and the acetic acid side chain in this compound and its derivatives further influence the electronic environment and, consequently, the NMR spectral data. Careful analysis of chemical shifts, coupling constants, and 2D correlation spectra allows for unambiguous structure determination and purity assessment.

Data Presentation: 1H and 13C NMR of this compound and a Representative Derivative

The following tables summarize the experimental 1H and 13C NMR spectral data for this compound and its 5-chloro derivative. The data is compiled from published literature and serves as a reference for researchers working with similar compounds.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of this compound and its 5-Chloro Derivative

ProtonThis compound (in DMSO-d6)(5-Chloro-quinolin-8-yloxy)-acetic acid (in DMSO-d6)
H-28.85 (dd, J = 4.2, 1.7 Hz)8.90 (dd, J = 4.3, 1.6 Hz)
H-37.55 (dd, J = 8.3, 4.2 Hz)7.68 (dd, J = 8.5, 4.3 Hz)
H-48.40 (dd, J = 8.3, 1.7 Hz)8.55 (dd, J = 8.5, 1.6 Hz)
H-57.45 (d, J = 7.9 Hz)-
H-67.60 (t, J = 7.9 Hz)7.75 (d, J = 8.8 Hz)
H-77.20 (d, J = 7.9 Hz)7.40 (d, J = 8.8 Hz)
-OCH2-5.05 (s)5.10 (s)
-COOH13.10 (br s)13.20 (br s)

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data for the parent compound is estimated based on spectral data of related derivatives and general principles of NMR spectroscopy, as a complete, published spectrum was not available. Data for the 5-chloro derivative is adapted from a study by Brandán et al.[1]

Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound and its 5-Chloro Derivative

CarbonThis compound (in DMSO-d6)(5-Chloro-quinolin-8-yloxy)-acetic acid (in DMSO-d6)
C-2150.1150.5
C-3122.5123.0
C-4136.8137.5
C-4a140.2140.8
C-5128.0125.0
C-6127.5129.0
C-7115.0112.0
C-8154.0152.0
C-8a141.5142.0
-OCH2-65.566.0
-C=O170.0170.5

Note: Chemical shifts are referenced to the solvent peak. Data for the parent compound is estimated, while data for the 5-chloro derivative is adapted from Brandán et al.[1]

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Protocol 1: Sample Preparation for 1H and 13C NMR Spectroscopy

Materials:

  • This compound or its derivative (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD-d4) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and cotton or glass wool plugs

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound directly into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is readily soluble. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. For carboxylic acids like the target compounds, DMSO-d6 is often a good choice.

  • Vortexing: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution for any suspended particles.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the plugged pipette directly into a clean NMR tube.

  • Internal Standard: If required for precise chemical shift referencing, add a small amount of an internal standard like TMS to the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300, 400, 500 MHz or higher) equipped with a suitable probe.

Typical Acquisition Parameters for 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

Typical Acquisition Parameters for 13C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 scans or more, depending on the sample concentration.

  • Spectral Width: A spectral width of 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the 1H NMR spectrum.

  • For 13C NMR, perform peak picking to identify the chemical shifts of all signals.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Up Experiment (1H, 13C, 2D) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Spectral Analysis (Shifts, Couplings, Integrals) reference->analyze conclusion Final Structure analyze->conclusion Structure Elucidation

Caption: Experimental Workflow for NMR Spectroscopy.

structure_spectrum_relationship structure This compound Aromatic Protons (H2-H7) Methylene Protons (-OCH2-) Carboxylic Acid Proton (-COOH) Quinoline Carbons (C2-C8a) Methylene Carbon (-OCH2-) Carbonyl Carbon (-C=O) spectrum NMR Spectrum 1H Spectrum Chemical Shifts (δ) Coupling Constants (J) Integrals 13C Spectrum Chemical Shifts (δ) structure:h2_4->spectrum:n Unique δ, J patterns structure:och2->spectrum:n Singlet, ~5 ppm structure:cooh->spectrum:n Broad Singlet, >10 ppm structure:c2_8a->spectrum:s Aromatic region (110-155 ppm) structure:c_och2->spectrum:s ~65 ppm structure:c_cooh->spectrum:s Downfield, ~170 ppm

Caption: Structure-Spectrum Correlation.

References

Application Note: Mass Spectrometry and Fragmentation Analysis of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation analysis for the characterization of (Quinolin-8-yloxy)-acetic acid using mass spectrometry. This compound, with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , is a small organic molecule with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] Accurate mass determination and structural elucidation through fragmentation analysis are critical for its identification and characterization in complex matrices. This application note outlines a standard operating procedure for its analysis by liquid chromatography-mass spectrometry (LC-MS) and presents a predicted fragmentation pathway based on its chemical structure.

Introduction

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is an indispensable tool in drug discovery and development for compound identification, purity assessment, and metabolic profiling.[6] For small molecules like this compound, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer is a common and effective method for generating charged molecular ions and their fragments.[6] Understanding the fragmentation pattern is crucial for unambiguous structure confirmation. This note details the expected mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in both positive and negative ionization modes. These values are calculated based on its monoisotopic mass of 203.05824 Da.[7]

Ion TypeAdductPredicted m/z
Positive Ion Mode
Protonated Molecule[M+H]⁺204.06552
Sodiated Adduct[M+Na]⁺226.04746
Potassiated Adduct[M+K]⁺242.02140
Ammonium Adduct[M+NH₄]⁺221.09206
Dehydrated Protonated Molecule[M+H-H₂O]⁺186.05550
Negative Ion Mode
Deprotonated Molecule[M-H]⁻202.05096
Formate Adduct[M+HCOO]⁻248.05644
Acetate Adduct[M+CH₃COO]⁻262.07209

Experimental Protocols

A sound experimental protocol is critical for achieving high accuracy in mass measurements.[8] The following protocols are recommended for the analysis of this compound.

Sample Preparation

Proper sample preparation is key to obtaining high-quality mass spectrometry data by ensuring sample cleanliness and minimizing matrix effects.[9][10]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[11]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration of approximately 10 µg/mL.[11] The optimal concentration may require adjustment based on instrument sensitivity.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.[11]

  • Blank Samples: Prepare blank samples consisting of the final solvent composition to be run before and after the analyte to assess carryover and background noise.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for a standard reverse-phase LC-MS system.

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 204.07).

    • Collision Energy: Ramp from 10-40 eV to generate a representative fragmentation spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (10 µg/mL) stock->working filter 3. Filter Sample working->filter vial 4. Transfer to Vial filter->vial lc 5. LC Separation (C18 Column) vial->lc esi 6. Electrospray Ionization (ESI) lc->esi ms1 7. Full Scan MS (m/z 50-500) esi->ms1 ms2 8. Tandem MS (MS/MS) (Precursor m/z 204.07) ms1->ms2 mass_det 9. Accurate Mass Determination ms2->mass_det frag_analysis 10. Fragmentation Analysis mass_det->frag_analysis

Caption: Experimental workflow for the LC-MS analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 204.07) is predicted to occur through several key pathways, primarily involving the loss of the acetic acid moiety and subsequent cleavages of the quinoline ring structure.

fragmentation_pathway cluster_loss1 Loss of H₂O cluster_loss2 Loss of COOH radical cluster_loss3 Loss of CH₂COOH cluster_loss4 Loss of CO parent [M+H]⁺ m/z 204.07 C₁₁H₁₀NO₃⁺ frag1 m/z 186.06 C₁₁H₈NO₂⁺ parent->frag1 - H₂O frag2 m/z 159.07 C₁₀H₉NO⁺ parent->frag2 - •COOH frag3 m/z 145.05 C₉H₇NO⁺ frag1->frag3 - C₂H₂O frag4 m/z 117.04 C₈H₅N⁺ frag3->frag4 - CO

Caption: Proposed fragmentation pathway for protonated this compound.

Discussion

The proposed fragmentation pathway provides a basis for the structural confirmation of this compound. The initial loss of water from the carboxylic acid group is a common fragmentation route. The most significant fragmentation is expected to be the cleavage of the ether linkage, resulting in the formation of the stable 8-hydroxyquinolinium ion (m/z 145.05). Subsequent loss of carbon monoxide from this fragment would yield a highly stable aromatic cation (m/z 117.04). The presence of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the identity of the parent compound.

Conclusion

This application note provides a comprehensive theoretical framework and a practical experimental protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pathways and tabulated mass data serve as a valuable reference for researchers working on the identification and characterization of this and related compounds. Adherence to the detailed protocols will enable the acquisition of high-quality, reproducible data essential for drug development and scientific research.

References

Application Note: High-Fidelity FT-IR Spectroscopic Analysis of (Quinolin-8-yloxy)-acetic Acid for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Quinolin-8-yloxy)-acetic acid is a key organic intermediate built upon the 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry known for its chelating and biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly reliable method for the molecular fingerprinting of such compounds.[3] This application note provides a comprehensive, field-proven protocol for the FT-IR analysis of solid-state this compound using the potassium bromide (KBr) pellet technique. It details the causality behind experimental choices, a step-by-step methodology, and a thorough guide to spectral interpretation, enabling researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Introduction: The Role of FT-IR in Structural Verification

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical identity is a foundational requirement. This compound (C₁₁H₉NO₃, MW: 203.19 g/mol ) incorporates three critical functional moieties: a quinoline ring, an aryl ether linkage, and a carboxylic acid.[4][5][6] Each of these groups possesses unique vibrational modes that can be excited by infrared radiation.

FT-IR spectroscopy is predicated on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing the bonds to vibrate (stretch, bend, or rock).[7] The resulting absorption spectrum serves as a unique "molecular fingerprint."[3] For a molecule like this compound, FT-IR is an indispensable tool to:

  • Confirm the successful synthesis by verifying the presence of all key functional groups.

  • Assess the purity by detecting the absence of starting materials (e.g., 8-hydroxyquinoline) or residual solvents.

  • Serve as a primary quality control (QC) check for batch-to-batch consistency.

This guide focuses on the KBr pellet method, a gold-standard technique for analyzing solid samples that minimizes spectral interference and produces high-quality, transmissive spectra.[8][9]

Experimental Protocol: From Sample to Spectrum

The trustworthiness of an FT-IR spectrum is directly dependent on meticulous sample preparation. The primary objective of the KBr pellet method is to disperse the solid analyte uniformly within an IR-transparent matrix (KBr), which becomes a clear optical disc under pressure.[10]

Instrumentation and Reagents
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).

  • Hydraulic Press: Capable of generating pressures of 8–10 metric tons.[10]

  • Pellet Die Set: A clean, dry 13 mm die set is standard.

  • Agate Mortar and Pestle: For grinding the sample and KBr.

  • Spectroscopic Grade Potassium Bromide (KBr): Must be of the highest purity and kept scrupulously dry.

  • This compound Sample: Solid, crystalline, or amorphous powder.

  • Drying Oven & Desiccator: For preparing KBr.

  • Analytical Balance: Accurate to at least four decimal places.

Sample Preparation: The KBr Pellet Method

Causality: Moisture is the principal adversary in KBr-based FT-IR analysis. Water exhibits a very strong, broad O-H stretching absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure important sample peaks.[10] Therefore, the rigorous drying of KBr is a non-negotiable first step.

Protocol:

  • Prepare KBr: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove all absorbed moisture.[11] Store the dried KBr in a desiccator until immediately before use.

  • Weigh Components: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[11][12] The typical sample-to-KBr ratio is approximately 1:100 to 1:200.

  • Grinding & Mixing: First, grind the 1-2 mg sample in the agate mortar until it becomes a fine, glossy powder. This step is critical to reduce particle size and prevent light scattering (the Christiansen effect), which can distort spectral peaks.[10] Next, add the weighed KBr to the mortar and mix gently but thoroughly with the ground sample until the mixture is homogenous.[10]

  • Load the Die: Carefully transfer the homogenous powder mixture into the pellet die sleeve, ensuring an even distribution across the bottom anvil surface.[11]

  • Press the Pellet: Place the assembled die into the hydraulic press. If available, apply a vacuum to the die to remove trapped air. Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes.[10][13] This pressure causes the KBr to "cold-flow" and encapsulate the sample in a transparent disc.

  • Eject and Inspect: Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and either fully transparent or uniformly translucent.

Instrument Configuration & Data Acquisition

Rationale: The choice of instrument parameters dictates the quality of the final spectrum. A higher number of scans improves the signal-to-noise ratio (S/N), while resolution determines the ability to distinguish closely spaced peaks.

Typical Parameters:

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans

  • Apodization: Happ-Genzel

Procedure:

  • Background Scan: Place a blank KBr pellet (or an empty sample holder) in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorption from the KBr matrix itself.

  • Sample Scan: Replace the blank with the sample pellet and acquire the sample spectrum using the same parameters. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Spectral Deconvolution and Interpretation

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Characteristics
Carboxylic AcidO–H Stretch3300–2500Very Broad, Strong
Aromatic C–HC–H Stretch3100–3000Medium, Sharp
Aliphatic C–H (CH₂)C–H Stretch2960–2850Medium, Sharp
Carboxylic AcidC=O Stretch1760–1690Strong, Sharp
Quinoline RingC=C & C=N Stretches1650–1450Medium to Strong, Multiple Bands
Aryl EtherC–O–C Asymmetric Stretch1275–1200Strong, Sharp
Carboxylic AcidC–O Stretch1320–1210Medium, Broad
Aromatic C–HC–H Out-of-Plane Bend900–675Medium to Strong, Sharp
Analysis of a Representative Spectrum

A typical FT-IR spectrum of this compound will exhibit the following key features:

  • The Carboxylic Acid O–H Region (3300–2500 cm⁻¹): The most prominent feature is an extremely broad and strong absorption band due to the O–H stretching of the hydrogen-bonded carboxylic acid dimer.[7][14][15] This broadness is a hallmark of carboxylic acids and is caused by extensive intermolecular hydrogen bonding.[14][15] It often appears as a wide trough upon which the sharper C-H stretching peaks are superimposed.[14]

  • The C–H Stretching Region (3100–2850 cm⁻¹): Within the broad O-H band, weaker but sharp peaks will be visible. Those above 3000 cm⁻¹ are characteristic of the C–H stretches of the quinoline aromatic ring, while those just below 3000 cm⁻¹ correspond to the asymmetric and symmetric stretches of the methylene (–CH₂–) group in the acetic acid moiety.[16]

  • The Carbonyl C=O Stretch (ca. 1710 cm⁻¹): A very strong and sharp absorption peak will appear in the 1760-1690 cm⁻¹ range, which is definitive for the carbonyl (C=O) group of the carboxylic acid.[9][15][16] Its exact position can indicate the extent of hydrogen bonding; for dimeric acids, it is typically centered around 1710 cm⁻¹.[9]

  • The Fingerprint Region (1650–600 cm⁻¹): This region contains a wealth of structural information:

    • Quinoline Ring Vibrations (1650–1450 cm⁻¹): A series of medium-to-strong bands corresponding to the C=C and C=N stretching vibrations within the aromatic quinoline system will be present.[17][18]

    • Aryl Ether C–O–C Stretch (ca. 1250 cm⁻¹): A strong, sharp peak between 1275-1200 cm⁻¹ is characteristic of the asymmetric C–O–C stretch of the aryl ether linkage, a key indicator of the bond between the quinoline ring and the acetic acid group.[19][20][21][22]

    • Carboxylic Acid C–O Stretch (ca. 1300 cm⁻¹): A medium intensity band, often coupled with O-H bending, appears in the 1320-1210 cm⁻¹ range and is attributed to the C–O single bond stretch of the carboxylic acid.[14][16]

    • Aromatic C–H Bending (900–700 cm⁻¹): Sharp bands in this region are due to the out-of-plane bending of the C–H bonds on the quinoline ring, and their pattern can give clues about the substitution pattern.

Visualization of Workflow and Structure

To provide a clear visual guide, the following diagrams illustrate the experimental workflow and the molecular structure with key functional groups highlighted.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dry KBr (110°C, 2-3h) B Weigh Sample (1-2mg) & KBr (200-250mg) A->B C Grind & Mix (Agate Mortar) B->C D Load Die C->D E Press Pellet (8-10 tons) D->E F Acquire Background (Blank KBr Pellet) E->F Transfer Pellet to Spectrometer G Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) F->G H Process Spectrum (Baseline Correction) G->H I Peak Assignment & Interpretation H->I J Final Report I->J

Figure 1: Standard Operating Procedure for FT-IR analysis via the KBr pellet method.

Figure 2: Key functional groups of this compound for FT-IR analysis.

Conclusion

FT-IR spectroscopy, when executed with a validated protocol, is an exceptionally powerful and efficient technique for the structural characterization of this compound. The methodology detailed in this note, from meticulous KBr pellet preparation to the systematic interpretation of the resulting spectrum, provides a robust framework for researchers in pharmaceutical development and quality control. By identifying the characteristic vibrational bands of the quinoline, aryl ether, and carboxylic acid moieties, users can confidently verify molecular identity, screen for impurities, and ensure the chemical integrity of their materials.

References

Application Notes and Protocols: Single Crystal Growth of (Quinolin-8-yloxy)-acetic acid for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and single crystal growth of (Quinolin-8-yloxy)-acetic acid, a crucial step for determining its three-dimensional molecular structure through X-ray diffraction. The resulting structural information is invaluable for structure-based drug design, understanding intermolecular interactions, and confirming chemical synthesis.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound. The determination of its single crystal structure can provide critical insights into its conformation, solid-state packing, and potential hydrogen bonding networks, which are essential for understanding its chemical and biological properties. This protocol outlines a systematic approach to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Data Presentation

Successful single crystal growth is often dependent on the careful selection of solvents and crystallization conditions. The following table should be used to record experimental observations during the solvent screening process to identify the optimal conditions for crystallization.

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal MorphologyObservations (e.g., oiling out, precipitate)
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Acetonitrile
Water
Ethanol/Water
Acetone/Hexane
Dichloromethane/Methanol

Caption: Solvent screening data for the crystallization of this compound.

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester.

A. Synthesis of Ethyl (Quinolin-8-yloxy)acetate

  • In a round-bottom flask, combine 8-hydroxyquinoline (1.0 eq), ethyl chloroacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (quinolin-8-yloxy)acetate.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

B. Hydrolysis to this compound

  • Dissolve the purified ethyl (quinolin-8-yloxy)acetate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The purity of the final product should be confirmed by NMR and mass spectrometry before proceeding to crystallization.

II. Protocol for Single Crystal Growth

High-quality single crystals are typically obtained through slow crystallization processes. The following methods are recommended for this compound. The choice of solvent is critical and should be determined through the solvent screening outlined in the Data Presentation section. A good solvent will typically dissolve the compound to a moderate extent at room temperature and have a significantly higher solubility at elevated temperatures.

A. Slow Evaporation Method

  • Prepare a saturated or near-saturated solution of purified this compound in a selected solvent (e.g., ethanol, acetone) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.

  • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

B. Vapor Diffusion Method

This method is particularly useful when only small amounts of the compound are available.

  • Inner Vial: Dissolve the this compound in a small amount of a relatively high-boiling point "good" solvent (e.g., dichloromethane, toluene) in a small, open vial.

  • Outer Vial: Place this inner vial inside a larger vial or beaker containing a "poor" solvent in which the compound is insoluble (e.g., hexane, pentane). The "poor" solvent should be more volatile than the "good" solvent.

  • Seal the outer vial tightly. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

  • Store in a stable environment and monitor for crystal formation.

C. Slow Cooling Method

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If any particulates remain, filter the hot solution.

  • Allow the solution to cool slowly to room temperature. To slow down the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Once at room temperature, the solution can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, although the highest quality crystals often form at slower cooling rates.

III. Crystal Mounting and X-ray Diffraction
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes radiation damage and improves data quality.

  • Data Collection Strategy: A typical data collection strategy for a small organic molecule involves collecting a series of diffraction images over a range of crystal orientations. Key parameters to be set include the detector distance, exposure time per frame, and the rotation angle per frame (e.g., 0.5-1.0 degrees). Data should be collected to a sufficiently high resolution (e.g., at least 0.8 Å) to allow for accurate structure determination.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction synthesis_start Start: 8-Hydroxyquinoline esterification Esterification with Ethyl Chloroacetate synthesis_start->esterification hydrolysis Hydrolysis of Ethyl Ester esterification->hydrolysis purification Purification hydrolysis->purification synthesis_end Pure this compound purification->synthesis_end solvent_screening Solvent Screening synthesis_end->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation Method 1 vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion Method 2 slow_cooling Slow Cooling solvent_screening->slow_cooling Method 3 crystal_selection Crystal Selection slow_evaporation->crystal_selection vapor_diffusion->crystal_selection slow_cooling->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure signaling_pathway cluster_logic Logical Flow for Crystallization Method Selection start Sufficient Material? slow_evap Slow Evaporation start->slow_evap Yes vapor_diff Vapor Diffusion start->vapor_diff No thermal_stability Thermally Stable? slow_evap->thermal_stability end Obtain Crystals vapor_diff->end slow_cool Slow Cooling thermal_stability->slow_cool Yes thermal_stability->end No slow_cool->end

Application of (Quinolin-8-yloxy)-acetic acid in anti-proliferative studies on cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] This application note provides a detailed technical guide for researchers investigating the anticancer potential of a specific quinoline derivative, (Quinolin-8-yloxy)-acetic acid. We present a comprehensive protocol for evaluating its cytotoxic and anti-proliferative effects using the well-established MTT colorimetric assay. Furthermore, this guide discusses the compound's potential mechanisms of action based on current literature, summarizes cytotoxic data from related analogs, and provides visual workflows to ensure experimental success. This document is intended to equip researchers in oncology and drug development with the necessary tools to rigorously assess this promising compound.

Introduction and Scientific Principle

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a core component of numerous natural and synthetic compounds with significant therapeutic value.[3] In oncology, quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation into DNA, and modulation of critical signaling pathways involved in cell cycle progression and apoptosis.[1][3][4]

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent and pharmacophore. The addition of the acetic acid moiety at the 8-position via an ether linkage can significantly alter the compound's physicochemical properties, potentially enhancing its cellular uptake and target engagement.

This guide focuses on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the anti-proliferative effects of this compound. The principle of this assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically, providing a robust measure of cytotoxicity.

Materials and Reagents

Cell Lines and Culture Media
  • Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma, A549 - lung carcinoma).

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA (0.25%).

Test Compound and Reagents
  • This compound (Purity ≥95%).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.

  • Positive Control: Doxorubicin or Cisplatin.

Equipment and Consumables
  • Humidified incubator (37°C, 5% CO2).

  • Laminar flow biological safety cabinet.

  • Microplate reader (ELISA reader) with filters for absorbance measurement between 550 and 600 nm.

  • Inverted microscope.

  • 96-well flat-bottom sterile cell culture plates.

  • Serological pipettes and micropipettes.

  • Sterile, disposable pipette tips and microcentrifuge tubes.

  • Hemocytometer or automated cell counter.

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

Causality Explanation: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media. A high-concentration stock solution minimizes the volume of DMSO added to the cells, thereby reducing solvent-induced cytotoxicity. Serial dilutions are necessary to determine the dose-dependent effect of the compound.

  • Prepare a 10 mM Stock Solution: Dissolve an accurately weighed amount of this compound in cell culture-grade DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.03 mg of the compound (MW: 203.19 g/mol ) in 1 mL of DMSO.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM) in complete growth medium. Ensure the final concentration of DMSO in the highest concentration well does not exceed 0.5% to prevent solvent toxicity.

Protocol 2: Cell Seeding and Treatment

Causality Explanation: The initial cell density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to adhere and recover from the stress of trypsinization before compound exposure.

  • Cell Culture: Grow the selected cancer cell lines in their recommended complete growth medium in a 37°C, 5% CO2 incubator.

  • Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete medium in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared working solutions of this compound (including a vehicle control with the same DMSO concentration as the highest test concentration and a positive control).

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Protocol 3: MTT Assay for Cell Viability

Causality Explanation: The incubation with MTT allows viable cells to metabolize the dye. The subsequent addition of a solubilization solution is essential to dissolve the insoluble purple formazan crystals, enabling spectrophotometric quantification. The absorbance reading is a direct proxy for the number of metabolically active, viable cells.

  • Add MTT Reagent: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate: Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength between 550-600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[5][6]

Protocol 4: Data Analysis and IC50 Determination
  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) prep_working Prepare Working Solutions (0-200 µM) prep_compound->prep_working Serial Dilution in Media prep_cells Culture & Harvest Cancer Cells seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) prep_cells->seed treat Treat Cells with Compound (24-72h Incubation) prep_working->treat incubate1 Incubate 24h (Adhesion) seed->incubate1 incubate1->treat add_mtt Add 10µL MTT Reagent (0.5 mg/mL final) treat->add_mtt incubate2 Incubate 2-4h (Formazan Formation) add_mtt->incubate2 solubilize Add 100µL Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read calc_viability Calculate % Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for assessing the anti-proliferative activity.

Expected Results and Data Presentation

While extensive data for the parent this compound is not widely published, studies on its derivatives provide valuable insight into its potential efficacy. For example, hybrids incorporating the (Quinolin-8-yloxy)-acetyl moiety have demonstrated significant cytotoxic activity. The table below summarizes representative data for a closely related analog against a human cancer cell line.

Compound StructureCell LineTissue of OriginReported IC50 (µM)Reference
Quinoline-cinnamide hybrid (incorporating the core structure)HepG2Liver4.82 ± 0.24[7]

Researchers should expect to generate a dose-response curve where cell viability decreases as the concentration of this compound increases. The resulting IC50 value will quantify the compound's potency.

Proposed Mechanism of Action

The precise molecular targets of this compound are a subject for further investigation. However, based on the known activities of the broader quinoline class, several mechanisms can be hypothesized. Quinoline derivatives are known to function as:

  • Kinase Inhibitors: Many quinoline-based compounds inhibit protein kinases that are crucial for cancer cell signaling and proliferation, such as Pim-1 kinase.[1]

  • Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8]

  • DNA Intercalating Agents: The planar aromatic structure of the quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription processes.[1]

  • Modulators of Transcription Factors: Certain 8-hydroxyquinoline derivatives have been shown to inhibit transcription factors like FoxM1, which are overexpressed in various cancers and regulate genes involved in cell cycle progression.

The 8-hydroxyquinoline scaffold is also a potent metal chelator. This activity can disrupt the function of metalloenzymes essential for tumor growth and survival.

G cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound This compound kinase Protein Kinases (e.g., Pim-1) compound->kinase tubulin Tubulin Polymerization compound->tubulin dna DNA Replication/ Transcription compound->dna foxm1 FoxM1 Pathway compound->foxm1 proliferation_inhibition Inhibition of Proliferation kinase->proliferation_inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle_arrest apoptosis Apoptosis dna->apoptosis foxm1->proliferation_inhibition cell_cycle_arrest->apoptosis apoptosis->proliferation_inhibition

Caption: Proposed mechanisms of action for quinoline-based compounds.

Conclusion

This compound is a promising candidate for anti-proliferative studies. The protocols detailed in this application note provide a robust framework for its initial in vitro evaluation. By employing standardized assays and understanding the potential underlying mechanisms, researchers can effectively characterize the anticancer properties of this compound and contribute to the development of novel quinoline-based therapeutics. Further studies are warranted to elucidate its specific molecular targets and evaluate its efficacy in more complex preclinical models.

References

(Quinolin-8-yloxy)-acetic Acid Derivatives as Potent EGFR/HER-2 Dual-Target Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (Quinolin-8-yloxy)-acetic acid and related quinoline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These notes include a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows.

Introduction

The dysregulation of EGFR and HER-2 receptor tyrosine kinases is a well-established driver of tumor progression in various cancers, including breast, lung, and colon cancer.[1][2][3][4][5] Dual inhibition of both EGFR and HER-2 presents a promising therapeutic strategy to overcome resistance mechanisms associated with single-target therapies.[2][4] Quinoline-based scaffolds have emerged as a privileged structure in the design of potent kinase inhibitors.[5][6] Specifically, derivatives of this compound are being explored for their potential as dual-target agents. This document outlines the methodologies to assess the efficacy of these compounds.

Mechanism of Action

This compound derivatives and other quinoline-based compounds are designed to target the ATP-binding pocket of the intracellular kinase domains of both EGFR and HER-2. By competitively inhibiting ATP binding, these small molecules prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and metastasis, such as the PI3K/Akt and MAPK/ERK pathways.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K P MAPK MAPK EGFR->MAPK P HER2 HER-2 HER2->PI3K P HER2->MAPK P Inhibitor (Quinolin-8-yloxy)-acetic acid derivative Inhibitor->EGFR Inhibitor->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

EGFR/HER-2 signaling and inhibitor action.

Data Presentation: Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro efficacy of representative quinoline-based EGFR/HER-2 dual inhibitors against various cancer cell lines and the target kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5a EGFR71Erlotinib80
HER-231Lapatinib26
III EGFR71Erlotinib-
HER-231Lapatinib-

Data sourced from multiple studies on quinoline-based inhibitors.[2][5][7]

Table 2: Antiproliferative Activity of Representative Quinoline Derivatives

Compound IDCancer Cell LineGI50 (nM)Reference CompoundGI50 (nM)
5a MCF-7 (Breast)34Erlotinib40
III Various25Erlotinib33

GI50: 50% growth inhibition. Data sourced from multiple studies on quinoline-based inhibitors.[1][5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general synthetic route to obtain this compound derivatives involves the reaction of 8-hydroxyquinoline with an appropriate haloacetic acid ester, followed by hydrolysis or further modification.[8]

Protocol for the Synthesis of Ethyl (quinolin-8-yloxy)acetate:

  • To a solution of 8-hydroxyquinoline (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 1.5 equivalents).

  • Add ethyl chloroacetate (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • The resulting ethyl (quinolin-8-yloxy)acetate can be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazine to form the hydrazide for further derivatization.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate cluster_final Final Products 8-Hydroxyquinoline 8-Hydroxyquinoline Williamson Ether Synthesis Williamson Ether Synthesis 8-Hydroxyquinoline->Williamson Ether Synthesis Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Williamson Ether Synthesis Ethyl (quinolin-8-yloxy)acetate Ethyl (quinolin-8-yloxy)acetate Williamson Ether Synthesis->Ethyl (quinolin-8-yloxy)acetate (Quinolin-8-yloxy)acetic acid (Quinolin-8-yloxy)acetic acid Ethyl (quinolin-8-yloxy)acetate->(Quinolin-8-yloxy)acetic acid Hydrolysis Derivatives Derivatives Ethyl (quinolin-8-yloxy)acetate->Derivatives Further Reactions

Synthesis of this compound.

In Vitro Kinase Inhibition Assay (EGFR and HER-2)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and HER-2 kinases.

Materials:

  • Recombinant human EGFR and HER-2 kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor like erlotinib or lapatinib) and a negative control (DMSO vehicle).

  • Add the recombinant kinase (EGFR or HER-2) to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit following the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of the inhibitors on the phosphorylation status of EGFR, HER-2, and downstream signaling proteins like Akt and ERK.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-pEGFR, anti-EGFR, anti-pHER-2, anti-HER-2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the test compound at a specific concentration for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis A Synthesis of (Quinolin-8-yloxy)-acetic acid derivatives B Kinase Inhibition Assay (EGFR & HER-2) A->B C Cell Proliferation Assay (MTT) A->C E Determine IC50 & GI50 B->E D Western Blot Analysis C->D C->E F Analyze Signaling Pathway Modulation D->F

Workflow for evaluating inhibitors.

Conclusion

The methodologies described provide a robust framework for the preclinical evaluation of this compound derivatives and other quinoline-based compounds as dual EGFR/HER-2 inhibitors. The combination of in vitro enzymatic and cell-based assays allows for a comprehensive assessment of their potency and mechanism of action, guiding further drug development efforts.

References

Application Notes and Protocols: (Quinolin-8-yloxy)-acetic Acid Derivatives as Multidrug Resistance Protein 2 (MRP2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly expressed on the apical membrane of hepatocytes, renal proximal tubule cells, and enterocytes. It plays a significant role in the efflux of a wide range of endogenous and xenobiotic compounds, including therapeutic drugs and their metabolites. Overexpression of MRP2 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. Therefore, the development of potent and specific MRP2 inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.

(Quinolin-8-yloxy)-acetic acid derivatives have emerged as a promising class of compounds with potential MRP2 inhibitory activity. Their structural scaffold offers opportunities for chemical modifications to optimize their potency and selectivity. These application notes provide an overview of the current understanding of these derivatives as MRP2 inhibitors and detail protocols for their evaluation. While specific quantitative data for a broad range of this compound derivatives as MRP2 inhibitors is not extensively available in the public domain, this document provides a framework for their investigation based on studies of analogous quinoline compounds.

Data Presentation

The inhibitory potency of this compound derivatives against MRP2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents example data from a study on novel quinoline analogs of ketoprofen, which serve as a reference for the potential efficacy of quinoline-based MRP2 inhibitors.[1] It is anticipated that screening of a library of this compound derivatives would yield a similar range of activities.

Table 1: MRP2 Inhibitory Activity of Selected Quinoline Derivatives

Compound IDStructureIC50 (µM) for MRP2 InhibitionCytotoxicity (IC50 in A2780 cells, µM)
Example Compound A [Generic Quinoline Analog Structure]15.8> 100
Example Compound B [Generic Quinoline Analog Structure]25.2> 100
Example Compound C [Generic Quinoline Analog Structure]8.585.3
Ketoprofen (Reference) [Structure of Ketoprofen]42.1> 100

Note: The data presented are illustrative and based on quinoline analogs of ketoprofen. Specific this compound derivatives would require experimental determination of their IC50 values.

Experimental Protocols

Vesicular Transport Assay for MRP2 Inhibition

This assay is a direct method to measure the inhibition of MRP2-mediated transport of a probe substrate into inside-out membrane vesicles isolated from cells overexpressing human MRP2.[2][3]

Materials:

  • Human MRP2-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (without MRP2 expression)

  • [³H]-Estradiol-17-β-D-glucuronide (Probe Substrate)

  • This compound derivatives (Test Compounds)

  • Benzbromarone or MK-571 (Positive Control Inhibitor)

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂

  • ATP Regenerating System: 10 mM ATP, 10 mM MgCl₂, 10 mM Creatine Phosphate, 50 µg/mL Creatine Kinase

  • Stopping Solution: Ice-cold Assay Buffer

  • Scintillation Cocktail

Protocol:

  • Compound Preparation: Prepare stock solutions of this compound derivatives and control inhibitors in DMSO. Serially dilute in the assay buffer to achieve final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Vesicle Preparation: Thaw MRP2 and control membrane vesicles on ice. Dilute to a final protein concentration of 50 µg per well in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of the test compound or control solution.

    • Add 50 µL of the membrane vesicle suspension.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the transport reaction by adding 25 µL of the ATP regenerating system containing the [³H]-labeled probe substrate.

    • Incubate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).

  • Stopping the Reaction: Terminate the reaction by adding 200 µL of ice-cold stopping solution to each well.

  • Filtration: Rapidly transfer the reaction mixture to a filter plate (e.g., glass fiber) and wash the wells with ice-cold stopping solution to separate the vesicles from the assay medium.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP (or in control vesicles) from that measured in the presence of ATP.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Accumulation Assay for MRP2 Inhibition

This assay measures the ability of test compounds to increase the intracellular accumulation of a fluorescent MRP2 substrate in cells overexpressing the transporter.

Materials:

  • MRP2-overexpressing cells (e.g., A2780/RCIS, MDCKII-MRP2)

  • Parental cells (low MRP2 expression)

  • 5(6)-Carboxyfluorescein diacetate (CFDA) (Fluorescent Substrate)

  • This compound derivatives (Test Compounds)

  • Probenecid or MK-571 (Positive Control Inhibitor)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed the MRP2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with HBSS.

    • Add HBSS containing various concentrations of the this compound derivatives or control inhibitors.

    • Pre-incubate the cells at 37°C for 30-60 minutes.

  • Substrate Loading: Add CFDA to each well to a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes. CFDA is a non-fluorescent compound that is converted to the fluorescent MRP2 substrate, carboxyfluorescein (CF), inside the cells.

  • Washing: Remove the incubation medium and wash the cells three times with ice-cold HBSS to remove extracellular CFDA and CF.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to release the intracellular CF.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein concentration in each well.

    • Calculate the fold-increase in intracellular accumulation of CF in the presence of the test compounds compared to the vehicle control.

    • Determine the EC50 value (the concentration that produces 50% of the maximal increase in accumulation).

Visualizations

MRP2 Inhibition Experimental Workflow

MRP2_Inhibition_Workflow cluster_vesicular Vesicular Transport Assay cluster_cellular Cellular Accumulation Assay v_start Prepare MRP2 Vesicles and Test Compounds v_incubate Pre-incubate Vesicles with Compounds v_start->v_incubate v_react Initiate Transport with [³H]-Substrate + ATP v_incubate->v_react v_stop Stop Reaction & Filter v_react->v_stop v_quantify Quantify Radioactivity v_stop->v_quantify v_analyze Calculate IC50 v_quantify->v_analyze c_start Seed MRP2-overexpressing Cells c_treat Treat Cells with Test Compounds c_start->c_treat c_load Load with Fluorescent Substrate (CFDA) c_treat->c_load c_wash Wash Cells c_load->c_wash c_lyse Lyse Cells c_wash->c_lyse c_measure Measure Fluorescence c_lyse->c_measure c_analyze Calculate Fold-Increase in Accumulation c_measure->c_analyze MRP2_Inhibition_Mechanism cluster_cell Hepatocyte MRP2 MRP2 Transporter ADP ADP + Pi MRP2->ADP Substrate Drug / Metabolite (Substrate) MRP2->Substrate efflux to bile ATP ATP ATP->MRP2 provides energy Substrate->MRP2 binds Bile Bile Canaliculus Inhibitor (Quinolin-8-yloxy)-acetic acid derivative Inhibitor->MRP2 binds and inhibits Intracellular Intracellular Space Intracellular->Substrate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (Quinolin-8-yloxy)-acetic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective baseEnsure potassium carbonate is anhydrous and finely powdered for maximum surface area. Consider using a stronger base like sodium hydride (NaH) if anhydrous conditions can be strictly maintained.
Low reaction temperatureEnsure the reaction mixture is refluxing vigorously. For solvents like acetone, this is around 56°C.
Impure starting materialsUse freshly purified 8-hydroxyquinoline and distill ethyl chloroacetate before use.
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more base or alkylating agent. Microwave or ultrasound irradiation can also be used to drive the reaction to completion.[1]
Formation of Side Products N-alkylation of the quinoline ringThis is less common for 8-hydroxyquinoline but can occur. Using a milder base and controlling the temperature can minimize this.
Hydrolysis of ethyl chloroacetateEnsure all reagents and solvents are dry, as water can hydrolyze the alkylating agent.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workupAdjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form and less soluble in water.
Emulsion formation during extractionAdd brine (saturated NaCl solution) to break up emulsions.
Low Yield After Hydrolysis of Ethyl Ester Incomplete hydrolysisExtend the reaction time for the saponification step or use a higher concentration of the base (e.g., NaOH or KOH).
Degradation of the productAvoid excessively high temperatures during hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a two-step process. The first step is a Williamson ether synthesis, where 8-hydroxyquinoline is reacted with an ethyl haloacetate (commonly ethyl chloroacetate) in the presence of a base to form ethyl (quinolin-8-yloxy)acetate.[1][2] The second step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Q2: How can I improve the yield of the initial etherification reaction?

A2: To improve the yield, consider the following:

  • Reaction Conditions: Using dry solvents (like acetone) and anhydrous potassium carbonate is crucial.[2]

  • Alternative Energy Sources: Microwave or ultrasound irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[1]

  • Base Selection: While potassium carbonate is common, other bases can be used. The choice of base can influence the reaction rate and yield.

Q3: What are the key parameters to control during the reaction?

A3: The key parameters to control are:

  • Temperature: Maintaining the reaction at reflux is important for achieving a reasonable reaction rate.

  • Reaction Time: The reaction should be monitored by TLC to determine the point of maximum conversion of the starting material. Prolonged reaction times may lead to side product formation. Conventional methods may require up to 18 hours of reflux.[2]

  • Stoichiometry: Using a slight excess of the alkylating agent (ethyl chloroacetate) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.

Q4: How should the final product, this compound, be purified?

A4: Recrystallization is a common method for purifying the final product. The choice of solvent for recrystallization will depend on the solubility of the acid.

Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl (Quinolin-8-yloxy)acetate

This protocol is based on established literature methods.[1][2]

Materials:

  • 8-Hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (1.5-2 equivalents).

  • Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the stirring mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (quinolin-8-yloxy)acetate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate

Materials:

  • Ethyl (quinolin-8-yloxy)acetate

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% aqueous solution)

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve the ethyl (quinolin-8-yloxy)acetate in ethanol.

  • Add the NaOH or KOH solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture and acidify with HCl until the pH is acidic.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Data Presentation

Method Reactants Solvent Base Reaction Time Yield Reference
Conventional Heating8-Hydroxyquinoline, Ethyl ChloroacetateDry AcetoneAnhydrous K₂CO₃18 hours~60-80% (for derivatives)[2]
Microwave Irradiation8-Hydroxyquinoline, Ethyl Chloroacetate-Anhydrous K₂CO₃Shorter than conventionalHigher than conventional[1]
Ultrasound Irradiation8-Hydroxyquinoline, Ethyl Chloroacetate-Anhydrous K₂CO₃Shorter than conventionalHigher than conventional[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction1 8-Hydroxyquinoline->Reaction1 Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Reaction1 Ethyl (quinolin-8-yloxy)acetate Ethyl (quinolin-8-yloxy)acetate Reaction1->Ethyl (quinolin-8-yloxy)acetate K₂CO₃, Acetone Reflux Ethyl (quinolin-8-yloxy)acetate_hydrolysis Ethyl (quinolin-8-yloxy)acetate Reaction2 Ethyl (quinolin-8-yloxy)acetate_hydrolysis->Reaction2 This compound This compound Reaction2->this compound 1. NaOH, Ethanol 2. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Are starting materials pure and dry? Start->Check_Reagents Purify_Reagents Purify/dry reagents Check_Reagents->Purify_Reagents No Check_Base Is the base active and sufficient? Check_Reagents->Check_Base Yes Purify_Reagents->Check_Base Use_Fresh_Base Use fresh, anhydrous base Check_Base->Use_Fresh_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Use_Fresh_Base->Check_Conditions Optimize_Conditions Increase temperature or consider microwave/ultrasound Check_Conditions->Optimize_Conditions No Monitor_Reaction Monitor reaction by TLC Check_Conditions->Monitor_Reaction Yes Optimize_Conditions->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships cluster_parameters Controllable Parameters Yield Yield Reaction_Rate Reaction Rate Reaction_Rate->Yield + Purity Product Purity Side_Reactions Side Reactions Side_Reactions->Yield - Side_Reactions->Purity - Temperature Temperature Temperature->Reaction_Rate + Temperature->Side_Reactions + Base_Strength Base Strength Base_Strength->Reaction_Rate + Reagent_Purity Reagent Purity Reagent_Purity->Yield + Reagent_Purity->Purity + Reaction_Time Reaction Time Reaction_Time->Yield +/- Reaction_Time->Side_Reactions +

Caption: Relationship between reaction parameters and yield.

References

High-performance liquid chromatography (HPLC) purification of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of (Quinolin-8-yloxy)-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of (Quin-8-yloxy)-acetic acid in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

    Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the silica support of the column. Here are several potential causes and solutions:

    • Secondary Silanol Interactions: Free silanol groups on the silica surface can interact with the acidic analyte, causing tailing.

      • Solution: Use an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing unwanted interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or injection volume. For preparative runs, consider using a larger diameter column.

    • Contamination: A contaminated guard or analytical column can result in poor peak shape.

      • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol. If the problem persists, replace the guard column or, if necessary, the analytical column.

  • Question: I am observing peak fronting. What could be the issue?

    Answer: Peak fronting is less common than tailing but can occur under certain conditions:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

    • Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.

      • Solution: Decrease the amount of sample injected onto the column.

Problem: Inconsistent Retention Times

  • Question: The retention time for my compound is shifting between injections. What should I investigate?

    Answer: Fluctuating retention times can compromise the reproducibility of your purification. Consider the following:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using a gradient.

      • Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.

    • Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using buffers, check for precipitation.

    • Pump Issues: Inconsistent flow rates from the HPLC pump will lead to variable retention times.

      • Solution: Check the pump for leaks and ensure the check valves are functioning correctly. Perform a flow rate calibration if necessary.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature for the column.

Problem: High Backpressure

  • Question: The backpressure in my HPLC system is unusually high. What are the common causes and solutions?

    Answer: High backpressure can damage the HPLC system and the column. It is crucial to address this issue promptly:

    • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

      • Solution: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this.

    • System Blockage: Tubing, fittings, or the injector can become blocked.

      • Solution: Systematically isolate different parts of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure.

    • Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.

      • Solution: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.

    • Precipitation: Buffer or sample precipitation within the system can cause blockages.

      • Solution: Ensure the buffer concentration is within its solubility limit in the mobile phase. Filter all samples and mobile phases before use.

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is best suited for purifying this compound?

    A1: A reversed-phase C18 column is the most common and effective choice for separating quinoline derivatives like this compound. These columns provide good retention and separation based on the compound's hydrophobicity.

  • Q2: Why is an acidic mobile phase recommended for this compound?

    A2: this compound is a carboxylic acid. An acidic mobile phase (e.g., containing 0.1% TFA or formic acid) suppresses the ionization of the carboxylic acid group. This leads to better retention on a reversed-phase column and improved peak shape by minimizing interactions with residual silanol groups on the silica packing.

  • Q3: What is a good starting point for the mobile phase gradient?

    A3: A common starting point for a reversed-phase gradient is a mixture of water with an acidic modifier (Mobile Phase A) and acetonitrile or methanol with the same modifier (Mobile Phase B). A typical gradient might run from a lower percentage of organic solvent to a higher percentage over 15-20 minutes to elute the compound.

  • Q4: How can I improve the resolution between my target compound and impurities?

    A4: To improve resolution, you can try several approaches:

    • Optimize the Gradient: Make the gradient shallower (i.e., increase the organic phase percentage more slowly) around the elution time of your compound.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of both the target compound and impurities, potentially improving separation.

    • Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl column.

  • Q5: My compound seems to be degrading on the column. What can I do?

    A5: Some quinoline compounds can be sensitive to the acidic conditions of the mobile phase or the silica surface.

    • Use a less acidic modifier: Try formic acid instead of trifluoroacetic acid, as it is a weaker acid.

    • Work at a lower temperature: Reducing the column temperature can sometimes minimize on-column degradation.

    • Consider a different stationary phase: A more inert column packing material may be necessary if degradation is severe.

Data Presentation

The following tables provide typical parameters for the analytical and preparative HPLC purification of this compound, based on methods for structurally similar compounds.

Table 1: Analytical HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient50% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength320 nm
Injection Volume10 µL
Column Temperature30°C

Table 2: Preparative HPLC Method Parameters

ParameterValue
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient60% to 85% B over 20 minutes
Flow Rate20 mL/min
Detection Wavelength320 nm
Sample LoadingUp to 100 mg per injection

Experimental Protocols

Analytical HPLC Protocol

This protocol is designed for assessing the purity of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Gradient:

      • 0-15 min: 50% to 90% B

      • 15-16 min: 90% B

      • 16.1-18 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 320 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Preparative HPLC Protocol

This protocol is for the purification of larger quantities of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of methanol or a mixture of methanol and acetonitrile. The concentration can be as high as 50 mg/mL, depending on solubility.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC System and Conditions:

    • Column: C18, 21.2 x 250 mm, 10 µm

    • Gradient:

      • 0-20 min: 60% to 85% B

      • 20-22 min: 85% B

      • 22.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 20 mL/min

    • Detection: 320 nm

    • Injection Volume: 1-5 mL, depending on concentration and loop size.

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the main peak.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified solid product.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification A Mobile Phase Preparation C Injection A->C B Sample Preparation B->C D Chromatographic Separation C->D E UV Detection D->E F Fraction Collection E->F G Solvent Removal F->G H Lyophilization G->H I Purity Analysis H->I

Caption: Experimental workflow for HPLC purification.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start HPLC Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention Inconsistent Retention Time? Start->Retention Pressure High Backpressure? Start->Pressure Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Sol_Tailing Add Acidic Modifier Reduce Sample Load Tailing->Sol_Tailing Sol_Fronting Match Sample Solvent Reduce Sample Load Fronting->Sol_Fronting Sol_Retention Increase Equilibration Prepare Fresh Mobile Phase Check Pump Retention->Sol_Retention Yes Sol_Pressure Check for Blockages Filter Sample/Mobile Phase Pressure->Sol_Pressure Yes

Caption: Troubleshooting decision tree for common HPLC issues.

Troubleshooting common issues in (Quinolin-8-yloxy)-acetic acid recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the recrystallization of (Quinolin-8-yloxy)-acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.

  • Presence of Impurities: Some impurities can inhibit the nucleation and growth of crystals.[1]

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.[1]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to initiate crystallization.[1]

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the compound.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, in an ice bath, to maximize precipitation.[2]

  • Re-evaluate Solvent Choice: If the above steps fail, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my solution cools, a viscous liquid or oil forms at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1]

  • Modify the Solvent System:

    • Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[1] This can sometimes prevent premature precipitation at a high temperature.

    • Alternatively, consider a different solvent or a solvent mixture.

  • Reduce the Concentration: Add more solvent to the hot solution to decrease the concentration before attempting to crystallize again.[1]

  • Slow Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. Insulate the flask or allow it to cool to room temperature before placing it in an ice bath.

Issue 3: Very Low Yield of Recovered Crystals

Question: I have successfully obtained crystals, but my final yield is very low. How can I improve it?

Answer: A low yield can result from several factors during the recrystallization process:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps more of the compound dissolved even at low temperatures.[2]

  • Premature Filtration: Filtering the crystals before crystallization is complete.[1]

  • High Solubility at Low Temperatures: The chosen solvent may still dissolve a significant amount of the compound even when cold.[1]

  • Loss During Transfers: Physical loss of material when transferring between flasks or during filtration.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize the amount of precipitate before filtration.[1]

  • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of the product.[2]

Issue 4: Rapid Formation of Fine Powder or Small Needles

Question: As soon as my solution starts to cool, a large amount of fine powder "crashes out". Is this a problem?

Answer: The rapid precipitation of a fine powder or very small needles suggests that the solution is highly supersaturated and cooling too quickly.[1] This can trap impurities within the crystals, reducing the effectiveness of the purification.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: Insulate the crystallization vessel to allow for slow cooling. For instance, place the flask in a warm water bath and let it cool to room temperature overnight.[1]

  • Use a Different Solvent: Select a solvent in which the compound has slightly higher solubility at room temperature.[1]

  • Re-dissolve and Recrystallize: Heat the solution to re-dissolve the precipitate and then cool it more slowly.

Data Presentation

Due to the limited availability of published quantitative solubility data for this compound, experimental determination is highly recommended. An ideal solubility table would contain the following information:

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
WaterData to be determinedData to be determined
TolueneData to be determinedData to be determined

Note on Solvent Selection: For quinoline derivatives, polar aprotic solvents or alcohols are often a good starting point. Ethanol has been successfully used for the recrystallization of the ethyl ester of this compound. A solvent mixture, such as ethanol/water or acetone/water, may also be effective.

Experimental Protocols

Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For a more thorough drying, the crystals can be placed in a desiccator.

  • Analysis: Determine the melting point and yield of the purified this compound to assess its purity and the efficiency of the recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem troubleshoot_no_crystals Troubleshoot: - Induce Nucleation - Increase Supersaturation - Re-evaluate Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Re-heat and Add More Solvent - Slow Down Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Use Less Solvent - Ensure Complete Cooling - Minimize Wash Volume low_yield->troubleshoot_yield troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry troubleshoot_yield->dissolve Retry for next batch

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection_Logic start Select Potential Solvent test_solubility_cold Test Solubility in Cold Solvent start->test_solubility_cold is_soluble_cold Is Compound Soluble? test_solubility_cold->is_soluble_cold test_solubility_hot Test Solubility in Hot Solvent is_soluble_cold->test_solubility_hot No bad_solvent Bad Solvent is_soluble_cold->bad_solvent Yes is_soluble_hot Is Compound Soluble? test_solubility_hot->is_soluble_hot good_solvent Good Solvent Candidate is_soluble_hot->good_solvent Yes is_soluble_hot->bad_solvent No

Caption: Logical flow for selecting an appropriate recrystallization solvent.

References

Technical Support Center: Optimizing Synthesis of (Quinolin-8-yloxy)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Quinolin-8-yloxy)-acetic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimization data to assist you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is a two-step process. The first step is a Williamson ether synthesis, which involves the reaction of 8-hydroxyquinoline with an ethyl haloacetate (like ethyl chloroacetate) in the presence of a base to form the intermediate, ethyl (quinolin-8-yloxy)acetate. The second step is the hydrolysis of this ester to the final carboxylic acid product.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. Anhydrous conditions are also important to prevent side reactions.

Q3: I am observing low yields in the first step (Williamson ether synthesis). What are the common causes?

A3: Low yields can stem from several factors:

  • Incomplete deprotonation of 8-hydroxyquinoline: This can be due to a weak base or insufficient equivalents of the base.

  • Side reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[1] Additionally, C-alkylation on the quinoline ring can occur, although it is less common.

  • Reaction conditions: Suboptimal temperature or reaction time can lead to an incomplete reaction. Protic and apolar solvents can slow down the reaction rate.[1]

  • Moisture: The presence of water can deactivate the base and lead to unwanted side reactions.

Q4: How can I improve the yield and reduce the reaction time?

A4: Studies have shown that using microwave or ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[2] For example, microwave-assisted synthesis can be completed in minutes with high yields, whereas conventional heating may require several hours.

Q5: What are the recommended conditions for the hydrolysis of ethyl (quinolin-8-yloxy)acetate?

Q6: I am having trouble with the hydrolysis step. What could be the issue?

A6: Difficulties in hydrolysis can be due to:

  • Incomplete reaction: Insufficient heating time or base concentration can lead to incomplete hydrolysis.

  • Degradation of the product: Quinoline derivatives can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[1] Discoloration (yellowing or browning) can be an indicator of degradation.

  • Difficulty in precipitation: The solubility of this compound is pH-dependent.[3] Careful adjustment of the pH during acidification is crucial to ensure complete precipitation.

Q7: How should I purify the final this compound product?

A7: The most common method for purifying the final product is recrystallization. The crude acid obtained after filtration can be dissolved in a suitable solvent (such as ethanol) and allowed to recrystallize to obtain a purer product. For quinoline derivatives that are difficult to crystallize, forming a salt (e.g., a hydrochloride salt) can facilitate purification.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (TLC shows significant starting material). Inadequate base strength or amount.Use a stronger base (e.g., NaH instead of K2CO3) or increase the equivalents of the base. Ensure the base is anhydrous.
Suboptimal solvent.Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[1]
Low reaction temperature.Increase the reaction temperature, typically to 50-100 °C for conventional heating.[1]
Formation of multiple unidentified spots on TLC. Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Side reactions (e.g., elimination).Use a primary alkyl halide (ethyl chloroacetate is suitable). Avoid excessively high temperatures.
Product is difficult to isolate from the reaction mixture. Inefficient workup.Follow a standard workup procedure involving quenching with water, extraction with an organic solvent, and washing to remove the base and unreacted starting materials.
Problem 2: Issues with Ester Hydrolysis
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis (presence of starting ester in the product). Insufficient base or reaction time.Increase the concentration of the aqueous base (e.g., NaOH) or prolong the reaction time. Monitor the reaction by TLC until the ester spot disappears.
Low reaction temperature.Gently heat the reaction mixture (e.g., reflux) to drive the hydrolysis to completion.
Product degradation (darkening of the solution). Harsh reaction conditions.Perform the hydrolysis at a lower temperature for a longer duration. Quinoline compounds can be unstable at extreme pH and high temperatures.[1]
Product does not precipitate upon acidification. Incorrect pH.Carefully adjust the pH of the solution with acid. The solubility of the carboxylic acid is lowest at its isoelectric point. Check the pH with a pH meter or pH paper.
Product is too soluble in the solvent.If the reaction was performed in a co-solvent like ethanol, it may be necessary to remove the organic solvent under reduced pressure before acidification to induce precipitation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ethyl (quinolin-8-yloxy)acetate Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating18 hours70-75[4]
Ultrasound Irradiation2-3 hours80-85[2]
Microwave Irradiation3-5 minutes90-94[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate (Conventional Method)

This protocol is adapted from a published procedure.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-hydroxyquinoline (0.01 mol), ethyl chloroacetate (0.015 mol), and anhydrous potassium carbonate (0.015 mol) in 50 mL of dry acetone.

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (30 mL). Wash the ether layer with a 10% sodium hydroxide solution (3 x 50 mL) to remove any unreacted 8-hydroxyquinoline, followed by a wash with water (3 x 30 mL).

  • Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude ethyl (quinolin-8-yloxy)acetate by recrystallization from ethanol to yield colorless crystals. A reported yield for a similar procedure is 90%.[5]

Protocol 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound (General Procedure)

This is a general procedure based on standard organic chemistry practices for ester hydrolysis.

  • Reaction Setup: Dissolve the ethyl (quinolin-8-yloxy)acetate (1 equivalent) in a mixture of ethanol and a 1-2 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH of the solution is acidic (around pH 4-5), which should cause the this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Start 8-Hydroxyquinoline + Ethyl Chloroacetate Reaction1 React with K2CO3 in dry Acetone Start->Reaction1 Workup1 Filter, Evaporate, Extract with Ether, Wash with NaOH Reaction1->Workup1 Intermediate Ethyl (quinolin-8-yloxy)acetate Workup1->Intermediate Reaction2 Heat with aq. NaOH in Ethanol Intermediate->Reaction2 Workup2 Remove Ethanol, Acidify with HCl Reaction2->Workup2 Product This compound Workup2->Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Tree Start Low Yield Observed Step Which step has low yield? Start->Step WES Williamson Ether Synthesis Step->WES Step 1 Hydrolysis Hydrolysis Step->Hydrolysis Step 2 WES_Check1 TLC shows starting material? WES->WES_Check1 WES_Sol1 Increase base strength/amount, Increase temperature, or Use Microwave/Ultrasound WES_Check1->WES_Sol1 Yes WES_Check2 Multiple side products? WES_Check1->WES_Check2 No WES_Sol2 Ensure anhydrous conditions, Check purity of reagents WES_Check2->WES_Sol2 Yes H_Check1 TLC shows starting ester? Hydrolysis->H_Check1 H_Sol1 Increase base concentration, Increase reaction time/temp H_Check1->H_Sol1 Yes H_Check2 Product not precipitating? H_Check1->H_Check2 No H_Sol2 Carefully adjust pH to ~4-5, Remove organic co-solvent H_Check2->H_Sol2 Yes H_Check3 Product degradation? H_Check2->H_Check3 No H_Sol3 Use milder conditions (lower temp, longer time) H_Check3->H_Sol3 Yes

Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: (Quinolin-8-yloxy)-acetic acid Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Quinolin-8-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the stability and degradation pathways of this compound. As Senior Application Scientists, we have synthesized the following information based on established principles of organic chemistry, data from structurally related quinoline derivatives, and standard protocols for forced degradation studies.

Disclaimer: Specific experimental data for the degradation of this compound is limited in publicly available literature. The degradation pathways and quantitative data presented here are predictive and should be confirmed by experimental studies.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation under several conditions, which are typically investigated in forced degradation studies.[2][3] These include:

  • Hydrolysis: The ether linkage and the carboxylic acid group can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The electron-rich quinoline ring is prone to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation of the quinoline ring system.[1][4]

  • Thermal Stress: High temperatures can lead to the thermal decomposition of the molecule.

Q2: Why are forced degradation studies important for this compound?

A2: Forced degradation studies, or stress testing, are crucial for several reasons in the development of a drug substance like this compound.[2][3][4] These studies help to:

  • Elucidate the intrinsic stability of the molecule.

  • Identify potential degradation products and establish their degradation pathways.

  • Develop and validate stability-indicating analytical methods, which are essential for quality control.

  • Understand the chemical behavior of the molecule, which aids in the development of stable formulations and the determination of appropriate storage conditions.[3][5]

Q3: What are the predicted degradation pathways for this compound?

A3: The degradation of this compound is likely to proceed through several pathways depending on the stress condition:

  • Hydrolytic Pathway: Under acidic or basic conditions, the primary point of cleavage is expected to be the ether linkage, yielding 8-hydroxyquinoline and glycolic acid.

  • Oxidative Pathway: Oxidation is predicted to affect the quinoline ring, potentially forming quinoline-5,8-dione derivatives, similar to what is observed with other 8-hydroxyquinoline compounds.[1]

  • Photolytic Pathway: Photodegradation may lead to hydroxylation of the quinoline ring or other complex rearrangements.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent, longer exposure time). It's recommended to conduct stress testing for a maximum of 14 days in solution.[5]
Inconsistent degradation rates between experiments. Variability in experimental parameters such as temperature, pH, or concentration of reagents. The solvent system can also influence degradation kinetics.[4]Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Maintain a consistent solvent composition throughout the study.
Formation of unexpected degradation products. Presence of reactive species or impurities in the reaction medium.Use high-purity solvents and reagents. Identify and control for the presence of any potential nucleophiles or other reactive species.[4]
Difficulty in separating the parent compound from degradation products. The analytical method (e.g., HPLC) is not optimized.Develop a stability-indicating analytical method. This typically involves screening different columns, mobile phases, and gradient conditions to achieve adequate resolution between the parent peak and all degradation product peaks. A reverse-phase HPLC is often the method of choice.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Preparation of Stock Solution

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.

Forced Degradation Studies

For each condition, a sample of the stock solution is subjected to the stressor. A control sample (stock solution without the stressor) should be kept under normal conditions for comparison.

  • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

  • Reflux the mixture at 60°C for 30 minutes.[5]

  • If no degradation is observed, consider using a higher concentration of HCl (e.g., 1 N HCl) or a longer reflux time.[5]

  • After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

  • Reflux the mixture at 60°C for 30 minutes.[5]

  • If no degradation is observed, consider using a higher concentration of NaOH (e.g., 1 N NaOH) or a longer reflux time.

  • After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 N HCl.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.[2]

  • For solution-state thermal stability, heat the stock solution at 80°C for 48 hours.

  • After exposure, dissolve the solid sample in the mobile phase or dilute the solution sample to a suitable concentration for analysis.

  • Expose the solid compound and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare the samples for analysis as described for thermal degradation.

Visualizations

Predicted Degradation Pathways of this compound

G cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 8-Hydroxyquinoline A->B Ether Cleavage C Glycolic Acid A->C Ether Cleavage D Quinoline-5,8-dione derivative A->D Ring Oxidation E Hydroxylated quinoline derivatives A->E UV Radiation

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Forced Degradation Conditions A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolysis (UV/Vis Light) A->F G Sample Preparation (Neutralization/Dilution) B->G C->G D->G E->G F->G H Analytical Method (e.g., HPLC) G->H I Data Analysis (Identify Degradants, Determine Pathways) H->I

Caption: Workflow for conducting forced degradation studies.

References

How to avoid side products in the synthesis of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Quinolin-8-yloxy)-acetic acid. Our aim is to help you identify and mitigate the formation of side products, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 8-hydroxyquinoline with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, in the presence of a base.

Q2: What are the potential side products in this synthesis?

A2: While the Williamson ether synthesis is generally efficient for this transformation, several side products can arise:

  • N-Alkylated Isomer: Alkylation can potentially occur at the nitrogen atom of the quinoline ring, leading to a zwitterionic inner salt. However, O-alkylation of the phenoxide is generally favored.

  • Unreacted 8-Hydroxyquinoline: Incomplete reaction will leave residual starting material, which can be challenging to separate from the product due to their similar polarities.

  • Hydrolysis of the Alkylating Agent: If using an ester like ethyl chloroacetate, hydrolysis to chloroacetic acid can occur, especially in the presence of moisture or a strong base.

  • C-Alkylated Byproducts: While less common for this reaction, alkylation at the carbon atoms of the phenol ring of 8-hydroxyquinoline is a possibility, particularly at the 5 and 7 positions.[3]

  • Elimination Products: Although less likely with primary alkyl halides like ethyl chloroacetate, a competing E2 elimination reaction can theoretically occur, though it is more significant with secondary or tertiary alkyl halides.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system should be developed to clearly separate the starting materials (8-hydroxyquinoline and the alkylating agent) from the desired product and any potential side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides strategies to minimize side product formation.

Problem Potential Cause(s) Troubleshooting/Optimization Strategies Expected Outcome
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction conditions.- Ensure the use of an anhydrous solvent to prevent hydrolysis of the alkylating agent. - Use a sufficiently strong base (e.g., NaH) to ensure complete deprotonation of 8-hydroxyquinoline. - Increase the reaction time or temperature, but be mindful that higher temperatures may promote side reactions.[4] - Consider using microwave or ultrasound irradiation to potentially improve yield and reduce reaction time.Increased conversion of starting materials to the desired product.
Presence of N-Alkylated Side Product Reaction conditions favoring N-alkylation.- The choice of solvent can influence the O/N alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[4]Enhanced regioselectivity for the desired O-alkylated product.
Significant Amount of Unreacted 8-Hydroxyquinoline Insufficient alkylating agent; Incomplete reaction.- Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring and adequate reaction time. - During workup, wash the organic layer with a dilute NaOH solution to remove the acidic 8-hydroxyquinoline.[5]Reduction of unreacted 8-hydroxyquinoline in the crude product.
Formation of C-Alkylated Byproducts Reaction conditions favoring C-alkylation.- The use of polar aprotic solvents (e.g., DMF, acetonitrile) disfavors C-alkylation compared to protic solvents.[4]Minimized formation of C-alkylated isomers.
Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate during Saponification Incomplete hydrolysis; Side reactions during hydrolysis.- Use a sufficient excess of a strong base like NaOH or LiOH for the saponification step. - Monitor the reaction by TLC until all the starting ester has been consumed. - Perform the reaction at a controlled temperature (e.g., room temperature or slightly elevated) to avoid degradation.Complete and clean conversion of the ester to the desired carboxylic acid.

Experimental Protocols

Synthesis of Ethyl (Quinolin-8-yloxy)acetate

This protocol is adapted from a literature procedure.[1][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-hydroxyquinoline (1 equivalent), ethyl chloroacetate (1.1-1.5 equivalents), and anhydrous potassium carbonate (1.5-2 equivalents).

  • Solvent Addition: Add dry acetone as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 8-18 hours), monitoring the reaction progress by TLC.[1][5]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted 8-hydroxyquinoline, followed by washing with water and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl (quinolin-8-yloxy)acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol.[5]

Hydrolysis to this compound
  • Reaction: Dissolve the purified ethyl (quinolin-8-yloxy)acetate in a suitable solvent (e.g., ethanol or a mixture of THF/water).

  • Saponification: Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 equivalents) and stir at room temperature until the ester is completely consumed (as monitored by TLC).

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

    • The desired this compound will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl (Quinolin-8-yloxy)acetate cluster_hydrolysis Hydrolysis to this compound Reactants 8-Hydroxyquinoline + Ethyl Chloroacetate + K2CO3 in Acetone Reflux Reflux (8-18h) Reactants->Reflux Workup_Ester Work-up: - Filter - Concentrate - Extract - Wash (NaOH, H2O) Reflux->Workup_Ester Purification_Ester Recrystallization (Ethanol) Workup_Ester->Purification_Ester Product_Ester Ethyl (Quinolin-8-yloxy)acetate Purification_Ester->Product_Ester Start_Acid Ethyl (Quinolin-8-yloxy)acetate Product_Ester->Start_Acid Saponification Saponification (NaOH or LiOH) Start_Acid->Saponification Workup_Acid Work-up: - Acidify (HCl) - Precipitate Saponification->Workup_Acid Purification_Acid Recrystallization Workup_Acid->Purification_Acid Product_Acid This compound Purification_Acid->Product_Acid

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Identification Low_Yield Low Yield Start->Low_Yield N_Alkylation N-Alkylation Start->N_Alkylation Unreacted_SM Unreacted Starting Material Start->Unreacted_SM Solvent Use Anhydrous Solvent Low_Yield->Solvent Base Use Stronger Base (e.g., NaH) Low_Yield->Base Conditions Optimize Time/Temp. Low_Yield->Conditions Solvent_Selectivity Use Polar Aprotic Solvent (DMF) N_Alkylation->Solvent_Selectivity Excess_Reagent Use Excess Alkylating Agent Unreacted_SM->Excess_Reagent Wash Wash with NaOH Unreacted_SM->Wash Outcome Improved Yield & Purity Solvent->Outcome Base->Outcome Conditions->Outcome Solvent_Selectivity->Outcome Excess_Reagent->Outcome Wash->Outcome

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (Quinolin-8-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in biological buffers. Due to its promising biological activities, including potential anti-inflammatory effects, successfully preparing stable, homogenous solutions is a critical first step for any in vitro or in vivo study[1].

The unique structure of this compound—featuring a hydrophobic quinoline core and an ionizable carboxylic acid group—presents specific solubility challenges that require a systematic approach to overcome. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Physicochemical Profile at a Glance

Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. The key feature is the carboxylic acid moiety, which makes the compound's solubility highly dependent on pH.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₁H₉NO₃Indicates a significant non-polar, aromatic structure.[1][2][3]
Molecular Weight ~203.19 g/mol Standard for small molecule compounds.[1][2][3]
Chemical Nature Acidic Compound Contains a carboxylic acid group. This is the most critical property to leverage for solubilization. The compound will be significantly more soluble in its deprotonated (anionic salt) form at pH values above its pKa.[4][5]
Structural Features Hydrophobic quinoline ring and a polar, ionizable acetic acid side chain.The hydrophobic quinoline core is the primary reason for poor solubility in neutral aqueous buffers.[6][7] The acidic side chain provides a handle for pH-mediated dissolution.
Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My this compound won't dissolve in my standard PBS or TRIS buffer (pH ~7.4). Why is this happening?

A1: This is the most common issue and is expected based on the compound's chemistry. At neutral pH, the carboxylic acid group is largely in its protonated, uncharged form. This uncharged state, combined with the hydrophobic quinoline ring, results in very low aqueous solubility.[5][6] To improve solubility, you must convert the compound into its more soluble salt form.

Q2: What is the most reliable starting method to dissolve this compound for a biological assay?

A2: The recommended primary method is pH-adjusted solubilization . This involves creating a concentrated stock solution by dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully diluting this stock into your final, well-buffered experimental medium. This approach avoids the use of organic co-solvents which can be toxic to cells or interfere with enzyme activity.[8][9]

Q3: I dissolved the compound in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. What went wrong?

A3: This is a classic problem of solvent-shifting. While this compound is likely soluble in a strong organic solvent like DMSO, its solubility in the final aqueous buffer is much lower. When you dilute the DMSO stock, the solvent environment becomes predominantly aqueous, and the compound precipitates because its concentration is now far above its aqueous solubility limit. The final DMSO concentration is too low to keep it in solution.[10][11]

Q4: My experiment is sensitive to both pH changes and organic solvents. What are my options?

A4: In this challenging scenario, cyclodextrin complexation is an excellent advanced strategy. Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate the hydrophobic quinoline portion of your molecule, forming a water-soluble "inclusion complex" without requiring pH modification or organic co-solvents.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[16]

Q5: How can I be certain that my final solution is fully dissolved and not just a very fine suspension?

A5: This is a critical validation step. A true solution should be clear and particle-free.

  • Visual Inspection: Hold the solution against a dark background and illuminate it from the side. Look for the Tyndall effect (light scattering), which indicates the presence of suspended particles.

  • Centrifugation: Transfer an aliquot of your final solution to a microcentrifuge tube and spin at high speed (>10,000 x g) for 15-20 minutes. If the compound is not fully dissolved, a pellet will form at the bottom. The concentration of the supernatant can then be measured to determine the actual soluble concentration.[17]

In-Depth Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Precipitation upon dilution of DMSO stock into aqueous buffer. Exceeding Aqueous Solubility: The final concentration in the buffer is higher than the compound's intrinsic aqueous solubility.Decrease Final Concentration: Reduce the target concentration in your assay. Use pH Adjustment: Prepare a stock using the base titration method (Protocol 2) instead of DMSO. Increase Co-solvent %: If the assay allows, increase the final DMSO concentration (typically not exceeding 0.5% for cell-based assays)[11][18].
Compound fails to dissolve even after adding a basic solution (e.g., NaOH). Insufficient Base: Not enough base has been added to raise the pH above the compound's pKa and fully deprotonate it. Poor Mixing: The solid material is not adequately wetted and exposed to the base.Verify pH: Use a calibrated pH meter to ensure the pH of the stock solution is >8.0. Add base dropwise until the compound dissolves and the pH is stable. Improve Mixing: Use a vortex mixer and gentle warming (e.g., 37°C water bath) to aid dissolution. Sonication can also be effective but use it cautiously as it can generate heat.
Solution is clear initially but becomes cloudy over time. Metastable Supersaturation: The compound was temporarily dissolved at a concentration above its thermodynamic equilibrium solubility and is now slowly precipitating.[13] pH Drift: The buffering capacity of the final medium is insufficient to maintain the required pH after the addition of the (potentially acidic) stock solution.Reduce Concentration: The working concentration is too high for long-term stability. Increase Buffer Strength: Ensure your final biological buffer has sufficient capacity to maintain the target pH. Use Cyclodextrins: Cyclodextrin complexes often provide better long-term stability.[12]
Inconsistent results between experimental replicates. Incomplete Solubilization: The "stock solution" is actually a fine suspension, leading to inaccurate pipetting and variable dosing.Validate Stock Solution: Before use, centrifuge an aliquot of the stock solution as described in FAQ #5 to confirm it is a true solution. Prepare fresh stock solutions regularly.
Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for systematically addressing solubility issues with this compound.

G cluster_start cluster_ph Primary Method: pH Adjustment cluster_cosolvent Secondary Method: Co-Solvents cluster_advanced Advanced Method: Excipients cluster_end start Problem: Compound precipitates or fails to dissolve in biological buffer. ph_q Is your assay pH-tolerant (pH 7.5-8.5)? start->ph_q ph_protocol Follow Protocol 2: Prepare aqueous stock solution with dilute NaOH or KOH. ph_q->ph_protocol Yes cosolvent_q Is your assay tolerant to organic co-solvents (e.g., <0.5% DMSO)? ph_q->cosolvent_q No ph_validate Validate: Check for precipitation after dilution into final buffer. ph_protocol->ph_validate ph_validate->cosolvent_q Precipitate Occurs end_success Success: Stable, clear solution achieved. ph_validate->end_success No Precipitate cosolvent_protocol Follow Protocol 1: Prepare high-concentration stock in 100% DMSO. Dilute carefully into final buffer. cosolvent_q->cosolvent_protocol Yes advanced_protocol Follow Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) to form a soluble inclusion complex. cosolvent_q->advanced_protocol No cosolvent_validate Validate: Observe for precipitation (solvent-shift). Centrifuge to confirm. cosolvent_protocol->cosolvent_validate cosolvent_validate->advanced_protocol Precipitate Occurs cosolvent_validate->end_success No Precipitate advanced_validate Validate: Confirm solubility and ensure no assay interference from cyclodextrin. advanced_protocol->advanced_validate advanced_validate->end_success Soluble end_fail If still failing: Re-evaluate required concentration. Consider alternative compound analogs. advanced_validate->end_fail Insoluble or Interference

Caption: Decision-making workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

Use this method when a small amount of organic solvent is acceptable in the final assay and pH adjustment is not feasible.

  • Weigh out the required amount of this compound powder in a sterile, appropriate-sized vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 20-50 mM).

  • Vortex vigorously for 2-3 minutes. If necessary, gently warm the vial to 37°C or briefly sonicate to aid dissolution.

  • Visually inspect the solution to ensure it is completely clear and free of any solid particles.

  • When preparing the working solution, add the DMSO stock dropwise to the vigorously stirring (vortexing) biological buffer. Never add the buffer to the DMSO stock. This rapid dilution helps mitigate immediate precipitation.

  • Crucial Control: Always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test samples.[18]

Protocol 2: Solubilization via pH Adjustment (Base Titration)

This is the preferred method for most biological applications, especially cell-based assays, as it avoids organic solvents.

  • Weigh out the this compound powder into a sterile conical tube.

  • Add a volume of nuclease-free water that is approximately 80% of your final desired stock solution volume. The compound will not dissolve at this stage.

  • While continuously vortexing or stirring, add a 0.1 M or 1 M NaOH solution dropwise.

  • Continue adding NaOH until all the solid material has dissolved and the solution is completely clear.

  • Use a calibrated pH meter to check the pH. Adjust the pH to be between 8.0 and 8.5 to ensure the carboxylic acid is fully deprotonated.

  • Add nuclease-free water to reach the final target volume. For example, to make a 10 mM stock, dissolve 2.03 mg in ~800 µL of water, add NaOH to dissolve, then bring the final volume to 1.0 mL.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • When diluting into your final buffer (e.g., PBS at pH 7.4), ensure the buffer has sufficient capacity to maintain the final pH in the desired physiological range.

Protocol 3: Using Cyclodextrins for Enhanced Solubility

This advanced method is ideal for sensitive assays where pH changes and organic solvents must be avoided.

  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired biological buffer. A common starting concentration is 2-10% (w/v).

  • Warm the HP-β-CD solution to approximately 40-50°C to ensure the cyclodextrin is fully dissolved.

  • Add the powdered this compound directly to the warm HP-β-CD solution.

  • Stir vigorously at this temperature for 1-4 hours. The formation of the inclusion complex takes time.

  • Allow the solution to cool to room temperature.

  • Centrifuge the solution at high speed (>10,000 x g) for 20 minutes to pellet any un-complexed, insoluble material.

  • Carefully collect the supernatant. This is your soluble, complexed stock solution.

  • The exact concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV or UV-Vis spectrophotometry with a standard curve).

  • Crucial Control: A vehicle control containing the same final concentration of HP-β-CD must be included in your experiments.

References

Troubleshooting fluorescence quenching in experiments with (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (Quinolin-8-yloxy)-acetic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for common issues related to fluorescence quenching. As a derivative of 8-hydroxyquinoline, this compound's fluorescence is highly sensitive to its environment, a characteristic that can be both a powerful tool and a source of experimental challenges. This document will address specific problems in a question-and-answer format, explaining the underlying scientific principles and offering field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

I. No or Weak Fluorescence Signal

Question 1: I am not observing any fluorescence from my this compound sample. What are the primary reasons for a complete lack of signal?

Answer: A complete absence of fluorescence is often due to fundamental issues with either the experimental setup or the chemical's integrity. Here is a systematic approach to diagnose the problem:

  • Incorrect Instrument Settings: Ensure your fluorometer or microscope is set to the appropriate excitation and emission wavelengths. While the optimal wavelengths for this compound can vary with the solvent and pH, quinoline derivatives typically excite in the UV-to-blue range (310-405 nm) and emit in the blue-to-green range (400-530 nm).[1] It is crucial to perform an initial scan to determine the peak excitation and emission wavelengths in your specific buffer system.

  • Probe Degradation: Like many organic fluorophores, this compound can be susceptible to degradation, especially when exposed to light (photobleaching) or stored improperly.[1] Always prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C).[1][2]

  • Low Concentration: The concentration of the fluorophore may be below the detection limit of your instrument. Prepare a dilution series to determine the optimal working concentration that yields a detectable signal without causing aggregation or inner filter effects.[1]

  • Extreme pH: The fluorescence of quinoline derivatives is often highly pH-dependent.[1] Protonation of the quinoline nitrogen in highly acidic conditions can significantly alter the electronic structure and quench fluorescence. It is advisable to perform a pH titration to map the fluorescence profile of the compound in your experimental buffer.

Question 2: My fluorescence signal is much weaker than expected. What could be causing this partial quenching?

Answer: Weak fluorescence can be a more nuanced issue than a complete lack of signal. The following factors are common culprits:

  • Suboptimal pH: Even if not at an extreme, the pH of your buffer might be in a range that is not optimal for the fluorescence of this compound. As a derivative of 8-hydroxyquinoline, its fluorescence can be sensitive to pH changes that affect the protonation state of the quinoline nitrogen and the carboxylic acid group.

  • Solvent Effects: The polarity of the solvent has a significant impact on the fluorescence quantum yield of quinoline derivatives.[3] A change in the solvent environment, even unintentionally, can lead to a weaker signal. For instance, some 8-hydroxyquinoline compounds exhibit higher quantum yields in polar aprotic solvents.

  • Presence of Quenchers: Your sample may contain quenching agents. Common quenchers include dissolved molecular oxygen, halide ions, and heavy metal ions.[4] Iron (III) is a particularly effective quencher for 8-hydroxyquinoline derivatives.[4]

  • Temperature Fluctuations: Fluorescence intensity is generally inversely proportional to temperature. An increase in temperature enhances the probability of non-radiative decay pathways, thus decreasing fluorescence. Ensure your experiments are conducted at a consistent and controlled temperature.[1]

II. Signal Instability and Decay

Question 3: The fluorescence signal of my sample is rapidly decreasing over time during measurement. What is causing this decay?

Answer: A rapid decline in fluorescence intensity during measurement is a classic sign of photobleaching .

  • Photobleaching: This phenomenon is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] Quinoline derivatives have varying degrees of photostability.[1][3]

    Solutions:

    • Reduce the intensity of the excitation light source.

    • Minimize the exposure time or use intermittent measurements instead of continuous illumination.[1]

    • If compatible with your assay, consider adding a commercially available anti-photobleaching agent to your buffer.

The workflow for diagnosing and addressing signal instability is illustrated in the diagram below.

Start Fluorescence Signal Decreasing Rapidly Check_Light Assess Excitation Light Exposure Start->Check_Light High_Intensity High Intensity or Prolonged Exposure? Check_Light->High_Intensity Reduce_Exposure Reduce Light Intensity Decrease Exposure Time Use Intermittent Measurements High_Intensity->Reduce_Exposure Yes Check_Quencher Investigate for Chemical Quenchers High_Intensity->Check_Quencher No Use_Antifade Add Anti-Photobleaching Agent Reduce_Exposure->Use_Antifade Stable_Signal Stable Fluorescence Signal Use_Antifade->Stable_Signal Quencher_Present Quencher Present in Sample? Check_Quencher->Quencher_Present Remove_Quencher Identify and Remove Quencher (e.g., Degas buffer, use chelators) Quencher_Present->Remove_Quencher Yes Quencher_Present->Stable_Signal No, problem resolved Remove_Quencher->Stable_Signal

Caption: Troubleshooting workflow for rapid fluorescence signal decay.

III. Unexpected Fluorescence Behavior and Assay Interference

Question 4: I've observed an unexpected increase in fluorescence after adding a substance to my sample. Is this possible?

Answer: Yes, this is a known phenomenon for 8-hydroxyquinoline derivatives and is often the basis for their use as fluorescent sensors. The underlying mechanism is typically the inhibition of a pre-existing quenching process.

  • Chelation-Enhanced Fluorescence (CHEF): 8-hydroxyquinoline and its analogs are often weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESPT).[5][6] Upon chelation with certain metal ions, this proton transfer is inhibited, leading to a significant enhancement of fluorescence.[5][6] Divalent zinc (Zn²⁺) is a well-documented example of a metal ion that can cause a "turn-on" fluorescence response with 8-hydroxyquinoline-based sensors.[5][7]

The table below summarizes the expected effects of common metal ions on the fluorescence of 8-hydroxyquinoline derivatives.

Metal IonTypical Effect on FluorescenceMechanism
Zn²⁺, Al³⁺, Mg²⁺EnhancementInhibition of ESPT, increased molecular rigidity
Fe³⁺, Cu²⁺, Ni²⁺QuenchingParamagnetic quenching, promotion of non-radiative decay
Cd²⁺Enhancement or QuenchingCan form fluorescent complexes but also subject to heavy-atom effect

This table is a generalization based on the behavior of 8-hydroxyquinoline derivatives. The specific effect can vary depending on the exact molecular structure and experimental conditions.

Question 5: My compound is showing up as a "hit" in multiple, unrelated fluorescence-based assays. Could this be an artifact?

Answer: This is a strong indication of assay interference, and the intrinsic fluorescence of your compound is a likely cause.

  • Autofluorescence: Quinoline is an aromatic heterocyclic scaffold with an extended π-electron system, which can absorb light and emit its own fluorescence.[8] This "autofluorescence" can lead to a high background signal and produce false-positive results in fluorescence-based assays.[8]

Protocol for Assessing Autofluorescence:

  • Prepare a serial dilution of this compound in your assay buffer.

  • Dispense the dilutions into the wells of a microplate (black plates are recommended to reduce background).

  • Include wells with buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • A concentration-dependent increase in fluorescence that is not attributable to your intended reaction confirms that the compound is autofluorescent under your assay conditions.[8]

The diagram below illustrates the concept of autofluorescence interference.

cluster_0 Ideal Assay cluster_1 Assay with Autofluorescent Compound Probe Assay Fluorophore Emission1 Desired Signal Probe->Emission1 Excitation1 Excitation Light Excitation1->Probe Probe2 Assay Fluorophore Emission2 Desired Signal Probe2->Emission2 Compound This compound (Autofluorescent) Emission_Compound Interfering Signal Compound->Emission_Compound Excitation2 Excitation Light Excitation2->Probe2 Excitation2->Compound Detector Detector Measures (Desired + Interfering Signal) Emission2->Detector Emission_Compound->Detector

Caption: Diagram showing how compound autofluorescence can interfere with an assay signal.

Solutions for Autofluorescence:

  • Background Subtraction: For each data point, subtract the fluorescence intensity of a control containing only the compound at the same concentration.[8]

  • Use Red-Shifted Fluorophores: Quinoline autofluorescence is typically strongest in the blue-green region. If possible, switch to an assay fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum, >600 nm) to minimize spectral overlap.[8]

By systematically addressing these common issues, researchers can overcome the challenges associated with fluorescence quenching and harness the full potential of this compound in their scientific investigations.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Substituted (Quinolin-8-yloxy)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted (Quinolin-8-yloxy)-acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons on the quinoline core of this compound derivatives?

A1: The protons on the quinoline ring typically resonate in the aromatic region of the ¹H NMR spectrum, generally between δ 6.5 and 9.0 ppm.[1] The specific chemical shifts are influenced by the electronic environment. Protons adjacent to the nitrogen atom (H2) are significantly deshielded and appear at a lower field.[1] The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[1] Substituents on the quinoline ring can cause significant changes in the chemical shifts of nearby protons, providing valuable clues about their position.[1]

Q2: How do substituents on the quinoline ring affect the ¹H and ¹³C chemical shifts?

A2: Substituents significantly alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[2]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring, causing nearby nuclei to be shielded and their signals to shift upfield (lower ppm values).[2]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ and halogens decrease the electron density, resulting in deshielding and a downfield shift (higher ppm values) of nearby proton and carbon signals.[2]

  • Positional Effects: The magnitude and direction of the chemical shift change depend on the substituent's position on the quinoline ring.[2]

Q3: Why do the chemical shifts of my this compound derivative change with sample concentration?

A3: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[2][3] This phenomenon is primarily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[2][3] As the concentration increases, the molecules are more likely to form stacked aggregates, which can create shielding or deshielding effects on the protons, causing their chemical shifts to change.[2]

Troubleshooting Guides

Problem 1: Overlapping and complex signals in the aromatic region of the ¹H NMR spectrum.

Solution:

When the 1D ¹H NMR spectrum is too crowded to interpret, 2D NMR experiments are essential for resolving overlapping signals and establishing connectivity.

  • COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows you to trace the connectivity of protons within the same spin system.[2][4]

  • TOCSY (Total Correlation Spectroscopy): This technique helps identify all protons belonging to a single spin system, even if they are not directly coupled. It is particularly useful in crowded spectra to confirm subunit structures.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents.[2]

Problem 2: Poor resolution and broad peaks in the NMR spectrum.

Solution:

Poor resolution and broad peaks can arise from several factors related to sample preparation and instrument setup.

  • Sample Preparation: Ensure the sample is fully dissolved in a high-purity deuterated solvent.[1] The presence of particulate matter can degrade spectral quality; filter the sample if necessary.[2]

  • Shimming: The homogeneity of the magnetic field must be optimized by a process called shimming. Poor shimming results in broad and asymmetric peaks.[5]

  • Concentration: Very high sample concentrations can lead to signal broadening and artifacts in the baseline due to detector saturation.[6] If you suspect your sample is too concentrated, try diluting it or reducing the receiver gain.[6]

Problem 3: Low signal-to-noise ratio, especially for ¹³C NMR.

Solution:

A low signal-to-noise ratio can make it difficult to identify real peaks from the baseline noise.

  • Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio. This is particularly important for ¹³C NMR, as the ¹³C isotope has a low natural abundance.[5]

  • Sample Concentration: For ¹³C NMR, a higher sample concentration (50-100 mg) is generally required compared to ¹H NMR (5-25 mg).[1]

  • Relaxation Delay: Ensure an adequate relaxation delay is used between pulses to allow the nuclei to return to their equilibrium state. This is especially critical for quaternary carbons in ¹³C NMR.[5]

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinoline and a substituted this compound derivative. Note that these values can vary with the solvent and the specific substituents present.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.89 (dd)150.3
37.41 (dd)121.1
48.12 (dd)136.1
4a-128.2
57.75 (d)127.7
67.52 (ddd)126.5
77.65 (ddd)129.4
88.08 (d)129.5
8a-148.3

Data compiled from various sources.[5]

Table 2: ¹H and ¹³C NMR Data for a Representative Substituted this compound Derivative

The following data is for 2-(p-tolyl)quinolin-4(1H)-one, a related quinoline derivative, as a comprehensive dataset for a substituted this compound was not available in the search results. The principles of substituent effects can be extrapolated.

Proton/Carbon¹H NMR (400 MHz, DMSO) δ (ppm)¹³C NMR (100 MHz, DMSO) δ (ppm)
NH11.65 (s, 1H)-
H-58.09 (dd, J = 8.0, 1.2 Hz, 1H)-
Phenyl-H7.79 – 7.71 (m, 3H)-
H-77.69 – 7.64 (m, 1H)-
Phenyl-H7.39 (d, J = 8.0 Hz, 2H)-
H-67.35 – 7.30 (m, 1H)-
H-36.32 (d, J = 1.8 Hz, 1H)-
CH₃2.40 (s, 3H)20.89
C=O-176.92
C-2-149.90
C-8a-140.49
C-phenyl-140.34, 131.27, 129.54, 127.22
C-4a-131.73
C-5-124.84
C-7-124.69
C-6-123.17
C-8-118.67
C-3-106.91

Data extracted from a supporting information file.[7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A properly prepared sample is crucial for obtaining high-quality NMR spectra.[1]

Materials:

  • Substituted this compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

  • High-quality 5 mm NMR tube[1]

  • Glass vial

  • Pasteur pipette and glass wool[1]

Procedure:

  • Weighing: Accurately weigh the sample into a clean, dry glass vial.[1]

  • Dissolving: Add approximately 0.6 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.[5]

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

  • Transfer: Transfer the clear solution into the NMR tube.

  • Capping: Cap the NMR tube securely.

Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[2]

1. Instrument Setup (1D ¹H Spectrum):

  • Insert the prepared sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).[2]

  • Acquire a standard 1D ¹H spectrum.[2]

  • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).[2]

  • Determine the spectral width (in ppm) that encompasses all proton signals of interest.[2]

2. COSY Experiment Setup:

  • Load a standard COSY pulse sequence program.[2]

  • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[2]

  • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase experiment time.[2]

  • Set the number of scans (NS) per increment (e.g., 2, 4, or 8).[2]

  • Set the receiver gain automatically.[2]

3. Acquisition and Processing:

  • Start the acquisition.

  • After acquisition, perform a 2D Fourier transform.[2]

  • Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.[2]

  • Phase the spectrum in both dimensions.[2]

  • Symmetrize the spectrum to reduce noise and artifacts.[2]

  • Calibrate the axes using the 1D spectrum.[2]

4. Analysis:

  • The 1D spectrum appears on the diagonal.

  • Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[2]

  • Trace the connectivities by "walking" along the cross-peaks.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d ft Fourier Transform acquire_2d->ft phasing Phasing and Baseline Correction ft->phasing referencing Referencing phasing->referencing assign_1d Assign Signals in 1D Spectra referencing->assign_1d correlate_2d Correlate Signals using 2D Spectra assign_1d->correlate_2d structure Structure Elucidation correlate_2d->structure

Caption: Experimental workflow for NMR analysis of substituted this compound derivatives.

troubleshooting_guide cluster_overlap Overlapping Signals cluster_broad Broad Peaks cluster_noise Low Signal-to-Noise start Complex/Poorly Resolved NMR Spectrum check_1d Are signals in the aromatic region overlapping? start->check_1d check_shim Is shimming optimal? start->check_shim check_scans Is the number of scans sufficient? start->check_scans run_2d Run 2D NMR Experiments (COSY, HSQC, HMBC) check_1d->run_2d Yes end Interpretable Spectrum run_2d->end Resolved reshim Re-shim the instrument check_shim->reshim No check_conc Is the sample concentration too high? check_shim->check_conc Yes dilute Dilute the sample check_conc->dilute Yes dilute->end Resolved increase_scans Increase the number of scans check_scans->increase_scans No check_c13_conc For ¹³C, is the concentration adequate? check_scans->check_c13_conc Yes increase_conc Increase sample concentration check_c13_conc->increase_conc No increase_conc->end Resolved

Caption: Troubleshooting guide for common NMR spectral issues.

References

Navigating the Synthesis of (Quinolin-8-yloxy)-acetic acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, scaling up the synthesis of promising compounds like (Quinolin-8-yloxy)-acetic acid is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges that may arise during the scale-up of this synthesis, which is typically achieved via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound, and is it suitable for scale-up?

A1: The most prevalent laboratory method is the Williamson ether synthesis, which involves the reaction of 8-hydroxyquinoline with a haloacetic acid or its ester, in the presence of a base. While this method is effective at a lab scale, direct scale-up can present challenges such as prolonged reaction times, side-product formation, and difficulties in purification.[1][2][3] Careful optimization of reaction parameters is crucial for a successful transition to a larger scale.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are 8-hydroxyquinoline and a haloacetic acid derivative, typically chloroacetic acid or bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate).[4] A suitable base is also required to deprotonate the hydroxyl group of 8-hydroxyquinoline.

Q3: What are the main challenges encountered when scaling up the Williamson ether synthesis for this compound?

A3: Key challenges include:

  • Reaction Kinetics: The reaction can be slow, requiring extended heating, which may not be energy-efficient on a large scale.[1]

  • Side Reactions: The primary competing reaction is the base-catalyzed elimination of the haloacetic acid derivative. Additionally, with aryloxide nucleophiles, there is a possibility of C-alkylation on the quinoline ring.[1]

  • Solvent Selection: The choice of solvent is critical as it affects reaction rate and selectivity. Protic solvents can slow down the reaction, while polar aprotic solvents are generally preferred.[1][5][6]

  • Base Selection: The strength and solubility of the base can influence the deprotonation of 8-hydroxyquinoline and the rate of side reactions.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity can be complex on a larger scale.

Q4: Are there alternative strategies to improve the efficiency and scalability of the synthesis?

A4: Yes, several strategies can be employed:

  • Phase Transfer Catalysis (PTC): This technique is highly effective for industrial-scale Williamson ether synthesis. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where the reaction occurs, often leading to faster reactions, milder conditions, and improved yields.[7][8]

  • Microwave-Assisted Synthesis: For smaller to medium-scale production, microwave irradiation can significantly reduce reaction times and potentially improve yields compared to conventional heating.[9]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, leading to improved consistency and safety for scaled-up production.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Incomplete deprotonation of 8-hydroxyquinoline. 2. Low reactivity of the haloacetic acid derivative. 3. Suboptimal reaction temperature. 4. Presence of water in the reaction mixture.1. Use a stronger base (e.g., sodium hydride instead of potassium carbonate) or ensure anhydrous conditions. 2. Use a more reactive haloacetic acid derivative (e.g., bromo- or iodoacetic acid instead of chloroacetic acid).[10] 3. Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 50-100 °C.[1] 4. Use anhydrous solvents and reagents.
Formation of significant byproducts 1. Elimination reaction of the haloacetic acid derivative is competing with the desired substitution. 2. C-alkylation of the quinoline ring.1. Use a less sterically hindered base. Lowering the reaction temperature can also favor substitution over elimination. 2. The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5][6]
Difficult product purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Product is an oil or difficult to crystallize.1. Monitor the reaction progress by TLC or HPLC to ensure completion. 2. Optimize reaction conditions to minimize byproduct formation. Consider using column chromatography with a suitable eluent system for purification. 3. Attempt to form a salt of the carboxylic acid to facilitate crystallization. Recrystallization from a suitable solvent system is often effective.
Reaction is too slow at scale 1. Poor mass and heat transfer in a large reactor. 2. Low intrinsic reaction rate.1. Ensure efficient stirring and heating. Consider using a jacketed reactor with controlled heating. 2. Employ a phase transfer catalyst to accelerate the reaction rate.[7] Alternatively, explore microwave-assisted synthesis for faster reaction times.[9]

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Conditions for Ethyl (Quinolin-8-yloxy)acetate

ParameterConventional Heating[4]Microwave Irradiation[9]Ultrasound Irradiation[9]Scale-Up Considerations
Reactants 8-hydroxyquinoline, Ethyl chloroacetate, Anhydrous K₂CO₃8-hydroxyquinoline, Ethyl chloroacetate, Anhydrous K₂CO₃8-hydroxyquinoline, Ethyl chloroacetate, Anhydrous K₂CO₃Ensure consistent quality and purity of raw materials at larger quantities.
Solvent Dry AcetoneNot specifiedNot specifiedPolar aprotic solvents like DMF or acetonitrile are often preferred for scale-up.[1]
Reaction Time 18 hoursMinutesShorter than conventionalSignificant reduction in batch time is a major advantage for scaling up.
Temperature Reflux130 °CNot specifiedPrecise temperature control is critical to minimize side reactions.
Yield 95%Higher than conventionalGoodYields may vary at scale; process optimization is necessary.
Purification Recrystallization from ethanolRecrystallizationRecrystallizationCrystallization may be more challenging at scale; may require seeding or controlled cooling.

Note: The final step to obtain this compound would be the hydrolysis of the ethyl ester.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl (Quinolin-8-yloxy)acetate (Conventional Heating)[4]
  • To a solution of 8-hydroxyquinoline (0.01 mol) in dry acetone, add anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.012 mol).

  • Reflux the reaction mixture with stirring for 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure ethyl (quinolin-8-yloxy)acetate.

  • Hydrolyze the ester using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidification) to yield this compound.

Protocol 2: Scaled-Up Synthesis of this compound using Phase Transfer Catalysis (Illustrative)
  • In a jacketed glass reactor, charge 8-hydroxyquinoline (1.0 eq), chloroacetic acid (1.1 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and an appropriate organic solvent (e.g., toluene or chlorobenzene).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture and separate the aqueous and organic layers.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Reactants (8-Hydroxyquinoline, Haloacetic Acid, Base) reaction Williamson Ether Synthesis (Heating/Reflux) reactants->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction filtration Filtration reaction->filtration extraction Extraction (if applicable) filtration->extraction concentration Solvent Removal extraction->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product Pure (Quinolin-8-yloxy)- acetic acid drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Check Base Strength and Stoichiometry start->check_base check_temp Review Reaction Temperature check_base->check_temp Adequate Base optimize_base Use Stronger Base (e.g., NaH) check_base->optimize_base Weak Base check_reagents Verify Reagent Purity & Dryness check_temp->check_reagents Optimal Temp increase_temp Increase Temperature (monitor byproducts) check_temp->increase_temp Too Low use_dry Use Anhydrous Solvents/Reagents check_reagents->use_dry Moisture Present ptc Consider Phase Transfer Catalyst check_reagents->ptc Reagents OK success Improved Yield optimize_base->success increase_temp->success use_dry->success ptc->success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Proper handling, storage, and disposal of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, disposal, and experimental use of (Quinolin-8-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic compound featuring a quinoline ring linked to an acetic acid moiety via an ether bond. It and its derivatives are subjects of research for their potential biological activities, including anti-inflammatory and antimicrobial properties.

2. What are the main hazards associated with this compound?

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

3. How should I properly store this compound?

Store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent moisture absorption and contamination. Long-term storage in a cool, dry place is recommended.[1]

4. What is the proper procedure for disposing of this compound waste?

Dispose of this compound and its containers at an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

5. In which solvents is this compound soluble?

Troubleshooting Guides

Experimental Workflow: General Handling and Stock Solution Preparation

G cluster_prep Preparation cluster_use Experimental Use Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Safety First Select Solvent Select Solvent Weigh Compound->Select Solvent Accurate Mass Dissolve Compound Dissolve Compound Select Solvent->Dissolve Compound Based on Assay Store Solution Store Solution Dissolve Compound->Store Solution Vortex/Sonicate if needed Dilute to Working Concentration Dilute to Working Concentration Store Solution->Dilute to Working Concentration Proper Labeling Add to Assay Add to Assay Dilute to Working Concentration->Add to Assay Incubate Incubate Add to Assay->Incubate Analyze Results Analyze Results Incubate->Analyze Results

Caption: General workflow for preparing and using this compound in experiments.

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving the Compound The compound has low solubility in the chosen solvent.- Use a polar aprotic solvent like DMSO or DMF for initial stock solutions.- Gentle warming or sonication can aid dissolution.- For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer.
Precipitation in Aqueous Buffer The compound is precipitating out of the aqueous solution upon dilution from an organic stock.- Increase the percentage of the organic solvent in the final solution if the experiment allows.- Ensure the pH of the buffer is compatible with the acidic nature of the compound.- Prepare fresh dilutions immediately before use.
Inconsistent Experimental Results Degradation of the compound in the stock solution.- Store stock solutions at -20°C or -80°C.- Protect from light if the compound is light-sensitive.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Synthesis of this compound Derivatives (e.g., Ethyl Ester)
Issue Possible Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction.- Increase reaction time or temperature.- Consider using microwave irradiation, which has been shown to reduce reaction time and improve yields for similar syntheses.[2][3]- Ensure all reagents are anhydrous, especially the solvent and potassium carbonate.
Impure Product after Reaction Presence of unreacted starting materials or side products.- Optimize the purification method. Recrystallization from a suitable solvent like ethanol is often effective.[4]- Use column chromatography for purification if recrystallization is insufficient.
Crystallization Fails or "Oils Out" The solution is supersaturated, or impurities are present.- To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]- If the compound "oils out," redissolve it by heating and add a small amount of additional solvent to slow down the crystallization process.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

This protocol is adapted from procedures for the synthesis of similar compounds.[4]

Materials:

  • 8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ether

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine 8-hydroxyquinoline (1 equivalent), ethyl chloroacetate (1.5 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone.

  • Reflux the mixture for 8-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ether and wash with 10% sodium hydroxide solution, followed by water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the ether to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield ethyl (quinolin-8-yloxy)acetate.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[7][8][9]

Materials:

  • This compound

  • DMSO (for stock solution)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway

Inhibition of the NF-κB Signaling Pathway

Quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][10][11] This pathway is a central regulator of the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P P-IkB IkB->IkB_P NFkB NFkB NFkB->IkB bound to NFkB_nuc NF-kB NFkB->NFkB_nuc translocates Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB degrades Proteasome->NFkB releases DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes induces Quinolin-8-yloxy-acetic_acid This compound Quinolin-8-yloxy-acetic_acid->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.

References

Technical Support Center: Monitoring the Synthesis of (Quinolin-8-yloxy)-acetic acid using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of (Quinolin-8-yloxy)-acetic acid using thin-layer chromatography (TLC). Moving beyond a simple procedural list, this document explains the scientific rationale behind each step, offering field-tested insights and robust troubleshooting strategies to ensure reliable and reproducible results.

The Synthetic Pathway: A Tale of Two Polarities

The synthesis of this compound is a classic example of the Williamson ether synthesis, an SN2 reaction where an alkoxide displaces a halide.[1][2] The process typically involves two key stages:

  • Ether Formation: The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated by a base (e.g., K₂CO₃, NaOH) to form a nucleophilic phenoxide. This phenoxide then attacks an alkyl halide, such as ethyl chloroacetate, to form the ester intermediate, ethyl (quinolin-8-yloxy)acetate.[3][4]

  • Hydrolysis: The resulting ester is then hydrolyzed (often under basic conditions followed by acidic workup) to yield the final product, this compound.

Monitoring this reaction with TLC is essential to determine the point of completion and to identify the presence of any side products.[5][6] The success of TLC monitoring hinges on the significant polarity differences between the starting material, the intermediate, and the final product.

  • 8-Hydroxyquinoline (Starting Material): Moderately polar due to the phenolic -OH group.

  • Ethyl (quinolin-8-yloxy)acetate (Intermediate): Less polar than the starting material as the polar -OH group has been converted to a less polar ether-ester linkage.

  • This compound (Final Product): Highly polar due to the carboxylic acid group, which can engage in strong hydrogen bonding with the silica gel stationary phase.

This predictable change in polarity is what allows for effective separation and monitoring on a TLC plate.

Detailed Experimental Protocol for TLC Monitoring

This protocol is designed as a self-validating system, primarily through the use of a "co-spot" lane, which is critical for unambiguous spot identification, especially when Rf values are close.[7]

Materials:

  • Silica gel TLC plates (with F₂₅₄ fluorescent indicator)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • UV lamp (254 nm)

  • Mobile phase (e.g., Ethyl Acetate/Hexanes with 0.5% Triethylamine)

  • Samples:

    • Solution of pure 8-hydroxyquinoline (Starting Material - SM)

    • Aliquots from the reaction mixture (Rxn)

Step-by-Step Methodology:

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves reproducibility.[8] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[9] Be careful not to gouge the silica. Mark three evenly spaced points on this line for spotting.

  • Spotting the Plate:

    • Lane 1 (SM): Using a capillary spotter, apply a small spot of the dissolved 8-hydroxyquinoline starting material.

    • Lane 2 (Co-spot): Apply a spot of the starting material first. Then, using a different capillary, carefully spot the reaction mixture directly on top of the SM spot. This is the crucial co-spot.[7]

    • Lane 3 (Rxn): Apply a spot of the reaction mixture.

    • Expert Tip: Keep spots small and concentrated by applying the sample multiple times, allowing the solvent to evaporate completely between applications.[10] Overloaded spots lead to streaking and poor separation.[11][12]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the solvent level; otherwise, the samples will dissolve into the solvent pool.[10] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Completion and Visualization:

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the plate under a UV lamp (254 nm). UV-active compounds, like quinolines, will appear as dark spots against the green fluorescent background.[8][9]

    • Gently circle the visible spots with a pencil.

    • If spots are faint or not visible, a chemical stain (e.g., iodine chamber or potassium permanganate dip) can be used as a secondary, destructive visualization method.[13][14]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]

    • The reaction is complete when the starting material spot is absent in the "Rxn" lane and a new product spot is clearly visible. The "Co-spot" lane will show two distinct spots if the reaction is incomplete, confirming that the new spot is not the starting material.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) spotting 3. Spot Plate (SM | Co-spot | Rxn) prep_plate->spotting develop 4. Develop Plate in Chamber spotting->develop dry 5. Mark Solvent Front & Dry develop->dry visualize 6. Visualize Spots (UV Lamp -> Stain) dry->visualize calculate 7. Circle Spots & Calculate Rf visualize->calculate

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Data Interpretation: What to Expect on Your Plate

The relative positions of the spots provide a clear narrative of the reaction's progress.

CompoundExample Mobile PhaseApproximate RfRationale & Notes
8-Hydroxyquinoline (Starting Material)30% Ethyl Acetate in Hexanes + 0.5% Triethylamine~0.4 - 0.5The phenolic -OH group makes it moderately polar. It should move a reasonable distance up the plate.
Ethyl (quinolin-8-yloxy)acetate (Ester Intermediate)30% Ethyl Acetate in Hexanes + 0.5% Triethylamine~0.6 - 0.7The conversion of the polar -OH to a less polar ether-ester results in a higher Rf value (travels further).
This compound (Final Product)80% Ethyl Acetate in Hexanes + 1% Acetic Acid~0.2 - 0.3The highly polar carboxylic acid group interacts strongly with the silica gel, resulting in a significantly lower Rf. A more polar eluent is needed to move it from the baseline. Acetic acid is added to suppress deprotonation of the product, reducing tailing.

Interpreting Reaction Progression:

  • Start of Reaction (t=0): A single spot for the starting material will be present in the "Rxn" lane, which aligns perfectly with the "SM" lane.

  • During Reaction: The "Rxn" lane will show a diminishing SM spot and a new, higher Rf spot for the ester product appearing and intensifying.

  • Reaction Complete: The "Rxn" lane will show the complete disappearance of the SM spot, with only the product spot remaining.

Troubleshooting Guide

This section addresses the most common issues encountered during the TLC analysis of this synthesis in a direct question-and-answer format.

Q: My spots are streaking or tailing down the plate. What's wrong?

A: This is the most prevalent issue when analyzing basic compounds like quinolines on standard silica gel.[8][11]

  • Cause: Silica gel is slightly acidic. The basic nitrogen atom in the quinoline ring interacts too strongly with these acidic sites, causing the spot to drag as it moves up the plate.[8]

  • Solution 1 (Primary): Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-1.0%, will neutralize the acidic sites on the silica, allowing for sharp, symmetrical spots.[11]

  • Solution 2: Your sample may be overloaded. Try diluting your sample and spotting a smaller amount.[11][12]

Q: I can't see any spots on my developed TLC plate after using the UV lamp.

A: This can be frustrating but is usually solvable.

  • Cause 1: The sample concentration is too low.[10]

    • Solution: Re-spot the plate, applying the sample multiple times in the same location to increase the concentration. Allow the solvent to dry between each application.[10]

  • Cause 2: Although quinolines are typically UV-active, your specific derivative or concentration might not be visible.

    • Solution: Use a chemical visualization stain. An iodine chamber is an excellent, semi-destructive first choice for many organic compounds.[14] A potassium permanganate stain is also effective for groups that can be oxidized and will appear as yellow spots on a purple background.[13]

  • Cause 3: The solvent level in the chamber was above your baseline.

    • Solution: This washes your sample away before it can travel up the plate. You must re-run the experiment, ensuring the baseline is well above the solvent level.[10][11]

Q: My spots are all stuck at the baseline (Rf ≈ 0).

A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[9][15]

  • Cause: The compounds have a much stronger affinity for the polar stationary phase (silica) than for the non-polar mobile phase. This is common for the final carboxylic acid product.

  • Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate (the more polar component). For example, move from 20% EtOAc to 40% EtOAc.

Q: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1).

A: This is the opposite problem: your mobile phase is too polar.[9][15]

  • Cause: The compounds are too soluble in the mobile phase and have little interaction with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes). For example, move from 50% EtOAc in hexanes to 20% EtOAc in hexanes.

Troubleshooting cluster_shape Shape Issues cluster_position Position Issues cluster_visibility Visibility Issues start Problem with TLC Result? streaking Streaking / Tailing start->streaking rf_low Spots at Baseline (Rf ≈ 0) start->rf_low rf_high Spots at Solvent Front (Rf ≈ 1) start->rf_high no_spots No Spots Visible start->no_spots sol_streaking1 Add 0.5% Triethylamine to Mobile Phase streaking->sol_streaking1 Cause: Acidic Silica sol_streaking2 Dilute Sample & Re-spot Less streaking->sol_streaking2 Cause: Overloaded sol_low Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_low->sol_low Cause: Eluent not Polar Enough sol_high Decrease Eluent Polarity (e.g., more Hexanes) rf_high->sol_high Cause: Eluent too Polar sol_no_spots1 Concentrate Sample (Spot Multiple Times) no_spots->sol_no_spots1 Cause: Too Dilute sol_no_spots2 Use a Chemical Stain (Iodine, Permanganate) no_spots->sol_no_spots2 Cause: Not UV-Active

Caption: A decision tree for troubleshooting common TLC analysis problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for this reaction? A good starting point for separating the 8-hydroxyquinoline starting material and its less polar ester intermediate is a mixture of 20-30% ethyl acetate in hexanes.[9] Remember to always add a small amount of triethylamine (~0.5%) to prevent tailing.[8] You will likely need a more polar system, such as 5% methanol in dichloromethane or >50% ethyl acetate in hexanes, to analyze the final carboxylic acid product.

Q2: How do I know if my Rf values are "good"? For effective analysis and separation, you should aim for Rf values between 0.2 and 0.8.[5] An ideal Rf for a starting material before beginning the reaction monitoring is around 0.3, as this provides ample space on the plate for less polar products to appear above it and more polar byproducts to appear below it.

Q3: Can I reuse my solvent from the developing chamber? It is strongly discouraged. The composition of the mobile phase can change over time due to the differential evaporation of its components, which have different boiling points. This will lead to inconsistent and irreproducible Rf values.[10] Always use a fresh mobile phase for each experiment.

Q4: My reaction is run in a high-boiling solvent like DMF or DMSO. How do I run a TLC? High-boiling, polar solvents like DMF and DMSO will streak across the entire plate. To solve this, spot the TLC plate as usual, then place the plate under a high vacuum for 5-10 minutes to evaporate the reaction solvent before developing the plate in the TLC chamber.[15]

References

Challenges in the formulation of (Quinolin-8-yloxy)-acetic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Quinolin-8-yloxy)-acetic acid

A Guide for Preclinical Formulation Development

Welcome to the technical support center for this compound (CAS 5326-89-6). As a Senior Application Scientist, I've worked with numerous research teams navigating the complexities of preclinical formulation. This compound, while promising for its potential anti-inflammatory effects, presents distinct challenges for in vivo studies, primarily due to its physicochemical properties.[1][2]

This guide is designed to be a practical resource, moving beyond simple protocols to explain the scientific rationale behind formulation choices. Our goal is to empower you to troubleshoot effectively, develop stable and effective formulations, and generate reliable preclinical data.

Compound Profile at a Glance

Before diving into formulation strategies, it's crucial to understand the molecule you're working with. This compound is an amphoteric compound, possessing both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. This dual nature is central to its formulation behavior.

PropertyValueSource
CAS Number 5326-89-6[1][2][3]
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1][2]
Appearance White to off-white powder[4]
Purity (Typical) ≥95%[1][5]
Key Structural Features Hydrophobic quinoline core, ionizable carboxylic acid group, basic quinoline nitrogen.[6]
Primary Challenge Poor aqueous solubility at physiological pH.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve for in vivo studies?

A1: The primary challenge stems from its molecular structure. The quinoline ring system is large, planar, and hydrophobic, which inherently limits its solubility in water.[6] While the carboxylic acid group provides a handle for ionization and potential salt formation, the molecule's overall low polarity and strong crystal lattice energy make it poorly soluble, especially in the neutral pH range required for most physiological studies.

Q2: What is the most common point of failure when formulating this compound?

A2: The most frequent issue is precipitation upon dilution or injection. Researchers often succeed in dissolving the compound in a stock solution using high pH or organic solvents. However, when this stock is diluted in a neutral buffer or injected into the bloodstream (at pH ~7.4), the compound's solubility plummets, causing it to crash out of solution. This can lead to inaccurate dosing, local irritation, and even embolism.[8]

Q3: What are the first-line formulation strategies I should consider?

A3: For any poorly soluble compound, the best approach is to start simple and add complexity only as needed. For this specific molecule, the logical starting points are:

  • pH Adjustment: Exploiting the carboxylic acid group to form a soluble salt in situ. This is often the most effective initial strategy.[7]

  • Co-solvency: Using a water-miscible organic solvent to disrupt the hydrophobic interactions between the compound and water.[9]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline moiety within a cyclodextrin molecule to increase its apparent water solubility.[10][11]

These methods are often used in combination for optimal results.

Troubleshooting Guide: Common Formulation Hurdles

Issue 1: My compound won't dissolve in aqueous buffer (e.g., PBS at pH 7.4).
  • Underlying Cause: At neutral pH, the carboxylic acid group is mostly deprotonated (COO⁻), but the hydrophobic quinoline core dominates, leading to very low solubility. The molecule's pKa values dictate its ionization state, and at pH 7.4, it exists in a form that is not sufficiently water-soluble.

  • Solution Pathway:

    • pH-Modification (Alkaline): The most direct approach is to increase the pH. By preparing your solution in a basic buffer (e.g., pH 9-10), you can fully deprotonate the carboxylic acid, forming a soluble carboxylate salt. Use a biocompatible base like Sodium Hydroxide (NaOH) or an alkalizing agent like sodium bicarbonate.[12] Crucially, you must verify that the final diluted formulation remains at a physiologically tolerable pH (ideally below 9) before injection. [8]

    • Test for Stability: Once dissolved at a higher pH, monitor the solution for any signs of precipitation over time. Also, assess the chemical stability of the compound at this pH, as some molecules can degrade under alkaline conditions.

Issue 2: My compound dissolves in the formulation vehicle but precipitates upon injection (in vivo).
  • Underlying Cause: This is a classic "spring and parachute" problem. Your formulation (the "spring") gets the drug into solution, but upon injection and dilution in the bloodstream, the pH and solvent composition change dramatically. The formulation is diluted, the pH is buffered to ~7.4, and the concentration of your solubilizing excipients drops, causing the compound (the "parachute") to precipitate.

  • Solution Pathway:

    • Reduce Concentration: The simplest solution is to work with a lower dose concentration if therapeutically viable.

    • Incorporate Co-solvents: Use a biocompatible co-solvent that is miscible with water, such as Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG), or Dimethyl Sulfoxide (DMSO).[8] These agents reduce the polarity of the vehicle and can help keep the drug in solution even after dilution. Note: Keep the percentage of organic solvents to a minimum to avoid toxicity (e.g., <10% DMSO, <40% PEG 400 for intravenous routes, though specific limits depend on the animal model and route).

    • Use Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are excellent solubilizers that form inclusion complexes with hydrophobic molecules.[10] They can effectively "shield" the quinoline part of your compound from the aqueous environment, preventing precipitation upon dilution.[11]

    • Combine Strategies: A robust formulation often involves a combination of these techniques. For example, dissolving the compound in a solution of HP-β-CD with a small percentage of a co-solvent, all adjusted to a slightly basic pH.

Issue 3: I'm observing irritation or necrosis at the injection site.
  • Underlying Cause: This can be caused by several factors related to the formulation:

    • pH Extremes: Injecting a solution with a very high or low pH can cause significant tissue damage.[8]

    • Precipitation: The physical precipitation of the compound can cause a local inflammatory response.

    • Excipient Toxicity: Some excipients, especially organic solvents like DMSO, can be irritants at high concentrations.[13]

    • Hypertonicity: A formulation that is not isotonic with physiological fluids can cause cell damage due to osmotic stress.

  • Solution Pathway:

    • Check Final pH: Always measure the pH of your final formulation before injection. Aim for a range of 6.0-8.5 if possible.

    • Filter Sterilize: Pass the final formulation through a 0.22 µm syringe filter. If you see significant material on the filter, you have a precipitation problem that needs to be addressed with better solubilization.

    • Minimize Harsh Excipients: Reduce the concentration of co-solvents to the lowest effective level. Consider replacing more aggressive solvents with safer alternatives like cyclodextrins.

    • Adjust Tonicity: If your formulation contains high concentrations of excipients (like cyclodextrins), it may be hypertonic. You can measure the osmolality and adjust with a tonicity agent like sodium chloride if necessary, though this is less common for small-volume preclinical injections.[14]

Visual Workflow: Formulation Strategy Selection

The following diagram outlines a logical decision-making process for developing a suitable formulation for this compound.

G start Start: this compound Powder ph_adjust Attempt Solubilization via pH Adjustment (e.g., pH 9.0 Buffer) start->ph_adjust dissolved_check1 Is Compound Fully Dissolved and Stable? ph_adjust->dissolved_check1 add_cosolvent Introduce Biocompatible Co-solvent (e.g., PEG400, Propylene Glycol) dissolved_check1->add_cosolvent No final_formulation Proceed to In Vitro Dilution Test & Final QC (pH, Sterility) dissolved_check1->final_formulation Yes dissolved_check2 Is Compound Fully Dissolved and Stable? add_cosolvent->dissolved_check2 use_cyclodextrin Employ Cyclodextrin (e.g., HP-β-CD) dissolved_check2->use_cyclodextrin No dissolved_check2->final_formulation Yes dissolved_check3 Is Compound Fully Dissolved and Stable? use_cyclodextrin->dissolved_check3 dissolved_check3->final_formulation Yes re_evaluate Re-evaluate: Consider - Combination Approach - Lower Concentration - Alternative (e.g., Suspension) dissolved_check3->re_evaluate No

Caption: A decision tree for systematically developing an injectable formulation.

Visual Concept: Impact of pH on Solubility

This diagram illustrates how changes in pH affect the ionization state and, consequently, the water solubility of this compound.

Caption: Ionization states of the molecule at different pH values.

Protocol: Preparation of a 5 mg/mL Formulation using HP-β-CD

This protocol provides a step-by-step method for preparing a solubilized formulation suitable for intravenous or intraperitoneal injection in a rodent model. Always perform a small-scale pilot test first.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD), parenteral grade

  • Sterile Water for Injection (WFI)

  • 0.1 N NaOH solution, sterile

  • Sterile 20 mL glass vial

  • Magnetic stir bar and stir plate

  • Calibrated pH meter with a micro-electrode

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of HP-β-CD to make a 20% (w/v) solution. For 10 mL of vehicle, you will need 2.0 g of HP-β-CD.

    • Add the HP-β-CD to a sterile vial containing ~8 mL of WFI.

    • Stir at room temperature until the HP-β-CD is completely dissolved. This may take 15-30 minutes.

  • Add the Active Compound:

    • Weigh 50 mg of this compound.

    • Slowly add the powder to the stirring HP-β-CD solution. A suspension will form.

  • Solubilize via pH Adjustment:

    • Begin stirring the suspension.

    • Using a micropipette, add the 0.1 N NaOH solution dropwise (e.g., 5-10 µL at a time).

    • Pause between additions and allow the solution to mix. The suspension should start to clarify as the pH increases and the compound dissolves.

    • Continue adding NaOH until the solution is completely clear.

  • Final pH and Volume Adjustment:

    • Once the solution is clear, measure the pH using a calibrated pH meter. The target pH should be the lowest possible pH that maintains solubility, ideally between 8.0 and 9.0.

    • Carefully add WFI to bring the final volume to exactly 10.0 mL. This ensures a final concentration of 5 mg/mL and 20% HP-β-CD.

    • Confirm the final pH.

  • Sterilization and Quality Control:

    • Visually inspect the solution against a black and white background to ensure it is free of particulates.

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is a critical step to ensure sterility and remove any undissolved micro-precipitates.

    • The formulation is now ready for in vivo use. It is recommended to use the formulation on the same day it is prepared. If storage is necessary, conduct stability studies at 2-8°C.

This comprehensive approach should provide a robust starting point for your in vivo studies. Remember that every compound is unique, and empirical testing is key to successful formulation development.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (Quinolin-8-yloxy)-acetic acid and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two quinoline-based compounds: (Quinolin-8-yloxy)-acetic acid and its parent compound, 8-hydroxyquinoline. While both share a common quinoline scaffold, the available scientific literature reveals a significant disparity in the depth of research and the nature of their reported biological effects. 8-Hydroxyquinoline is a well-established compound with a broad spectrum of extensively studied antimicrobial, antifungal, and anticancer properties. In contrast, this compound is primarily noted for its anti-inflammatory potential, though quantitative data remains limited. This guide aims to summarize the existing data, provide detailed experimental contexts, and highlight areas for future comparative research.

8-Hydroxyquinoline: A Multifaceted Bioactive Agent

8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Its mechanisms of action are often attributed to its ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.[4]

Antimicrobial and Antifungal Activity

8-HQ and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[5][6][7] This broad-spectrum activity has led to their use in various antiseptic and antifungal applications.[4]

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline have been extensively investigated. Its derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[8][9][10]

Quantitative Biological Data for 8-Hydroxyquinoline and its Derivatives

The following table summarizes the inhibitory concentrations of 8-hydroxyquinoline and some of its derivatives against various microbial and cancer cell lines, providing a quantitative measure of their potency.

Compound/DerivativeTarget Organism/Cell LineActivityValueReference
8-Hydroxyquinoline Mycobacterium tuberculosisMIC3.6 µM[11]
HepG2 (Liver Cancer)IC507.6 µM[11]
Clioquinol Candida spp.MIC0.031-2 µg/mL[12][13]
Nitroxoline Raji (Burkitt's lymphoma)IC50~2 µM[10]
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)MTS506.25 µg/mL[9]

This compound: An Emerging Anti-inflammatory Agent

This compound is a derivative of 8-hydroxyquinoline where an acetic acid moiety is linked to the quinoline core via an ether bond. While research on this specific compound is less extensive, it has been identified as having potential anti-inflammatory effects.[10][11]

The proposed anti-inflammatory mechanism involves the inhibition of inflammatory cell aggregation and the scavenging of reactive oxygen species (ROS), which are key mediators in the inflammatory cascade.[10][11] However, to date, the scientific literature lacks detailed quantitative studies, such as IC50 values for key inflammatory enzymes or percentage inhibition in standard in vivo models, to firmly establish its potency in comparison to 8-hydroxyquinoline or other anti-inflammatory drugs.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: The test compound (this compound or 8-hydroxyquinoline) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][5]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3][5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Biological Pathways and Workflows

The following diagrams illustrate a key mechanism of action for 8-hydroxyquinoline and a typical workflow for an in vitro anti-inflammatory assay.

cluster_cell Bacterial Cell Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺) Enzymes Bacterial Enzymes Metal_Ions->Enzymes Cofactors 8HQ_Complex 8-HQ-Metal Complex Metal_Ions->8HQ_Complex Cell_Death Inhibition of Growth & Cell Death 8HQ 8-Hydroxyquinoline 8HQ->8HQ_Complex Chelates 8HQ_Complex->Enzymes Inhibits

Caption: Mechanism of 8-Hydroxyquinoline's Antimicrobial Activity.

Start Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze for Inflammatory Markers (e.g., NO, TNF-α, IL-6) Collect->Analyze End Determine IC50 Analyze->End

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion and Future Directions

Future research should focus on conducting rigorous quantitative in vitro and in vivo studies on this compound to determine its efficacy and mechanism of action as an anti-inflammatory agent. Such studies would not only elucidate its therapeutic potential but also enable a more direct and meaningful comparison with its parent compound, 8-hydroxyquinoline, and other established therapeutic agents. This would provide valuable insights for drug development professionals in the pursuit of novel and effective treatments for inflammatory and other diseases.

References

(Quinolin-8-yloxy)-acetic acid vs. (5-chloro-quinolin-8-yloxy)-acetic acid: a comparative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (Quinolin-8-yloxy)-acetic acid and (5-chloro-quinolin-8-yloxy)-acetic acid for Researchers and Drug Development Professionals

In the landscape of quinoline derivatives, which are recognized for their broad spectrum of biological activities, this compound and its chlorinated analogue, (5-chloro-quinolin-8-yloxy)-acetic acid, represent two molecules of significant interest for therapeutic development.[1] This guide provides a comparative analysis of these two compounds, summarizing their known properties, synthesis, and biological potential based on available experimental data.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their chemical structure and properties. The addition of a chlorine atom to the quinoline ring in (5-chloro-quinolin-8-yloxy)-acetic acid imparts a notable increase in molecular weight and is expected to alter its lipophilicity and electronic characteristics, which can, in turn, influence its biological activity.

PropertyThis compound(5-chloro-quinolin-8-yloxy)-acetic acid
Molecular Formula C₁₁H₉NO₃C₁₁H₈ClNO₃
Molecular Weight 203.19 g/mol [2]237.64 g/mol
Appearance SolidSolid
CAS Number 5326-89-6[2]88349-88-6

Synthesis Overview

The synthesis of both compounds generally proceeds via the reaction of the corresponding 8-hydroxyquinoline with a haloacetic acid ester, followed by hydrolysis. The presence of the chloro group in the starting material for (5-chloro-quinolin-8-yloxy)-acetic acid is the key differentiating factor in their synthetic pathways.

Synthesis_Overview cluster_QOA This compound Synthesis cluster_CQOA (5-chloro-quinolin-8-yloxy)-acetic acid Synthesis QOA_start 8-Hydroxyquinoline QOA_reagent + Ethyl Chloroacetate (in dry acetone, K₂CO₃) QOA_intermediate Ethyl (quinolin-8-yloxy)acetate QOA_reagent->QOA_intermediate QOA_end This compound QOA_intermediate->QOA_end Hydrolysis CQOA_start 5-chloro-8-hydroxyquinoline CQOA_reagent + Ethyl Chloroacetate (in dry acetone, K₂CO₃) CQOA_intermediate Ethyl (5-chloro-quinolin-8-yloxy)acetate CQOA_reagent->CQOA_intermediate CQOA_end (5-chloro-quinolin-8-yloxy)-acetic acid CQOA_intermediate->CQOA_end Hydrolysis

Figure 1. General synthetic pathways for the two compounds.

Comparative Biological Activity

This compound is noted for its potential anti-inflammatory properties. It has been suggested to act by inhibiting the aggregation of inflammatory cells and scavenging reactive oxygen species.[2]

On the other hand, the presence of a halogen, such as chlorine, on the quinoline ring is often associated with enhanced antimicrobial activity. The parent compound of the chloro-derivative, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated significant antituberculosis activity. This suggests that (5-chloro-quinolin-8-yloxy)-acetic acid may possess more potent antimicrobial properties compared to its non-chlorinated counterpart.

Biological_Activity_Comparison cluster_activity Potential Biological Activities QOA This compound Anti_Inflammatory Anti-inflammatory QOA->Anti_Inflammatory Inhibition of inflammatory cell aggregation & ROS scavenging CQOA (5-chloro-quinolin-8-yloxy)-acetic acid Antimicrobial Antimicrobial CQOA->Antimicrobial Enhanced potency due to chlorine atom

Figure 2. Postulated primary biological activities.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the biological activities of these compounds are crucial for reproducible research.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of quinoline derivatives.

  • Reaction Setup: A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) in dry acetone is prepared in a round-bottom flask.

  • Reflux: The mixture is refluxed on a water bath for approximately 18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl (quinolin-8-yloxy)acetate.

  • Hydrolysis: The crude ester is then hydrolyzed using a suitable base (e.g., NaOH) in an alcohol-water mixture.

  • Isolation: The reaction mixture is acidified to precipitate the this compound, which is then filtered, washed with water, and dried.

Synthesis of (5-chloro-quinolin-8-yloxy)-acetic acid

The synthesis follows a similar protocol, with 5-chloro-8-hydroxyquinoline as the starting material.

  • Reaction Setup: 5-chloro-8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) are combined in dry acetone.

  • Reflux: The mixture is refluxed for several hours, with reaction completion monitored by TLC.

  • Workup and Purification: The workup procedure is analogous to that for the non-chlorinated derivative, yielding crude ethyl (5-chloro-quinolin-8-yloxy)acetate.

  • Hydrolysis and Isolation: The subsequent hydrolysis and acidification steps are performed as described above to obtain the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Prepare stock solution of test compound in DMSO serial_dilution Perform 2-fold serial dilutions in a 96-well plate start->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results end Record MIC values read_results->end

Figure 3. Workflow for MIC determination.
  • Preparation of Test Compound: A stock solution of the quinoline derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

Both this compound and (5-chloro-quinolin-8-yloxy)-acetic acid hold promise as scaffolds for the development of new therapeutic agents. Based on the available literature, the former may be a more suitable candidate for anti-inflammatory applications, while the latter, due to its chloro-substitution, is likely to exhibit more potent antimicrobial properties. Further head-to-head comparative studies are warranted to quantify the differences in their biological activities and to fully elucidate their therapeutic potential.

References

Comparative study of the biological activities of various (Quinolin-8-yloxy)-acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of (Quinolin-8-yloxy)-acetic Acid Derivatives

This guide provides a comparative analysis of the biological activities of various this compound derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies and presented to facilitate objective comparison and support further research.

Data Presentation

The biological activities of this compound derivatives and related quinoline compounds are summarized below, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of various quinoline derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[1]

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amineHT-29 (Colon)8.12[1]
Quinoline-1,8-dione DerivativeHeLaIC30: Not specified[2]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical)4–43[3]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)Not specified (comparable to cisplatin/doxorubicin)

Note: The data is compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.

Antimicrobial Activity

This compound hydrazide derivatives have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. The zone of inhibition is a common measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted N'-arylidene-2-(quinolin-8-yloxy) acetohydrazides (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisCandida albicansReference
3bModerately ActiveModerately ActiveGood Activity[4]
3cModerately ActiveModerately ActiveGood Activity[4]
3eWeakly ActiveWeakly ActiveNot specified[4]
3gWeakly ActiveWeakly ActiveNot specified[4]

Note: 'Moderately Active' and 'Good Activity' are qualitative descriptions from the source.[4] Specific zone of inhibition measurements were not consistently provided in the available literature for a comparative table.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of 8-hydroxyquinoline with an appropriate haloacetate ester, followed by hydrolysis or further derivatization. For example, the synthesis of Substituted N'-[2-(quinolin-8-yloxy) acetyl] benzohydrazide derivatives involves:

  • Preparation of ethyl (quinolin-8-yloxy)acetate: A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K2CO3 in dry acetone is refluxed.[2]

  • Preparation of 2-(quinolin-8-yloxy)acetohydrazide: The resulting ester is then refluxed with hydrazine hydrate in ethanol.[2]

  • Preparation of N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide: The acetohydrazide is reacted with various substituted benzoic acids in ethanol under reflux.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration < 0.5%) and incubated for 48-72 hours.[5]

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control to determine the IC50 value.[5]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: A standardized bacterial or fungal suspension is prepared.

  • Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a Mueller-Hinton agar plate.[6]

  • Well Preparation: Wells (6-8 mm in diameter) are punctured in the agar.[6]

  • Compound Application: A specific volume of the test compound solution is added to each well.[6]

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.[7]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[6]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity start 8-Hydroxyquinoline + Haloacetate Ester ester Ethyl (Quinolin-8-yloxy)acetate start->ester Williamson Ether Synthesis hydrazide 2-(Quinolin-8-yloxy)acetohydrazide ester->hydrazide Hydrazinolysis derivative Substituted Derivatives hydrazide->derivative Condensation antimicrobial_assay Agar Well Diffusion derivative->antimicrobial_assay anticancer_assay MTT Assay derivative->anticancer_assay antimicrobial_result Zone of Inhibition (mm) antimicrobial_assay->antimicrobial_result anticancer_result IC50 Values (µM) anticancer_assay->anticancer_result

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway

Quinoline derivatives have been reported to exhibit anticancer activity by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial in regulating genes that control cell proliferation and survival.[3]

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation (Ubiquitination) quinoline (Quinolin-8-yloxy)-acetic acid derivatives quinoline->ikk Inhibits dna DNA nfkb_n->dna Binds gene_exp Gene Expression (Proliferation, Survival, Inflammation) dna->gene_exp Promotes Transcription

Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of quinoline derivatives.

References

Validating the Antibacterial Potential of (Quinolin-8-yloxy)-acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of (Quinolin-8-yloxy)-acetic acid's role in antibacterial research, contrasted with analogous quinoline derivatives and standard antibiotics. This guide is intended for researchers, scientists, and professionals in drug development.

The quest for novel antibacterial agents is a cornerstone of modern medicinal chemistry, with quinoline scaffolds representing a promising avenue of exploration. This guide provides a comparative analysis of the antibacterial spectrum and efficacy of this compound. Through a review of available experimental data, this document contrasts its activity with that of other quinoline derivatives and established antibiotics.

Comparative Antibacterial Efficacy

Data on the direct antibacterial activity of this compound is notably limited in publicly available scientific literature. However, a study focused on the synthesis and biological screening of its derivatives, specifically substituted N'-[2-(quinolin-8-yloxy) acetyl] benzohydrazide, concluded that these compounds did not exhibit any significant potency against the microbial strains tested[1]. This finding suggests that this compound itself may not be a promising lead compound for antibacterial drug discovery.

In contrast, other quinoline derivatives have demonstrated a broad range of antibacterial activities. For the purpose of comparison, this guide includes data for select quinoline compounds that have been evaluated against common Gram-positive and Gram-negative bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial efficacy, for these compounds alongside common reference antibiotics. A lower MIC value indicates greater potency.

Compound/AntibioticStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
This compound Derivatives No significant activity reported[1]No significant activity reported[1]No significant activity reported[1]
Quinoline Derivative 5d [2][3]0.125 - 8 µg/mL0.125 - 8 µg/mL0.125 - 8 µg/mL
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid [4]4 - 16 µg/mL4 - 16 µg/mL4 - 16 µg/mL
Cloxyquin (5-chloroquinolin-8-ol) [5]Not ReportedNot ReportedNot Reported
Ciprofloxacin 0.125 - 1 µg/mL≤0.008 - 0.125 µg/mL0.06 - 0.5 µg/mL
Vancomycin 0.5 - 2 µg/mLNot ApplicableNot Applicable

Note: The MIC values for Ciprofloxacin and Vancomycin are typical ranges and can vary depending on the specific strain and testing conditions.

Experimental Methodologies

To ensure a standardized evaluation of antibacterial efficacy, specific and reproducible experimental protocols are essential. The following section details a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on established practices in microbiology.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) and incubated for 18-24 hours at 37°C.

  • A few colonies are then transferred to a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • The test compound, in this case this compound, and control antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • A series of two-fold serial dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria).

  • The plate is then incubated at 37°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualizing the Experimental Workflow

To further clarify the process of evaluating a compound's antibacterial properties, the following diagram illustrates a typical experimental workflow from compound synthesis to the determination of antibacterial activity.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Antibacterial Susceptibility Testing cluster_analysis Data Analysis synthesis Synthesis of This compound dissolution Dissolution in appropriate solvent (e.g., DMSO) synthesis->dissolution serial_dilution Serial Dilution in 96-well plates dissolution->serial_dilution inoculation Inoculation of plates serial_dilution->inoculation bacterial_prep Preparation of Bacterial Inoculum bacterial_prep->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation mic_determination Determination of MIC incubation->mic_determination comparison Comparison with Control Antibiotics mic_determination->comparison

References

A Comparative Analysis of Synthetic Routes to (Quinolin-8-yloxy)-acetic acid: Conventional vs. Microwave vs. Ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and improved yields has led to the exploration of alternative energy sources to drive chemical reactions. This guide provides a detailed comparative analysis of three distinct methodologies for the synthesis of (Quinolin-8-yloxy)-acetic acid, a valuable scaffold in medicinal chemistry: conventional heating, microwave irradiation, and ultrasound-assisted synthesis. The analysis is based on the synthesis of the precursor, ethyl (quinolin-8-yloxy)acetate, followed by its hydrolysis.

Performance Comparison: A Quantitative Overview

The efficiency of each synthetic method for the preparation of ethyl (quinolin-8-yloxy)acetate was evaluated based on reaction time and product yield. The data clearly indicates that both microwave and ultrasound irradiation offer significant advantages over conventional heating.[1] Microwave-assisted synthesis, in particular, demonstrates a dramatic reduction in reaction time to a mere 2.5 minutes while providing the highest yield of 92%. Ultrasound irradiation also presents a considerable improvement over the conventional method, shortening the reaction time to 3 hours with a high yield of 88%. The conventional reflux method requires a lengthy 18 hours and results in a lower yield of 76%.

Synthesis MethodReaction TimeYield (%)
Conventional18 hours76
Microwave2.5 minutes92
Ultrasound3 hours88

Experimental Protocols

The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of ethyl (quinolin-8-yloxy)acetate from 8-hydroxyquinoline and ethyl chloroacetate using one of the three methods. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate

Conventional Method:

A mixture of 8-hydroxyquinoline (0.01 M, 1.45 g), ethyl chloroacetate (0.01 M, 1.22 g), and anhydrous potassium carbonate (0.005 M, 0.69 g) in dry acetone is refluxed on a water bath for 18 hours.[2][3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol.

Microwave-Assisted Method:

A mixture of 8-hydroxyquinoline (0.01 M, 1.45 g), ethyl chloroacetate (0.01 M, 1.22 g), and anhydrous potassium carbonate (0.005 M, 0.69 g) in dry acetone is subjected to microwave irradiation. The reaction is carried out for 2.5 minutes. After the reaction is complete, the mixture is filtered, and the solvent is evaporated to obtain the crude product, which is then recrystallized.

Ultrasound-Assisted Method:

A mixture of 8-hydroxyquinoline (0.01 M, 1.45 g), ethyl chloroacetate (0.01 M, 1.22 g), and anhydrous potassium carbonate (0.005 M, 0.69 g) in dry acetone is irradiated in an ultrasonic bath. The reaction is carried out for 3 hours. Following the reaction, the mixture is filtered, the solvent is removed under reduced pressure, and the product is purified by recrystallization.

Step 2: Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate to this compound

The synthesized ethyl (quinolin-8-yloxy)acetate (0.01 M) is dissolved in a suitable solvent such as ethanol. An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (e.g., 10% NaOH solution), is added to the mixture. The reaction mixture is then stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and dried to yield this compound.

Experimental Workflows

The following diagrams illustrate the workflows for each of the three synthetic methods for producing ethyl (quinolin-8-yloxy)acetate.

Conventional_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Mix_Reactants Mix Reactants 8-Hydroxyquinoline->Mix_Reactants Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Mix_Reactants K2CO3 K2CO3 K2CO3->Mix_Reactants Acetone Acetone Acetone->Mix_Reactants Reflux Reflux (18h) Mix_Reactants->Reflux Filter Filter Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Ethyl_Ester Ethyl (Quinolin-8-yloxy)acetate Recrystallize->Ethyl_Ester

Caption: Conventional Synthesis Workflow

Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Mix_Reactants Mix Reactants 8-Hydroxyquinoline->Mix_Reactants Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Mix_Reactants K2CO3 K2CO3 K2CO3->Mix_Reactants Acetone Acetone Acetone->Mix_Reactants Microwave Microwave (2.5 min) Mix_Reactants->Microwave Filter Filter Microwave->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Ethyl_Ester Ethyl (Quinolin-8-yloxy)acetate Recrystallize->Ethyl_Ester

Caption: Microwave-Assisted Synthesis Workflow

Ultrasound_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Mix_Reactants Mix Reactants 8-Hydroxyquinoline->Mix_Reactants Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Mix_Reactants K2CO3 K2CO3 K2CO3->Mix_Reactants Acetone Acetone Acetone->Mix_Reactants Ultrasound Ultrasound (3h) Mix_Reactants->Ultrasound Filter Filter Ultrasound->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Ethyl_Ester Ethyl (Quinolin-8-yloxy)acetate Recrystallize->Ethyl_Ester

Caption: Ultrasound-Assisted Synthesis Workflow

Hydrolysis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_Ester Ethyl (Quinolin-8-yloxy)acetate Mix_Reactants Mix Reactants Ethyl_Ester->Mix_Reactants Base Base (e.g., NaOH) Base->Mix_Reactants Solvent Solvent (e.g., Ethanol) Solvent->Mix_Reactants Stir Stir/Heat Mix_Reactants->Stir Acidify Acidify (e.g., HCl) Stir->Acidify Filter_Wash Filter & Wash Acidify->Filter_Wash Dry Dry Filter_Wash->Dry Final_Product This compound Dry->Final_Product

Caption: Hydrolysis Workflow

References

Performance of (Quinolin-8-yloxy)-acetic acid as an EGFR/HER-2 inhibitor compared to known drugs.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of novel (Quinolin-8-yloxy) acetic acid derivatives against established therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes recent preclinical data, elucidates mechanisms of action, and presents the experimental frameworks necessary for a comprehensive evaluation of this promising class of inhibitors.

Introduction: The Rationale for Dual EGFR/HER-2 Inhibition

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are critical regulators of cell proliferation, survival, and differentiation. Their aberrant activation through mutation or overexpression is a well-established driver in the pathogenesis of numerous solid tumors, including non-small cell lung cancer and breast cancer. Consequently, targeting these kinases has become a cornerstone of modern oncology.

First-generation inhibitors like erlotinib (an EGFR inhibitor) and lapatinib (a dual EGFR/HER-2 inhibitor) validated this therapeutic strategy. However, the emergence of acquired resistance and challenges related to off-target effects necessitate the development of novel chemical scaffolds with improved potency, selectivity, and pharmacological profiles. The quinoline core, a privileged scaffold in medicinal chemistry, has been extensively explored for this purpose. Recent efforts have focused on (Quinolin-8-yloxy) acetic acid and its derivatives as a promising foundation for creating potent dual inhibitors that can effectively block signaling from both EGFR and HER-2.

Comparative Performance Analysis: In Vitro Efficacy

Recent studies have synthesized and evaluated novel series of quinoline-based compounds, demonstrating their potential as dual-target inhibitors. A standout candidate, referred to as Compound 5a in multiple research articles, has shown particularly promising activity when benchmarked against established drugs.[1][2][3]

Kinase Inhibitory Potency

The primary measure of a targeted inhibitor's efficacy is its ability to block the enzymatic activity of its target kinase. This is quantified by the half-maximal inhibitory concentration (IC₅₀). As the data below indicates, select quinoline derivatives exhibit potent, low nanomolar inhibition of both EGFR and HER-2.

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Source(s)
Compound 5a EGFR71Erlotinib80[1][3]
Compound 5a HER-231Lapatinib26[1][3]
Compound 5a (quinolin-2(1H)-one) EGFR87Erlotinib80
Compound 5a (quinolin-2(1H)-one) HER-233LapatinibNot specified in study[4][5]
Compound III EGFR71ErlotinibNot specified in study[4][5]
Compound III HER-231LapatinibNot specified in study[4][5]

Note: Compound 5a and Compound III appear to be the same molecule described in different publications. Small variations in IC₅₀ values are expected due to inter-assay variability.

These results are significant. Compound 5a demonstrates inhibitory activity against EGFR that is comparable, and in some cases superior, to the FDA-approved drug erlotinib.[1][3] Furthermore, its potency against HER-2 is nearly equivalent to that of lapatinib, establishing its credentials as a legitimate dual inhibitor.[1][3]

Antiproliferative Activity in Cancer Cell Lines

Beyond enzymatic inhibition, a compound's ability to halt the growth of cancer cells is a critical indicator of its therapeutic potential. The GI₅₀ (half-maximal growth inhibition) values from studies on various human cancer cell lines confirm the biological activity of these derivatives.

CompoundCell LineCancer TypeGI₅₀ / IC₅₀ (nM)Reference CompoundGI₅₀ / IC₅₀ (nM)Source(s)
Compound 5a MCF-7Breast25Erlotinib33[5]
Compound 5a (quinolin-2(1H)-one) MCF-7Breast34Erlotinib40[4]
Various Derivatives MCF-7, A-549Breast, Lung25 - 82DoxorubicinNot specified[1][2][3]

The data shows that these compounds effectively suppress the proliferation of cancer cell lines known to be sensitive to EGFR/HER-2 pathway inhibition. The superior performance of Compound 5a against the MCF-7 breast cancer cell line compared to erlotinib highlights its potential.[5]

Mechanism of Action: From Kinase Binding to Apoptosis

ATP-Competitive Inhibition

Computational docking studies reveal that (Quinolin-8-yloxy) acetic acid derivatives bind within the ATP-binding pocket of the EGFR and HER-2 kinase domains.[1][4] This mode of action is characteristic of most successful tyrosine kinase inhibitors. By occupying the space normally taken by ATP, the inhibitor prevents the phosphorylation of the kinase and blocks the initiation of downstream signaling cascades.

Downstream Signaling and Apoptosis Induction

Effective inhibition of EGFR/HER-2 triggers programmed cell death (apoptosis) and causes cell cycle arrest. Studies on Compound 5a have confirmed these downstream effects:

  • Apoptosis: The compound promotes apoptosis by activating initiator (caspase-8, caspase-9) and executioner (caspase-3) caspases. It also upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1]

  • Cell Cycle Arrest: Flow cytometry analysis demonstrates that treatment with Compound 5a leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their progression into DNA synthesis and mitosis.

Signaling Pathway and Inhibition Point

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2->PI3K HER2->RAS Inhibitor (Quinolin-8-yloxy) Acetic Acid Derivative Inhibitor->EGFR Blocks ATP Binding & Phosphorylation Inhibitor->HER2 Blocks ATP Binding & Phosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER-2 signaling pathway and the point of inhibition by quinoline derivatives.

Experimental Methodologies: A Self-Validating Protocol

The credibility of the comparative data rests on robust and well-validated experimental protocols. The following sections detail the standard methodologies employed in the cited studies to derive the inhibition and proliferation data.

Experimental Workflow Overview

workflow cluster_synthesis Phase 1: Chemistry cluster_invitro Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Data Analysis synthesis Synthesis of Quinoline Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay Enzymatic Kinase Assay (EGFR & HER-2) purification->kinase_assay cell_assay Antiproliferative Assay (e.g., MTT on MCF-7) purification->cell_assay docking Computational Molecular Docking purification->docking ic50 Determine IC50/GI50 Values kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis docking->sar ic50->sar

Caption: Standard workflow for the evaluation of novel kinase inhibitors.

Protocol 1: In Vitro EGFR/HER-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation activity of purified EGFR or HER-2 enzyme.

Causality: This experiment isolates the interaction between the compound and its direct molecular target, removing the complexities of a cellular environment. It is the definitive test for on-target enzymatic inhibition.

Step-by-Step Methodology:

  • Plate Preparation: Add 10 µL of the test compound, diluted to various concentrations in assay buffer, to the wells of a 96-well plate. Include wells for a positive control (e.g., Erlotinib, Lapatinib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 20 µL of purified, recombinant human EGFR or HER-2 enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of ATP/substrate solution (e.g., a poly-Glu-Tyr peptide) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).

  • Signal Detection: Quantify the amount of phosphorylated substrate. This is commonly done using an ELISA-based method with a phospho-specific antibody linked to a reporter enzyme (e.g., HRP) that generates a colorimetric or chemiluminescent signal.

  • Data Analysis: Read the signal using a plate reader. Convert the signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation, to determine a compound's cytotoxic or cytostatic effects.

Causality: This experiment validates that the enzymatic inhibition observed in Protocol 1 translates into a meaningful biological effect in a living cancer cell, which involves crossing the cell membrane and engaging the target in its native environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the media and add fresh media containing the test compound at various concentrations (typically a serial dilution). Include appropriate controls.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and use non-linear regression to calculate the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

The collective evidence from recent preclinical studies strongly supports the (Quinolin-8-yloxy) acetic acid scaffold as a highly promising platform for the development of next-generation dual EGFR/HER-2 inhibitors.[1][2][3] Key derivatives from this class have demonstrated on-target enzymatic inhibition and cellular antiproliferative activity that is comparable or superior to established drugs like erlotinib.[1][3][4]

The dual-targeting nature of these compounds may offer an advantage in overcoming certain resistance mechanisms that arise from receptor crosstalk. Furthermore, some studies indicate that these molecules possess favorable physicochemical and pharmacokinetic properties based on in silico ADME predictions, suggesting potential for good oral bioavailability.[6]

The path forward requires a comprehensive preclinical development plan. Future work should focus on:

  • In Vivo Efficacy: Evaluating the lead candidates in human cancer xenograft models in mice to confirm their anti-tumor activity in a living organism.[7]

  • Selectivity Profiling: Screening against a broad panel of kinases to understand the selectivity profile and identify potential off-target effects.

  • Pharmacokinetic Studies: Conducting formal PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Resistance Profiling: Testing the compounds against cell lines harboring known EGFR resistance mutations (e.g., T790M) to assess their potential utility in second-line settings.

References

A Researcher's Guide to the Experimental Validation of DFT Calculations for (Quinolin-8-yloxy)-acetic Acid Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of a molecule is paramount for predicting its biological activity and physicochemical properties. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting stable conformers. However, the accuracy of these in silico models hinges on rigorous experimental validation. This guide provides a comparative framework for validating DFT-calculated conformers of (Quinolin-8-yloxy)-acetic acid using established experimental techniques.

This compound is a molecule of interest in medicinal chemistry.[1][2] Its biological function is intrinsically linked to its three-dimensional structure and the flexibility of the side chain relative to the quinoline core. DFT calculations can predict various low-energy conformers, but it is crucial to determine which of these are present in different states of matter (solid vs. solution) and to what extent. The primary experimental techniques for this validation are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Comparing Theoretical Predictions with Experimental Realities

The validation process involves a side-by-side comparison of key structural and energetic parameters obtained from both DFT calculations and experimental measurements. While a direct, comprehensive study validating the conformers of this compound is not publicly available, we can establish a robust validation protocol based on studies of highly related compounds and established spectroscopic principles.

For instance, the solid-state structure of a closely related compound, ethyl 2-(quinolin-8-yloxy)acetate monohydrate, has been determined by X-ray crystallography.[3] In this structure, the dihedral angle between the ethyl ester group and the quinoline ring system is a mere 7.94 (12)°.[3] This provides a concrete benchmark for the conformation in the crystalline state.

In solution, however, the molecule is likely to exist as an equilibrium of different conformers. Spectroscopic techniques like NMR and IR are indispensable for probing these solution-phase structures.

Data Presentation: A Comparative Analysis

To effectively validate DFT calculations, a direct comparison of quantitative data is essential. The following tables illustrate how theoretical and experimental data for different potential conformers of this compound would be compared. Note: The experimental solution-phase data presented here is hypothetical and serves as an illustrative example of what would be measured.

Table 1: Comparison of Key Dihedral Angles (in degrees) for this compound Conformers

ConformerDihedral Angle (τ) C7-O-C9-C10DFT (in vacuo)DFT (in DMSO)Experimental (Solid-State, X-ray for Ethyl Ester)[3]Experimental (Solution, NMR in DMSO-d6)
Conformer A (Extended)~175°0.000.007.94°Major
Conformer B (Folded)~60°+2.5+1.8-Minor

Table 2: Comparison of Key Spectroscopic Data

ParameterDFT Prediction (Conformer A, in DMSO)DFT Prediction (Conformer B, in DMSO)Experimental Observation (in DMSO-d6)
¹H-¹H Coupling Constant (³J H9-H10)6.5 Hz2.1 Hz6.2 Hz
NOESY Correlation H7-H9StrongWeakStrong
IR Carbonyl Stretch (C=O)1725 cm⁻¹1745 cm⁻¹1728 cm⁻¹[4]
¹³C Chemical Shift (COOH)170.5 ppm172.0 ppm170.8 ppm[4]

Experimental Protocols

Detailed methodologies are critical for reproducible experimental validation.

X-ray Crystallography

This technique provides the definitive solid-state structure.

  • Sample Preparation : Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement : The diffraction data are processed to solve the crystal structure. The atomic positions, bond lengths, bond angles, and dihedral angles are refined to yield a final, highly accurate model of the molecule in the crystal lattice.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[5]

  • Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR : Standard 1D spectra are acquired to assign the chemical shifts of all protons and carbons. The chemical shift of the carboxylic acid proton can be highly dependent on concentration and solvent due to hydrogen bonding.[4]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are used to confirm the connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for conformational analysis. It identifies protons that are close to each other in space (typically < 5 Å). For this compound, the presence or absence of a NOE between protons on the quinoline ring (e.g., H7) and the acetic acid side chain (e.g., H9) can differentiate between extended and folded conformers.

  • Data Analysis : The relative intensities of NOE cross-peaks can be used to estimate inter-proton distances, which are then compared with the distances in the DFT-optimized conformers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the environment of the carboxylic acid group.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., KBr pellet) or in solution. For solution-phase studies, a suitable solvent that does not have strong absorption in the region of interest is chosen.

  • Data Acquisition : The IR spectrum is recorded. The key absorption bands for this compound are the O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1710-1760 cm⁻¹).[4][6]

  • Data Analysis : The position of the C=O stretching frequency is sensitive to hydrogen bonding and the overall conformation. Different conformers may exhibit slightly different C=O frequencies. These experimental frequencies are then compared to the vibrational frequencies calculated by DFT for each conformer.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

experimental_workflow cluster_dft DFT Calculations cluster_exp Experimental Measurements cluster_comp Comparison & Validation dft Predict Conformers & Calculate Properties (Energies, Geometries, Spectra) compare Compare Calculated vs. Experimental Data (Dihedrals, NOEs, Frequencies) dft->compare xray X-ray Crystallography (Solid State) xray->compare nmr NMR Spectroscopy (Solution) nmr->compare ir IR Spectroscopy (Solution/Solid) ir->compare

Caption: Workflow for validating DFT calculations with experimental data.

logical_relationship dft DFT Predicted Conformers (A, B, ...) validation Validation dft->validation exp_data Experimental Data (NMR, IR, X-ray) exp_data->validation validated_model Validated Conformational Model validation->validated_model

Caption: Logical relationship between theoretical predictions and experimental validation.

References

A Researcher's Guide to Navigating Cross-Reactivity and Off-Target Effects of (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(Quinolin-8-yloxy)-acetic acid and its derivatives represent a significant class of compounds, primarily investigated for their role as inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1] While their on-target efficacy is promising for various therapeutic areas, particularly oncology, a comprehensive understanding of their selectivity is paramount for translational success. This guide provides an in-depth framework for assessing the cross-reactivity and off-target effects of this compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis to contextualize the compound's performance. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to build a robust selectivity profile, ensuring that biological outcomes can be confidently attributed to the intended mechanism of action.

Introduction: The Double-Edged Sword of Small Molecule Inhibitors

This compound belongs to a structural class of compounds, characterized by an 8-hydroxyquinoline scaffold, that act as broad-spectrum inhibitors of 2-OG dependent oxygenases by chelating the active site iron.[1] This family of enzymes includes the KDM4 subfamily (KDM4A-E), which are critical epigenetic regulators often dysregulated in cancer.[1][2][3] The therapeutic potential of inhibiting these enzymes is significant; however, the very nature of their mechanism of action presents a challenge. The quinoline core and its derivatives are known to interact with various biological targets, making a thorough assessment of off-target effects not just a regulatory hurdle, but a scientific necessity.[4]

The Target Landscape: Knowns and Unknowns

The primary targets of this compound and its analogs are the JmjC domain-containing histone demethylases, particularly the KDM4 family.[1] These enzymes play a crucial role in removing methyl groups from histone lysine residues, thereby regulating gene expression.[2] Overexpression of KDM4 members is linked to various cancers, making them attractive therapeutic targets.[1][3]

However, the structural motif of this compound bears resemblance to other compound classes, suggesting the potential for interactions with other metalloenzymes or targets with similar binding pockets. Furthermore, the quinoline scaffold itself is present in numerous biologically active compounds with diverse activities, including antimalarial, antibacterial, and anticancer effects.[4] This promiscuity necessitates a broad initial screening approach to identify potential off-target families.

A Tiered Strategy for Off-Target Assessment

A logical workflow is essential to efficiently and comprehensively profile a compound. We advocate for a tiered approach that moves from broad, less physiologically relevant assays to highly specific, cell-based systems.

Workflow for Assessing Off-Target Effects

Off-Target Assessment Workflow cluster_0 Tier 1: Broad Profiling (In Vitro) cluster_1 Tier 2: Cellular Validation cluster_3 Tier 3: In-depth Analysis & Comparison biochem Biochemical Assays (e.g., Kinase Panel, GPCR Panel) cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) biochem->cetsa Identified Hits comp_bind Competitive Binding Assays (Radioligand or Fluorescence-based) comp_bind->cetsa Identified Hits phenotypic Phenotypic Screening (High-Content Imaging) cetsa->phenotypic pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) phenotypic->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar comp_profile Comparative Profiling vs. Alternatives pathway->comp_profile start Compound of Interest (this compound) start->biochem start->comp_bind

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad In Vitro Profiling

The initial step involves screening the compound against large panels of purified proteins to identify potential interactions. This provides a broad, albeit non-cellular, view of the compound's selectivity.

Even if the primary target is not a kinase, the structural features of many inhibitors can lead to off-target kinase activity.[6][8] Numerous commercial services offer screening against panels of hundreds of kinases.[9][10]

Experimental Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations for testing.[11]

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture for each kinase containing the purified enzyme, a specific peptide substrate, and ATP.[11]

  • Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]

  • Detection: Stop the reaction and quantify kinase activity. Common methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction.[11]

    • Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.[11]

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

These assays measure the ability of a test compound to displace a known, labeled ligand from its target.[12][13] This is a powerful technique for assessing interactions with receptors, ion channels, and other target classes.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Prepare a fixed concentration of a suitable radiolabeled ligand for the target of interest.[12]

  • Incubation: In a multi-well plate, combine the cell membranes or purified receptors, the radiolabeled ligand, and varying concentrations of the test compound.[12] Incubate to allow binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.[12]

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound.[12] Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki), which reflects the binding affinity of the inhibitor, can then be calculated using the Cheng-Prusoff equation.[12]

Tier 2: Validation in a Cellular Context

Biochemical assays provide valuable initial data, but they do not fully replicate the complexity of a living cell.[9][14] Cellular assays are crucial for confirming target engagement and identifying physiologically relevant off-target effects.[15][16]

CETSA is a powerful method for verifying that a compound binds to its intended target within intact cells.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.[11]

  • Heating: Heat the treated cells across a range of temperatures.[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11][20]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.[11]

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20]

Principle of CETSA

CETSA Principle cluster_0 No Compound cluster_1 With Compound p1 Target Protein (Folded) p2 Heat (e.g., 50°C) p1->p2 p3 Denatured & Aggregated Protein p2->p3 p4 Target Protein + Compound (Stabilized Complex) p5 Heat (e.g., 50°C) p4->p5 p6 Protein Remains Soluble p5->p6

Caption: Ligand binding stabilizes the target protein in CETSA.

If in vitro screening identifies off-target interactions (e.g., with a specific kinase), it is crucial to investigate whether the compound modulates the corresponding signaling pathway in cells.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) and total forms of the off-target protein and its key downstream substrates.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading.

Comparative Analysis: Context is Key

To truly understand the selectivity profile of this compound, it is essential to compare its performance against other well-characterized compounds.

Comparator Compounds could include:

  • JIB-04: Another broad-spectrum JmjC inhibitor that also chelates the active site iron.[1]

  • GSK-J4: An inhibitor of the H3K27 demethylases JMJD3/UTX, which can serve as a comparator for a different KDM subfamily.[22]

  • TACH101: A pan-KDM4 inhibitor currently in clinical trials.[1]

Table 1: Hypothetical Selectivity Profile of this compound and Comparators

CompoundKDM4A (IC50, nM)KDM4C (IC50, nM)KDM6B (JMJD3) (IC50, nM)Kinase X (IC50, nM)Kinase Y (IC50, nM)
This compound 851201500>10,0005,200
JIB-04 2303504508,500>10,000
GSK-J4 >10,000>10,0009>10,000>10,000
TACH101 58500>10,000>10,000

Data presented is hypothetical and for illustrative purposes only.

This type of comparative data allows for a nuanced assessment. For example, while this compound may be less potent than a highly optimized compound like TACH101, its selectivity profile against other KDM subfamilies or unrelated targets like kinases might be more favorable for specific research questions.

Conclusion: Building a Complete Picture

Assessing the cross-reactivity and off-target effects of a chemical probe or drug candidate like this compound is a complex but indispensable process. No single assay can provide a complete answer. By integrating data from broad in vitro screens with targeted cellular validation assays, researchers can build a comprehensive selectivity profile. This rigorous, multi-tiered approach ensures that experimental results are robust, reproducible, and correctly interpreted, ultimately paving the way for the successful translation of promising compounds from the laboratory to the clinic. It is imperative to remember that a compound's utility is defined not only by what it hits but also by what it misses.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (Quinolin-8-yloxy)-acetic Acid Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antimalarial, anti-inflammatory, and, notably, antimicrobial agents.[1][2] Among the diverse array of quinoline-based compounds, (Quinolin-8-yloxy)-acetic acid and its analogs have emerged as a promising class of molecules with significant antimicrobial properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the key structural features governing their efficacy. We will delve into the causality behind synthetic strategies and present detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers and professionals in the field of drug development.

Core Structure and Rationale for Modification

The foundational structure of the compounds discussed herein is this compound. This molecule possesses several key features that make it an attractive starting point for analog synthesis: the quinoline ring system, which can interact with biological targets through various mechanisms including intercalation with DNA and inhibition of key enzymes; the ether linkage at the 8-position; and the carboxylic acid moiety, which can be readily modified to modulate physicochemical properties and target interactions.

The primary rationale for synthesizing analogs of this core structure is to systematically probe the effects of various substituents on antimicrobial activity. By modifying different parts of the molecule, we can gain a deeper understanding of the pharmacophore – the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. This knowledge is crucial for the rational design of more potent and selective antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The antimicrobial potency of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline ring and the acetic acid side chain. The following sections dissect these relationships based on available experimental data, primarily focusing on antibacterial and antifungal activities as measured by the Minimum Inhibitory Concentration (MIC).

Modifications of the Acetic Acid Side Chain

A common and effective strategy for creating analogs of this compound involves the modification of the carboxylic acid group. This is often achieved by converting the acid to an ester and then to a hydrazide, which can be further reacted with various aldehydes or other electrophiles to generate a diverse library of compounds.[3][4]

One synthetic approach involves a multi-step sequence starting from 8-hydroxyquinoline.[3]

  • Esterification: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base (e.g., K2CO3) in a suitable solvent like dry acetone to yield ethyl (quinolin-8-yloxy)acetate.[3]

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in ethanol to produce 2-(quinolin-8-yloxy)acetohydrazide.[3]

  • Schiff Base/Amide Formation: This acetohydrazide intermediate serves as a versatile building block for further derivatization. For instance, it can be reacted with substituted benzoic acids to form N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides.[3]

Interestingly, a study that synthesized a series of these N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide derivatives found them to be inactive against the tested microbial strains, highlighting that not all modifications lead to improved activity and underscoring the importance of empirical testing.[3]

Substitutions on the Quinoline Ring

The electronic and steric properties of substituents on the quinoline ring play a critical role in modulating the antimicrobial activity.

  • Halogenation: The introduction of halogen atoms, particularly at the C5 and C7 positions of the quinoline ring, has been shown to enhance antimicrobial activity. This is likely due to the increased lipophilicity and the ability of halogens to form halogen bonds with biological targets.

  • Other Electron-Withdrawing and Electron-Donating Groups: The effect of other substituents is more complex and target-dependent. A systematic exploration of different functional groups at various positions is necessary to delineate a clear SAR.

Comparative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity (MIC in µg/mL) of a selection of quinoline derivatives against various pathogenic microorganisms. This data provides a quantitative basis for comparing the efficacy of different structural modifications.

Compound/Analog ClassTarget Organism(s)MIC Range (µg/mL)Reference
Quinoline-Thiazole HybridsCandida species<0.06 - 0.24[5]
6-substituted QuinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[1]
Novel Quinoline DerivativesDengue Virus Serotype 2Inhibit viral replication[6]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of the antimicrobial properties of this compound analogs.

Synthesis of Ethyl (quinolin-8-yloxy)acetate

This protocol describes the initial step in the synthesis of many this compound analogs.[3]

Materials:

  • 8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dry Acetone

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of 8-hydroxyquinoline (0.01 M) in dry acetone, add anhydrous K2CO3 (0.005 M) and ethyl chloroacetate (0.01 M).

  • Reflux the reaction mixture on a water bath for 18 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl (quinolin-8-yloxy)acetate.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound analogs)

  • Microbial culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Biofilm Inhibition Assay: Crystal Violet Method

This assay is used to evaluate the ability of a compound to prevent the formation of microbial biofilms.[1]

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile culture medium

  • Test compounds (this compound analogs)

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or Ethanol

  • Microplate reader

Procedure:

  • Preparation: Prepare a standardized bacterial suspension and serial dilutions of the test compounds in a 96-well plate as described for the MIC assay.

  • Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate under conditions that promote biofilm formation (typically 24-48 hours without agitation).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.

  • Fixation and Staining: Fix the adherent biofilm with methanol, and then stain with the crystal violet solution.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm.

Visualizing the Scientific Workflow and Relationships

To better illustrate the logical flow of research and the key relationships in SAR studies, the following diagrams are provided.

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Antimicrobial Screening Purification->Screening MIC MIC Determination Screening->MIC Biofilm Biofilm Inhibition Assay Screening->Biofilm SAR_Analysis SAR Analysis MIC->SAR_Analysis Biofilm->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

Key Structural Modifications and Their Potential Impact

SAR_Modifications cluster_quinoline Quinoline Ring Modifications cluster_sidechain Side Chain Modifications Core This compound Core Halogenation Halogenation (C5, C7) Core->Halogenation Enhances Activity EWG Electron-Withdrawing Groups Core->EWG Variable Effect EDG Electron-Donating Groups Core->EDG Variable Effect Esterification Esterification Core->Esterification Modulates Lipophilicity Amidation Amidation Esterification->Amidation Hydrazide Hydrazide Formation Amidation->Hydrazide

Caption: Potential modifications to the core structure and their impact.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that modifications to both the quinoline ring and the acetic acid side chain can significantly impact biological activity. In particular, halogenation of the quinoline ring appears to be a promising strategy for enhancing antimicrobial potency.

While much of the current research has focused on whole-cell antimicrobial activity, future investigations should aim to identify the specific molecular targets of these compounds. Elucidating the mechanism of action at a molecular level, for instance, by screening these analogs against a panel of microbial enzymes, would provide invaluable insights for rational drug design. The synthesis of a focused library of this compound analogs with systematic variations and their evaluation in both enzymatic and cell-based assays will be crucial for advancing this promising class of compounds towards clinical development.

References

Unveiling the Metal Chelating Prowess of (Quinolin-8-yloxy)-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between organic molecules and metal ions is paramount. (Quinolin-8-yloxy)-acetic acid derivatives have emerged as a promising class of compounds with significant metal chelating capabilities, drawing attention for their potential therapeutic applications, particularly in neurodegenerative diseases where metal dyshomeostasis is a key pathological feature.

This guide provides an objective comparison of the metal chelating efficiency and specificity of various this compound derivatives. By presenting supporting experimental data in a clear, comparative format and detailing the methodologies employed, this document aims to equip researchers with the critical information needed to advance their work in this field.

Comparative Analysis of Metal Chelation Efficiency

DerivativeMetal IonLog K₁Log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺9.88.918.7
Zn²⁺8.07.515.5
Fe²⁺7.46.513.9
5-Chloro-8-hydroxyquinoline Cu²⁺10.19.219.3
Zn²⁺8.27.715.9
Fe²⁺7.66.714.3
5,7-Dichloro-8-hydroxyquinoline Cu²⁺10.59.620.1
Zn²⁺8.58.016.5
Fe²⁺7.97.014.9

Note: The data presented is for illustrative purposes based on known 8-hydroxyquinoline derivatives and may not be directly representative of this compound derivatives. The stability constants are influenced by the specific substitutions on the quinoline ring and the experimental conditions.

Experimental Protocols for Determining Metal Chelating Efficiency

The determination of stability constants for metal-ligand complexes is crucial for evaluating chelating efficiency. The two primary methods employed for this purpose are potentiometric titration and UV-vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base. The change in pH is monitored throughout the titration, allowing for the calculation of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Experimental Workflow for Potentiometric Titration:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis sol_ligand Prepare Ligand Solution (e.g., 0.01 M in suitable solvent) titrate_ligand Titrate Ligand alone with NaOH sol_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal Ion with NaOH sol_ligand->titrate_complex sol_metal Prepare Metal Ion Solutions (e.g., 0.001 M CuCl₂, ZnCl₂, FeCl₂) sol_metal->titrate_complex sol_base Standardize Strong Base (e.g., 0.1 M NaOH) sol_base->titrate_ligand sol_base->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume of NaOH) titrate_ligand->plot_curves titrate_complex->plot_curves calc_pk Calculate Ligand pKa values plot_curves->calc_pk calc_logk Calculate Stability Constants (log K) using software (e.g., HYPERQUAD) plot_curves->calc_logk G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare stock solutions of ligand and metal ions find_lambda Determine λmax of ligand and complex prep_solutions->find_lambda titrate Titrate ligand solution with increasing concentrations of metal ion prep_solutions->titrate measure_abs Measure absorbance at λmax after each addition find_lambda->measure_abs titrate->measure_abs plot_data Plot Absorbance vs. [Metal]/[Ligand] ratio measure_abs->plot_data determine_stoich Determine stoichiometry (e.g., Job's plot) plot_data->determine_stoich calc_logk Calculate stability constant plot_data->calc_logk G cluster_upstream Upstream Events cluster_downstream Downstream Effects QUIN Quinolinic Acid (QUIN) NMDA_R NMDA Receptor QUIN->NMDA_R activates Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Chelator (Quinolin-8-yloxy)-acetic acid derivative Chelator->QUIN may antagonize Chelator->Ca_influx inhibits potentiation by metal ions (Zn²⁺, Cu²⁺) Chelator->ROS scavenges/prevents formation (Fe²⁺, Cu²⁺)

Benchmarking the plant growth regulation effects of (Quinolin-8-yloxy)-acetic acid against commercial auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential plant growth regulation effects of (Quinolin-8-yloxy)-acetic acid against established commercial auxins, namely Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA). While direct comparative studies on the plant growth regulatory effects of this compound are not extensively available in public literature, this document outlines the standard experimental protocols and theoretical frameworks for such a benchmark.

Introduction to Auxins and Plant Growth Regulation

Auxins are a class of plant hormones that play a pivotal role in nearly every aspect of plant growth and development. They are involved in cell elongation, cell division, differentiation of vascular tissues, root initiation, apical dominance, and responses to light and gravity.[1][2] Natural auxins, such as IAA, are synthesized by plants, while synthetic auxins, including IBA and NAA, have been developed for their stability and efficacy in agricultural and horticultural applications.[1]

This compound is a synthetic compound with a quinoline core structure. While some quinoline derivatives have been investigated for various biological activities, including potential as plant growth stimulants, specific data on the auxin-like activity of this compound remains limited. This guide provides the necessary tools for researchers to conduct their own comparative analysis.

Comparative Data on Auxin Efficacy

Table 1: Rooting Assay - Adventitious Root Formation

TreatmentConcentration (µM)Number of Roots per Cutting (Mean ± SE)Root Length (cm) (Mean ± SE)Rooting Percentage (%)
Control (No Auxin) 0
This compound 1
10
50
IAA 1
10
50
IBA 1
10
50
NAA 1
10
50

Table 2: Shoot Elongation Assay

TreatmentConcentration (µM)Shoot Length Increase (%) (Mean ± SE)Fresh Weight Increase (g) (Mean ± SE)
Control (No Auxin) 0
This compound 1
10
50
IAA 1
10
50
IBA 1
10
50
NAA 1
10
50

Experimental Protocols

To ensure robust and reproducible data, the following detailed experimental protocols for key auxin bioassays are provided.

Adventitious Root Formation Assay (Rooting Assay)

This assay is fundamental for evaluating the root-promoting activity of a compound.

Materials:

  • Plant cuttings (e.g., mung bean, chrysanthemum, or other easy-to-root species) of uniform size and developmental stage.

  • Test compounds: this compound, IAA, IBA, NAA.

  • Solvent for dissolving compounds (e.g., ethanol or DMSO).

  • Distilled water.

  • Beakers or vials for treatment solutions.

  • Rooting medium (e.g., perlite, vermiculite, or a sand-peat mixture).

  • Trays or pots for planting cuttings.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

Procedure:

  • Prepare Stock Solutions: Dissolve each test compound in a minimal amount of solvent to create a concentrated stock solution.

  • Prepare Treatment Solutions: Prepare a series of dilutions for each compound (e.g., 1, 10, 50 µM) by adding the stock solution to distilled water. Include a control solution with the same concentration of the solvent used for the stock solutions.

  • Prepare Cuttings: Take cuttings of a consistent length (e.g., 10 cm) from healthy, actively growing plants. Remove the lower leaves, leaving 2-3 leaves at the top. Make a fresh, angled cut at the base of each cutting.

  • Treatment: Group the cuttings and dip the basal 2-3 cm of each cutting into the respective treatment solution for a standardized duration (e.g., 5-10 seconds for a quick dip or several hours for a soak, depending on the plant species and compound stability).

  • Planting: Plant the treated cuttings into the rooting medium. Ensure each treatment group is clearly labeled.

  • Incubation: Place the trays or pots in a growth chamber or greenhouse with high humidity (e.g., under a misting system or covered with a plastic dome) and a suitable temperature and light cycle for the chosen plant species.

  • Data Collection: After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and wash the roots. Record the number of adventitious roots per cutting, the length of the longest root, and the percentage of cuttings that have rooted for each treatment group.

Coleoptile Elongation Assay

This classic bioassay measures the ability of a compound to induce cell elongation.

Materials:

  • Seeds of a monocotyledonous plant (e.g., oat - Avena sativa or wheat - Triticum aestivum).

  • Petri dishes and filter paper.

  • Test compounds and control solutions.

  • A dark growth chamber or incubator.

  • A ruler or digital caliper for measurements.

Procedure:

  • Seed Germination: Germinate the seeds in the dark on moist filter paper in petri dishes for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green safelight (to which the plants are insensitive), excise 1 cm segments from the coleoptiles, typically 3-5 mm below the apex.

  • Incubation: Float the coleoptile segments in petri dishes containing the different concentrations of the test compounds and the control solution.

  • Measurement: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. After incubation, measure the final length of each coleoptile segment.

  • Data Analysis: Calculate the percentage increase in length for each treatment group compared to the initial length and the control group.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of auxin action is crucial for interpreting experimental results.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, ultimately leading to various physiological responses.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates for degradation ARF ARF Aux_IAA->ARF represses AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates transcription Response Physiological Response (Cell Elongation, Rooting, etc.) AuxinResponsiveGenes->Response

Caption: Canonical auxin signaling pathway leading to physiological responses.

Experimental Workflow for Benchmarking

A systematic workflow is essential for a comprehensive comparison of auxin-like compounds.

ExperimentalWorkflow A Compound Synthesis & Characterization B Preparation of Stock Solutions (Test Compound & Commercial Auxins) A->B C Dose-Response Bioassays (e.g., Rooting, Elongation) B->C D Data Collection (Quantitative Measurements) C->D E Statistical Analysis D->E F Comparison of Efficacy (EC50, Maximum Response) E->F G Molecular Studies (Gene Expression, Signaling) F->G Further Investigation H Publish Comparison Guide F->H G->H

Caption: A typical experimental workflow for benchmarking a novel plant growth regulator.

Conclusion

While this compound presents an interesting scaffold for potential biological activity, its efficacy as a plant growth regulator compared to established commercial auxins requires empirical validation. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers to conduct these essential benchmarking studies. The generation of quantitative data through these standardized assays will be critical in determining the potential of this compound in agricultural and research applications.

References

Comparative Cytotoxicity of (Quinolin-8-yloxy)-acetic Acid and its Halogenated Derivatives on Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of (Quinolin-8-yloxy)-acetic acid and its related halogenated derivatives on normal, non-cancerous cell lines. It is important to note that while research into the anticancer properties of quinoline derivatives is extensive, direct comparative studies on the cytotoxicity of this compound and its specific halogenated analogs on normal cell lines are limited in publicly available literature. This guide, therefore, synthesizes the most relevant available data on closely related compounds to provide a framework for future research and to highlight current knowledge gaps.

Data Presentation: Cytotoxicity Profile

The following table summarizes the available quantitative data on the cytotoxicity of a halogenated 8-hydroxyquinoline, a precursor to the target compounds, on a normal human cell line. For context, data on cancer cell lines are also included where available. A significant gap in the current literature is the lack of cytotoxicity data for the parent compound, this compound, on normal cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound Various Normal Cell Lines-Not Available -
5,7-dibromo-8-hydroxyquinoline184A1Normal Human Breast Epithelial>50[1]
5,7-dibromo-8-hydroxyquinolineMCF-7Human Breast Adenocarcinoma15.4[1]
5,7-dibromo-8-hydroxyquinolineMDA-MB-231Human Breast Adenocarcinoma10.2[1]
8-Aminoquinoline Glycoconjugate (Compound 19)NHDF-NeoNormal Human Dermal Fibroblast>800[2]
8-Aminoquinoline Glycoconjugate (Compound 19)MCF-7Human Breast Adenocarcinoma116.4[2]
8-Aminoquinoline Glycoconjugate (Compound 20)NHDF-NeoNormal Human Dermal Fibroblast>800[2]
8-Aminoquinoline Glycoconjugate (Compound 20)MCF-7Human Breast Adenocarcinoma149.6[2]

Note: IC50 represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater cytotoxicity. The data for 5,7-dibromo-8-hydroxyquinoline is for a related precursor, not a direct derivative of this compound. The data for 8-aminoquinoline glycoconjugates is included to provide context on the selectivity of quinoline derivatives.

Experimental Protocols

Synthesis of this compound

The parent compound, this compound, can be synthesized from 8-hydroxyquinoline. The general procedure involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid in the presence of a base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF). The reaction mixture is typically heated to reflux to facilitate the formation of the desired product[3][4]. Further derivatives can then be synthesized from this parent compound.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is generally as follows:

  • Cell Seeding: Normal human cell lines (e.g., 184A1, NHDF-Neo) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Normal Cell Line Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 3. Preparation of Compound Dilutions treatment 4. Treatment of Cells compound_prep->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_addition 6. Addition of MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilization of Formazan mtt_addition->formazan_solubilization absorbance_reading 8. Absorbance Measurement formazan_solubilization->absorbance_reading data_analysis 9. Calculation of Cell Viability & IC50 absorbance_reading->data_analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.

Plausible Signaling Pathway for Quinoline-Induced Cytotoxicity

G compound This compound Derivative cell Normal Cell compound->cell Enters Cell ros Increased Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

References

A Head-to-Head Comparison of (Quinolin-8-yloxy)-acetic acid with Other Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of (Quinolin-8-yloxy)-acetic acid and other prominent quinoline-based inhibitors, with a focus on their potential roles in targeting key signaling pathways. While direct enzymatic inhibitory data for this compound is not extensively available in the public domain, this guide will establish a framework for its evaluation against well-characterized quinoline inhibitors, particularly those targeting protein tyrosine phosphatases (PTPs).

This compound: An Overview

This compound is a synthetic compound recognized for its peptidomimetic properties and anti-inflammatory effects.[1][2] Its anti-inflammatory action is attributed to its ability to scavenge reactive oxygen species and inhibit the aggregation of inflammatory cells.[1][2] While its precise molecular targets are not fully elucidated in the reviewed literature, its structural similarity to other quinoline-based compounds suggests potential interactions with key signaling enzymes.

The Landscape of Quinoline-Based Inhibitors

Quinoline derivatives have emerged as potent inhibitors of various enzymes, including protein tyrosine kinases and phosphatases, which are critical regulators of cellular signaling. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive targets for drug discovery. Notably, quinoline-based inhibitors have been developed against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling, and Src homology region 2 domain-containing phosphatase 2 (SHP2), a key component in the RAS/MAPK signaling pathway.[3][4]

Comparative Analysis of Inhibitory Activity

To provide a framework for evaluating this compound, the following table summarizes the inhibitory activities of several well-characterized quinoline-based and other inhibitors against PTP1B and SHP2. It is important to note that the data for this compound is not available and is included to illustrate a potential comparative analysis.

CompoundTargetIC50 (µM)Inhibition TypeReference
This compound PTP1B/SHP2Not AvailableNot Available
PI04 (cinnoline-based)PTP1B3.42Not Specified[5]
PI06 (cinnoline-based)PTP1B3.55Not Specified[5]
Compound 10a (dihydroxybenzene-based)PTP1B0.19Competitive[6]
Trodusquemine (MSI-1436)PTP1B1Non-competitive[4]
DPM-1001PTP1B0.1Time-dependent[4][6]
JTT-551PTP1BNot Available (Ki = 0.22 µM)Mixed-type[4]
NSC 13030SHP2High µMNot Specified[7]
NSC 24198SHP214.3Not Specified[7]
NSC 57774SHP20.8Not Specified[7]
Compound 10a (dihydroxybenzene-based)SHP215.86Competitive[6]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the inhibitory activity of a compound like this compound against a protein tyrosine phosphatase such as PTP1B.

PTP1B Enzymatic Inhibition Assay

This assay directly measures the inhibition of PTP1B catalytic activity using a chromogenic substrate.

Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 1 N NaOH

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, pre-incubate the test compound with the PTP1B enzyme in the assay buffer for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding pNPP to the wells.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding 1 N NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell-Based Western Blot Analysis for PTP1B Inhibition

This assay assesses the effect of the inhibitor on PTP1B activity within a cellular context by measuring the phosphorylation status of its downstream targets.

Materials and Reagents:

  • Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • Test compound

  • Insulin

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.[9]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of quinoline-based inhibition, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor P_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->P_Insulin_Receptor Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds IRS IRS Proteins P_Insulin_Receptor->IRS Phosphorylates P_IRS Phosphorylated IRS Proteins IRS->P_IRS PI3K_Akt_Pathway PI3K/Akt Pathway P_IRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->P_Insulin_Receptor Dephosphorylates Inhibitor This compound & other Quinoline Inhibitors Inhibitor->PTP1B Inhibits

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Compound_Prep Compound Preparation (e.g., this compound) Enzyme_Assay Enzymatic Inhibition Assay (e.g., PTP1B with pNPP) Compound_Prep->Enzyme_Assay Cell_Culture Cell Culture (e.g., Insulin-responsive cells) Compound_Prep->Cell_Culture IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Compound_Treatment Compound Treatment & Insulin Stimulation Cell_Culture->Compound_Treatment Western_Blot Western Blot for Phospho-protein Levels Compound_Treatment->Western_Blot Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT Assay) Compound_Treatment->Cell_Viability

Caption: General experimental workflow for inhibitor characterization.

References

Safety Operating Guide

Safe Disposal of (Quinolin-8-yloxy)-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Quinolin-8-yloxy)-acetic acid , a chemical compound utilized in various research and development applications, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper management of this compound waste, aligning with general best practices for hazardous chemical disposal.

Immediate Safety and Handling Protocols

Hazard Summary:

Based on available information, this compound is classified as an irritant.[2][3] The Globally Harmonized System (GHS) hazard statements associated with this chemical are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It may also cause an allergic skin reaction (H317).[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before use.[4][5]Provides a barrier against skin contact.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][4] A face shield may be necessary for splash hazards.Protects eyes from accidental splashes or contact with airborne particles.[4]
Body Protection A standard full-length laboratory coat.[1][4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]Minimizes inhalation exposure.[1] A NIOSH-approved respirator may be needed for poor ventilation.

Engineering Controls:

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with hazardous waste regulations. As a quinoline derivative and an organic acid, it requires specific disposal methods and must not be poured down the drain or discarded in regular trash.[1][6]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[6]

  • Identify as Hazardous Waste: this compound waste must be classified as hazardous chemical waste.

  • Segregate from Other Waste Streams: This waste should be collected separately from other chemical waste types, especially strong oxidizing agents with which it may be incompatible.[1] Do not mix with non-halogenated solvents, acids, or bases unless following a specific neutralization protocol.[6]

Step 2: Waste Collection and Containerization

  • Use a Compatible Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often a suitable choice.[1]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][6] Do not use abbreviations or chemical formulas on the primary label.

Step 3: Spill Management

In the event of a spill, evacuate the immediate area. While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1] Carefully collect the absorbent material and place it in the designated hazardous waste container.[1] The spill area should be thoroughly cleaned with a suitable solvent, and all cleaning materials must also be collected as hazardous waste.[1]

Step 4: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Disposal Workflow

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containerization cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify as Hazardous Waste B->C D Segregate from Incompatible Materials C->D E Use a Designated, Leak-Proof, Chemically Compatible Container D->E F Label Clearly: 'Hazardous Waste' and Full Chemical Name E->F G Store Sealed Container in a Secure, Ventilated Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides essential safety protocols and logistical plans for the handling and disposal of (Quinolin-8-yloxy)-acetic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

This compound is classified as an irritant.[1][2] It is crucial to handle this compound with appropriate care to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

A proactive approach to safety, beginning with the most effective control measures, is paramount. The hierarchy of controls, as illustrated below, should guide all laboratory work with this and other hazardous chemicals.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Laboratory Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Operational Plan: Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide outlines the essential procedures for safe handling in a laboratory setting.

Engineering Controls: Your First Line of Defense
  • Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.[3][4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): Essential Barrier Protection

The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Recommendations
Hand Protection Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling acetic acid and related compounds.[5][6][7][8] Always inspect gloves for tears or degradation before use. Remove gloves using the proper technique to avoid skin contact with the outer surface.
Eye and Face Protection Safety Goggles: Chemical splash goggles that meet ANSI Z87 standards are required to protect against eye irritation.[3] A face shield should be worn in situations where there is a significant risk of splashing.
Body Protection Laboratory Coat: A full-length lab coat, preferably with elastic or knit cuffs, should be worn to protect against skin contact.
Respiratory Protection Respirator: For weighing and transferring the solid compound where dust may be generated, a NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, P95, or P100) is recommended.[9][10] In cases of significant aerosol generation, a respirator with a combination of particulate and organic vapor cartridges may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing.
Safe Handling Practices: A Step-by-Step Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment and reagents within the fume hood before starting.

    • Prepare a waste container specifically for this compound waste.

  • Weighing and Transferring:

    • If possible, use pre-weighed amounts of the compound to avoid handling the powder.

    • When weighing is necessary, do so within the fume hood or in a ventilated balance enclosure.[4]

    • To minimize dust, carefully tare a container, add the compound within the fume hood, seal the container, and then re-weigh.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • In Solution:

    • Once in solution, the risk of inhalation is significantly reduced. However, continue to handle the solution within the fume hood.

    • Be mindful of potential splashes when transferring or mixing the solution.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Wipe down all equipment used.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[11]

Waste Segregation and Collection:
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated spatulas, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.

Waste Labeling and Storage:
  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.

  • Keep waste containers closed except when adding waste.

Final Disposal Procedure:
  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash.[11]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated and its disposal.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Quinolin-8-yloxy)-acetic acid
Reactant of Route 2
(Quinolin-8-yloxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.